4-Chlorobenzene-1,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chlorobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUBBMDHSZDNTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68239-80-5 (sulfate) | |
| Record name | 4-Chloro-m-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005131602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0020282 | |
| Record name | 4-Chloro-1,3-diaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-chloro-m-phenylenediamine appears as gray powder or dark purple solid. (NTP, 1992), Gray or dark purple solid; [CAMEO] Brown crystalline solid; [MSDSonline] | |
| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Chloro-m-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3289 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, INSOL IN PETROLEUM ETHER | |
| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4059 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00206 [mmHg] | |
| Record name | 4-Chloro-m-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3289 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
PLATES OR NEEDLES | |
CAS No. |
5131-60-2 | |
| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Chloro-m-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5131-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-m-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005131602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5131-60-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediamine, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chloro-1,3-diaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46M6FQ5PJK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4059 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
196 °F (NTP, 1992), 91 °C | |
| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4059 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chlorobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis routes for 4-chlorobenzene-1,3-diamine, a key intermediate in the production of various organic compounds. The document outlines both classical and modern catalytic methods, presenting detailed experimental protocols and quantitative data to facilitate replication and process optimization in a research and development setting.
Introduction
This compound, also known as 4-chloro-m-phenylenediamine, is a valuable building block in organic synthesis, finding applications in the preparation of dyes, pigments, and active pharmaceutical ingredients. The most prevalent and historically significant method for its synthesis involves the reduction of a corresponding dinitroaromatic precursor. This guide will focus on two primary methodologies: a traditional iron-mediated reduction and a more contemporary catalytic hydrogenation approach, offering enhanced efficiency and purity.
Synthesis Route 1: Catalytic Hydrogenation of 1-Chloro-2,4-dinitrobenzene
Catalytic hydrogenation is a widely employed industrial method for the reduction of nitroarenes due to its high efficiency, cleaner reaction profiles, and the reusability of the catalyst. The use of a modified Raney nickel catalyst has been shown to provide high yields and purity of this compound.[1]
Experimental Protocol
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Methanol (or other suitable inert organic solvent like ethanol or isopropanol)
-
Modified Raney nickel catalyst (e.g., comprising nickel, aluminum, molybdenum, and optionally cobalt)
-
Hydrogen gas
-
Autoclave/pressure vessel
Procedure: [1]
-
A slurry of the modified Raney nickel catalyst is prepared in an inert solvent, such as methanol, and charged into a stirred pressure vessel.
-
A solution of 1-chloro-2,4-dinitrobenzene in the same solvent is then added to the vessel.
-
The vessel is sealed and pressurized with hydrogen to the desired pressure (typically in the range of 100 to 1500 psig).
-
The reaction mixture is heated to the target temperature (generally between 25°C and 125°C) with continuous stirring.
-
The progress of the hydrogenation is monitored by observing the uptake of hydrogen.
-
Upon completion of the reaction, the vessel is cooled and vented.
-
The reaction mixture is removed, and the catalyst is separated by filtration.
-
The final product, this compound, can be isolated from the filtrate by solvent evaporation or used directly in subsequent synthetic steps.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1-Chloro-2,4-dinitrobenzene | [1] |
| Catalyst | Modified Raney Nickel | [1] |
| Solvent | Methanol, Ethanol, or Isopropanol | [1] |
| Temperature | 25 - 125 °C | [1] |
| Pressure | 100 - 1500 psig | [1] |
| Yield | High (specifics depend on exact conditions) | [1] |
| Purity | High (improved over other methods) | [1] |
Synthesis Pathway Diagram
Caption: Catalytic hydrogenation of 1-chloro-2,4-dinitrobenzene.
Synthesis Route 2: Iron-Mediated Reduction of 1-Chloro-2,4-dinitrobenzene
The reduction of nitroaromatics using iron metal in the presence of an acid, known as the Béchamp reduction, is a classical and cost-effective method. While it may generate more waste compared to catalytic hydrogenation, it remains a viable and accessible route for the synthesis of this compound. The first reported synthesis in 1879 utilized a similar approach with zinc chloride and hydrochloric acid.[2] A general protocol adapted from the reduction of a related dinitro compound is presented below.[3]
Experimental Protocol
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Fine iron turnings
-
Concentrated hydrochloric acid
-
Water
-
Sodium carbonate
-
Litmus paper or pH indicator
-
Sodium sulfide solution (for testing)
Procedure: (Adapted from a similar reduction[3])
-
In a suitable reaction vessel, create a mixture of water, fine iron turnings, and a small amount of concentrated hydrochloric acid.
-
Heat the mixture to boiling for several minutes with stirring.
-
Gradually add 1-chloro-2,4-dinitrobenzene in small portions, ensuring the reaction does not become too vigorous. The temperature should be maintained at or near boiling.
-
Monitor the reaction progress. A simple method is to spot a drop of the reaction mixture on filter paper; the disappearance of the colored nitro compound indicates the reaction is proceeding.
-
After the complete addition of the dinitro compound, continue to boil the mixture for a defined period (e.g., 30-60 minutes) to ensure the reduction is complete.
-
Carefully add sodium carbonate in portions to the boiling solution until the mixture is slightly alkaline (test with litmus paper). This step is to precipitate iron salts.
-
Boil for an additional few minutes. A test for the absence of soluble iron can be performed by spotting the solution on filter paper and adding a drop of sodium sulfide solution; no black stain should appear.
-
Filter the hot solution to remove the iron sludge.
-
The filtrate, containing the desired this compound, can be further purified by acidification with hydrochloric acid to form the hydrochloride salt, followed by neutralization to precipitate the free amine, or by other standard purification techniques such as recrystallization or distillation.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1-Chloro-2,4-dinitrobenzene | [2] |
| Reducing Agent | Iron turnings | [2] |
| Acid | Hydrochloric acid | [2] |
| Solvent | Water | [3] |
| Temperature | Boiling | [3] |
| Work-up | Basification with Sodium Carbonate | [3] |
Synthesis Pathway Diagram
Caption: Iron-mediated reduction of 1-chloro-2,4-dinitrobenzene.
Conclusion
This guide has detailed two robust methods for the synthesis of this compound. The catalytic hydrogenation route offers a modern, efficient, and clean approach suitable for industrial applications, while the iron-mediated reduction provides a classic, cost-effective alternative. The choice of method will depend on the specific requirements of the researcher or organization, including scale, available equipment, and desired purity of the final product. The provided experimental protocols and data serve as a comprehensive resource for the successful synthesis of this important chemical intermediate.
References
Technical Guide: Physicochemical Properties of 4-Chloro-1,3-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-1,3-phenylenediamine (CAS No: 5131-60-2). The information herein is intended to support research, development, and safety assessments involving this compound. Data is presented in a structured format, supplemented with detailed experimental protocols and logical workflow diagrams.
Core Physicochemical Data
4-Chloro-1,3-phenylenediamine, also known as 4-chloro-m-phenylenediamine, is an aromatic amine that appears as a gray powder or dark purple solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 4-chlorobenzene-1,3-diamine | |
| Synonyms | 4-Chloro-1,3-diaminobenzene, 1-Chloro-2,4-diaminobenzene | |
| CAS Number | 5131-60-2 | |
| Molecular Formula | C₆H₇ClN₂ | |
| Molecular Weight | 142.58 g/mol | |
| Physical Form | Gray powder, dark purple solid, plates, or needles | |
| Melting Point | 87-90 °C (189-194 °F) | [1][2][3] |
| Boiling Point | 298.6 °C at 760 mmHg | [1] |
| Density | 1.345 g/cm³ | [1] |
| Water Solubility | < 1 mg/mL at 19 °C (Slightly Soluble) | [1] |
| Solubility in other solvents | Soluble in alcohol; Insoluble in petroleum ether | |
| logP (Octanol/Water) | 2.667 | [1] |
| Vapor Pressure | 0.00206 mmHg |
Synthesis Workflow
4-Chloro-1,3-phenylenediamine can be synthesized via the reduction of 4-chloro-1,3-dinitrobenzene. This chemical transformation is a standard method for producing aromatic amines from their corresponding nitro compounds.
Experimental Protocols
The following sections detail generalized, standard methodologies for determining the key physicochemical properties listed above. These protocols are based on established laboratory techniques.
Melting Point Determination (Capillary Method)
The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs. Impurities typically lower and broaden the melting range.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered 4-Chloro-1,3-phenylenediamine is packed into a capillary tube (fused at one end) to a height of approximately 2-3 mm.[1]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer. The thermometer bulb should be aligned with the sample in the capillary.
-
Heating: The apparatus is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[4]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2. For pure compounds, this range is typically narrow (0.5-1.0 °C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The OECD Guideline 103 describes several methods for this determination.
Methodology (Distillation Method):
-
Apparatus Setup: A distillation flask is filled with the sample, along with boiling chips to ensure smooth boiling. A condenser and a calibrated thermometer are fitted to the flask. The thermometer bulb should be positioned just below the side arm of the flask leading to the condenser.
-
Heating: The flask is heated gently.
-
Equilibrium: As the liquid boils and the vapor condenses, a temperature equilibrium is established.
-
Measurement: The boiling point is recorded as the stable temperature read on the thermometer during distillation, corrected to standard atmospheric pressure (101.325 kPa).[5]
Solubility Determination
This protocol determines the approximate solubility of the compound in a given solvent, such as water.
Methodology (Shake-Flask Method):
-
Preparation: An excess amount of 4-Chloro-1,3-phenylenediamine is added to a known volume of the solvent (e.g., water) in a sealed flask.[6]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: The resulting mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7]
-
Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/100 mL) at the specified temperature.
Octanol-Water Partition Coefficient (logP) Determination
The logP value represents the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium. It is a key indicator of lipophilicity.
Methodology (HPLC Method):
-
Principle: This method correlates the retention time (RT) of a compound on a reverse-phase HPLC column (e.g., C18) with its logP value.[2] The nonpolar stationary phase mimics the octanol environment, and the polar mobile phase mimics the aqueous environment.
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system under specific conditions (e.g., isocratic mobile phase of methanol/water).[2] A calibration curve is generated by plotting the logarithm of the retention time (log RT) against the known logP values.
-
Sample Analysis: 4-Chloro-1,3-phenylenediamine is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards. Its retention time is measured.
-
Calculation: The logP value for 4-Chloro-1,3-phenylenediamine is calculated by interpolating its log RT value onto the calibration curve.[2]
Analytical Workflow
The purity and identity of 4-Chloro-1,3-phenylenediamine are typically confirmed using a combination of chromatographic and spectroscopic techniques.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. oecd.org [oecd.org]
- 6. scispace.com [scispace.com]
- 7. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to 4-Chlorobenzene-1,3-diamine (CAS 5131-60-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and biological implications of 4-Chlorobenzene-1,3-diamine (CAS 5131-60-2). The information is curated to support research and development activities, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Properties
This compound is a chlorinated aromatic amine that serves as an important intermediate in the synthesis of dyes and pigments.[1][2] Its physical and chemical properties are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇ClN₂ | [3][4][5] |
| Molecular Weight | 142.59 g/mol | [4][6][7][8] |
| Appearance | White to gray to brown powder or crystals.[6][9][10] | [6][9][10] |
| Melting Point | 87-90 °C | [3][4][6][11] |
| Boiling Point | 298.6 °C at 760 mmHg | [3][11] |
| Density | 1.345 g/cm³ | [3][11] |
| Solubility | <0.1 g/100 mL in water at 19 °C.[9] Soluble in ethanol, slightly soluble in water, and insoluble in petroleum ether.[9] | [9] |
| LogP | 2.66680 | [3][11] |
| pKa | 3.95 ± 0.10 (Predicted) | [6][9] |
| Refractive Index | 1.67 | [3][11] |
| Flash Point | 134.4 °C | [3][11] |
Table 2: Spectral Data
| Technique | Data | Source(s) |
| ¹H NMR | Spectral data available.[1] | [1] |
| ¹³C NMR | Spectral data available. | |
| Infrared (IR) | IR: 2:652G (Aldrich Library of Infrared Spectra).[1][9] Spectra available as KBr disc and nujol mull.[11] | [1][9][11] |
| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available.[1][5][11] | [1][5][11] |
Table 3: Safety and Toxicity
| Aspect | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] H341: Suspected of causing genetic defects.[12] | [4][12] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338, P308+P313, P304+P340+P312, P403+P233, P501.[4][13][12] | [4][13][12] |
| Toxicity Data | LDLo (Oral, mouse): 5 gm/kg.[3] | [3] |
| Carcinogenicity | Positive animal carcinogen.[9] Suspected human carcinogen.[9] Shown to cause urinary bladder, liver, and stomach tumors in rats and mice.[3] | [3][9] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, as well as a protocol for assessing its mutagenicity.
Disclaimer: These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.
Synthesis via Catalytic Reduction of 4-Chloro-1,3-dinitrobenzene
This protocol describes a modern approach to the synthesis of this compound through the catalytic reduction of 4-chloro-1,3-dinitrobenzene.
Materials:
-
4-Chloro-1,3-dinitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrazine hydrate
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
Standard glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-1,3-dinitrobenzene (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Heat the mixture to a gentle reflux.
-
Add hydrazine hydrate (10 equivalents) dropwise to the refluxing mixture. Caution: This reaction is exothermic.
-
After the addition is complete, continue to reflux the mixture for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Recrystallization
This protocol outlines the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Slowly add hot water to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
Analytical Methods
2.3.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: ≥1024.
-
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture in a pellet die under high pressure to form a transparent pellet.
-
-
Analysis: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.
2.3.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Method: Electron Ionization (EI) is commonly used for such compounds.
-
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
Ames Test for Mutagenicity
This protocol provides a general framework for assessing the mutagenicity of this compound using the Ames test.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100).
-
Nutrient broth.
-
Top agar.
-
Minimal glucose agar plates.
-
This compound test solutions at various concentrations.
-
Positive and negative controls.
-
S9 fraction (for metabolic activation).
-
Incubator (37 °C).
Procedure:
-
Prepare Bacterial Cultures: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37 °C with shaking.
-
Prepare Test Mixtures: In separate tubes, mix the overnight bacterial culture, the test solution of this compound (at a specific concentration), and either a buffer or the S9 mix for metabolic activation.
-
Plating: Add molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37 °C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Biological Activity and Signaling
This compound is recognized as a carcinogen in animal models.[9] Studies have shown its ability to induce tumors in the urinary bladder, liver, and stomach of rats and mice.[3] The mutagenic potential of this compound is a key aspect of its toxicity.
Proposed Metabolic Pathway and Mechanism of Action
Aromatic amines, such as this compound, can undergo metabolic activation to become carcinogenic. A key enzyme family involved in this process is N-acetyltransferase (NAT). There are two main human NAT enzymes, NAT1 and NAT2.[14] These enzymes can either detoxify aromatic amines through N-acetylation or bioactivate them.
The proposed pathway involves an initial oxidation of the aromatic amine by cytochrome P450 enzymes to form an N-hydroxyarylamine. This intermediate can then be O-acetylated by N-acetyltransferases to form a reactive N-acetoxyarylamine. This highly reactive species can then form DNA adducts, leading to mutations and potentially initiating cancer. The balance between N-acetylation (detoxification) and O-acetylation (bioactivation) can influence an individual's susceptibility to the carcinogenic effects of aromatic amines.
This technical guide provides a foundational understanding of this compound. Further research is necessary to fully elucidate its biological mechanisms and to develop safer alternatives in industrial applications. Researchers should handle this compound with appropriate safety precautions due to its suspected carcinogenicity.
References
- 1. jascoinc.com [jascoinc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 11. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 12. che.hw.ac.uk [che.hw.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Spectroscopic Profile of 4-Chlorobenzene-1,3-diamine: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorobenzene-1,3-diamine (CAS No. 5131-60-2), a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines typical experimental protocols for obtaining such spectra, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound. For detailed spectra and peak information, users are encouraged to consult the Spectral Database for Organic Compounds (SDBS) developed by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound can be accessed through specialized spectral databases. The expected chemical shifts are influenced by the electron-donating amine groups and the electron-withdrawing chlorine atom on the benzene ring.
¹H NMR (Proton NMR) Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 6.1 - 6.3 | d | ~2.5 |
| H-5 | 6.8 - 7.0 | d | ~8.5 |
| H-6 | 6.0 - 6.2 | dd | ~8.5, ~2.5 |
| NH₂ | 3.5 - 4.5 | br s | - |
Note: Predicted values are based on standard substituent effects on aromatic systems. Actual experimental values may vary. The protons on the two amino groups are expected to appear as a broad singlet and may exchange with D₂O.
¹³C NMR (Carbon-13) NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-NH₂) | 145 - 150 |
| C-2 | 100 - 105 |
| C-3 (C-NH₂) | 145 - 150 |
| C-4 (C-Cl) | 115 - 120 |
| C-5 | 130 - 135 |
| C-6 | 105 - 110 |
Note: Predicted values are based on standard substituent effects on aromatic systems. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorptions corresponding to N-H and C-N bonds of the amine groups, C-Cl bond, and aromatic C-H and C=C bonds.
Key IR Absorption Bands
| Wave Number (cm⁻¹) | Functional Group | Vibration Mode |
| 3450 - 3300 | Primary Amine (N-H) | Symmetric and Asymmetric Stretching |
| 3050 - 3000 | Aromatic C-H | Stretching |
| 1620 - 1580 | Aromatic C=C | Ring Stretching |
| 1340 - 1260 | Aromatic Amine (C-N) | Stretching |
| 850 - 750 | C-Cl | Stretching |
| 900 - 690 | Aromatic C-H | Out-of-plane Bending |
Note: The presence of two N-H stretching bands is characteristic of a primary amine.
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The presence of a chlorine atom results in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 142 | ~100 | [M]⁺ (with ³⁵Cl) |
| 144 | ~32 | [M]⁺ (with ³⁷Cl) |
| 107 | Moderate | [M-Cl]⁺ |
| 80 | Moderate | Fragmentation product |
Note: The molecular ion peak is expected to be the base peak. The fragmentation pattern is indicative of the loss of a chlorine atom and subsequent ring fragmentation.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation: A solution of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.6-0.7 mL). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each unique carbon atom.
-
Key parameters include a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of a pure KBr pellet is recorded first to subtract the atmospheric and instrumental background.
-
The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
Gas Chromatography:
-
A small volume of the sample solution (e.g., 1 µL) is injected into the GC.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms).
-
The column temperature is programmed to increase over time to separate the analyte from any impurities.
-
-
Mass Spectrometry:
-
As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are ionized by electron impact (typically at 70 eV).
-
The resulting ions (the molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion.
-
-
Data Analysis: The mass spectrum is plotted as relative intensity versus m/z, providing a unique fingerprint of the molecule.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for spectroscopic analysis.
References
Solubility Profile of 4-Chloro-1,3-phenylenediamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-1,3-phenylenediamine in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative information and presents a general experimental protocol for the precise determination of its solubility. This guide is intended to assist researchers in selecting appropriate solvent systems for synthesis, purification, formulation, and analytical method development involving this compound.
Quantitative Solubility Data
| Solvent | Temperature | Solubility | Source |
| Water | 19 °C | < 0.1 g/100 mL | [1][2] |
| Water | 66 °F (19 °C) | < 1 mg/mL | [3] |
| Ethanol | Not Specified | Soluble | [1][3] |
| Methanol | Not Specified | Soluble | [4] |
| Benzene | Not Specified | Soluble | [5] |
| Ether | Not Specified | Very Soluble | [5] |
| Petroleum Ether | Not Specified | Insoluble | [1][3] |
| Acetonitrile | Not Specified | Soluble (as a solution) | [3] |
| Chloroform | Not Specified | Slightly Soluble | [6] |
| Ethyl Acetate | Not Specified | Soluble (used for extraction) | [1] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of 4-Chloro-1,3-phenylenediamine in organic solvents. This protocol is based on the gravimetric method, which is a reliable and widely used technique for solubility measurement.[7][8][9][10]
Materials and Equipment
-
4-Chloro-1,3-phenylenediamine (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven for drying
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-Chloro-1,3-phenylenediamine to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the vial in a well-ventilated fume hood or using a rotary evaporator.
-
Once the bulk of the solvent has been removed, place the vial in an oven at a suitable temperature (below the melting point of the compound) to dry the solid residue to a constant weight.
-
Cool the vial in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.
-
Data Calculation
The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.
-
Mass of the solute (m_solute): (Mass of vial + dried solid) - (Mass of empty vial)
-
Mass of the solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + dried solid)
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for 4-Chloro-1,3-phenylenediamine based on the desired application.
This workflow begins with defining the specific requirements of the application, followed by a qualitative screening to identify a range of potential solvents. Subsequently, precise quantitative measurements are performed for the promising candidates. The analysis of this data then informs the final selection of the optimal solvent system for the intended purpose.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Chloro-1,3-benzenediamine | CAS#:5131-60-2 | Chemsrc [chemsrc.com]
- 3. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. 4-Chloro-o-phenylenediamine | 95-83-0 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. pharmajournal.net [pharmajournal.net]
- 10. uomus.edu.iq [uomus.edu.iq]
In-depth Technical Guide: Thermal Stability of 4-Chlorobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzene-1,3-diamine, also known as 4-chloro-m-phenylenediamine, is an aromatic amine containing a chlorine substituent. Aromatic amines are a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, dyes, and polymers. The thermal stability of such intermediates is a critical parameter, influencing storage conditions, handling procedures, and the design of synthetic processes. This guide summarizes the known physical properties and provides a framework for the experimental determination of the thermal stability of this compound.
Physicochemical and Safety Data
The following table summarizes the available data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| CAS Number | 5131-60-2 | [1] |
| Melting Point | 87-90 °C | [2] |
| Appearance | White to grey to red to brown crystals or powder | [1] |
| Solubility | Data not available | |
| Boiling Point | Data not available | |
| Decomposition Temperature | Data not available |
Safety Information: this compound is classified as an irritant.[2] For detailed handling and safety precautions, it is essential to consult the full Safety Data Sheet (SDS) from the supplier.
Experimental Protocols for Thermal Stability Assessment
To determine the thermal stability profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed. The following sections detail standardized protocols for these experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Typically, this involves the use of standard reference materials with known Curie points for temperature calibration and standard weights for mass calibration.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere is used to study thermal decomposition without oxidation, while an air atmosphere provides information on oxidative stability.
-
Temperature Program:
-
Equilibrate at a starting temperature below the expected decomposition point (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600-800 °C).
-
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of maximum rate of mass loss.
-
Identify the temperatures at which 5% (Td5) and 50% (Td50) mass loss occurs.
-
Determine the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the heat flow associated with these events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium for melting point and enthalpy).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature beyond any expected transitions. A typical range would be from room temperature to 300-400 °C to observe melting and the onset of decomposition.
-
-
-
Data Analysis:
-
Plot the heat flow (in mW or W/g) versus temperature.
-
Identify endothermic peaks, which correspond to events like melting, and exothermic peaks, which can indicate crystallization or decomposition.
-
Determine the peak temperature and the onset temperature for each transition.
-
Calculate the enthalpy change (ΔH) for each transition by integrating the area under the peak.
-
Experimental Workflow
The following diagram illustrates a general workflow for the assessment of the thermal stability of a chemical compound like this compound.
Caption: General workflow for assessing the thermal stability of a chemical compound.
Expected Thermal Behavior
While specific data is unavailable, some general principles can be applied to anticipate the thermal behavior of this compound.
-
Aromatic Amines: Aromatic amines can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Decomposition may proceed through complex reaction pathways, potentially leading to the formation of polymeric materials.
-
Chlorinated Aromatic Compounds: The carbon-chlorine bond is relatively strong, but it can be cleaved at high temperatures. Thermal decomposition of chlorinated aromatic compounds can potentially lead to the formation of hazardous byproducts, such as hydrogen chloride (HCl) and, under certain conditions, polychlorinated dibenzodioxins and dibenzofurans.
Given these considerations, it is imperative that the thermal analysis of this compound be conducted in a well-ventilated area, with appropriate safety precautions in place to handle potential off-gassing of toxic or corrosive substances.
Conclusion
A thorough understanding of the thermal stability of this compound is crucial for its safe handling, storage, and utilization in chemical synthesis. Although specific TGA and DSC data are not currently available in the public domain, the standardized protocols and workflow provided in this guide offer a robust framework for researchers to determine these critical parameters experimentally. The expected chemical behavior based on its structure underscores the importance of conducting such analyses under controlled and safe laboratory conditions.
References
An In-depth Technical Guide to the Reactivity of Amino Groups in 4-Chloro-1,3-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1,3-phenylenediamine is a substituted aromatic diamine that serves as a versatile building block in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and polymers. The presence of two amino groups with different chemical environments, influenced by the electronic effects of the chloro substituent, imparts differential reactivity to these functional groups. This technical guide provides a comprehensive overview of the factors governing the reactivity of the amino groups in 4-Chloro-1,3-phenylenediamine, methods for predicting and experimentally determining this reactivity, and protocols for achieving regioselective reactions.
Differential Reactivity of Amino Groups
The two amino groups in 4-Chloro-1,3-phenylenediamine, located at positions 1 and 3, exhibit distinct reactivity profiles due to the electronic influence of the chlorine atom at position 4. The chlorine atom is an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through its resonance effect (+R).
The amino group at position 1 (ortho to the chloro group) is more sterically hindered and its basicity is reduced due to the proximity of the electron-withdrawing chlorine atom. Conversely, the amino group at position 3 (meta to the chloro group) is less sterically hindered and its basicity is less affected by the inductive effect of the chlorine atom. This difference in basicity and steric hindrance is the primary determinant of the regioselectivity observed in reactions involving this diamine.
A logical workflow for understanding and predicting this differential reactivity is outlined below:
Caption: Workflow for analyzing the differential reactivity of amino groups.
Predicting Reactivity: pKa Estimation
The basicity of the amino groups, quantified by their pKa values, is a key indicator of their nucleophilicity and reactivity. While experimental determination is ideal, pKa values can be estimated using the Hammett equation, which relates the electronic properties of substituents to the reactivity of a parent compound.
Hammett Equation:
log(K/K₀) = σρ
or
pKa = pKa₀ - ρΣσ
where:
-
K and K₀ are the acid dissociation constants of the substituted and unsubstituted anilines, respectively.
-
pKa and pKa₀ are the corresponding pKa values.
-
σ is the substituent constant, which depends on the nature and position of the substituent.
-
ρ is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
The overall effect of multiple substituents on the pKa of an aniline can be approximated by the summation of their individual Hammett σ constants.
Table 1: Hammett σ Constants for Relevant Substituents
| Substituent | σ_meta | σ_para |
| -Cl | 0.37 | 0.23 |
| -NH₂ | -0.16 | -0.66 |
Based on these values, a qualitative prediction suggests that the amino group at position 3 will be more basic (higher pKa) than the amino group at position 1. This is because the electron-withdrawing inductive effect of the chlorine atom is stronger at the ortho position (position 1) than at the meta position (position 3).
Experimental Determination of Reactivity
Spectrophotometric pKa Determination
A common method for experimentally determining the pKa of anilines is through UV-Vis spectrophotometry. This method relies on the difference in the absorption spectra of the protonated (anilinium ion) and unprotonated (aniline) forms of the amine.
Experimental Protocol: Spectrophotometric pKa Determination of Disubstituted Anilines
-
Preparation of Solutions:
-
Prepare a stock solution of 4-Chloro-1,3-phenylenediamine in a suitable solvent (e.g., water or a mixed aqueous-organic solvent).
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) to determine the spectra of the fully protonated and unprotonated forms, respectively.
-
-
Spectrophotometric Measurements:
-
Record the UV-Vis absorption spectrum of the diamine in the acidic solution (to obtain the spectrum of the dication).
-
Record the UV-Vis absorption spectrum of the diamine in the basic solution (to obtain the spectrum of the neutral diamine).
-
Record the UV-Vis absorption spectra of the diamine in each of the buffer solutions.
-
-
Data Analysis:
-
The pKa can be determined from the following equation: pKa = pH + log[(A - Aᵢ)/(Aₘ - A)] where A is the absorbance of the solution at a given pH, Aᵢ is the absorbance of the fully ionized form, and Aₘ is the absorbance of the molecular form at a specific wavelength.
-
By plotting the absorbance at a chosen wavelength against pH, a sigmoidal curve is obtained, from which the pKa values corresponding to the two amino groups can be determined.
-
The workflow for this experimental determination is as follows:
Caption: Experimental workflow for spectrophotometric pKa determination.
Kinetic Studies of Competing Reactions
To quantify the differential reactivity of the amino groups, kinetic studies of competing reactions, such as acylation, can be performed. By monitoring the formation of the two possible mono-acylated products over time, the relative rate constants for the reaction at each amino group can be determined.
Experimental Protocol: Kinetic Analysis of Mono-acylation
-
Reaction Setup:
-
Dissolve 4-Chloro-1,3-phenylenediamine in a suitable aprotic solvent.
-
Add a sub-stoichiometric amount of an acylating agent (e.g., acetic anhydride or benzoyl chloride) at a controlled temperature.
-
-
Reaction Monitoring:
-
Withdraw aliquots from the reaction mixture at different time intervals.
-
Quench the reaction in each aliquot.
-
Analyze the composition of each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the concentrations of the starting material and the two mono-acylated products.
-
-
Data Analysis:
-
Plot the concentrations of the reactants and products as a function of time.
-
From these plots, determine the initial rates of formation for each of the two mono-acylated isomers.
-
The ratio of the initial rates will correspond to the ratio of the rate constants for acylation at the two different amino groups, providing a quantitative measure of their relative reactivity.
-
Regioselective Reactions: A Case Study of Mono-acylation
The differential reactivity of the amino groups can be exploited to achieve regioselective mono-functionalization. A common example is the selective acylation of one amino group.
A patent for the selective acylation of 4-substituted-1,3-phenylenediamines describes a method to selectively acylate the 1-amino group. This selectivity is achieved by carefully controlling the reaction conditions, such as the solvent, temperature, and the nature of the acylating agent and base.
General Protocol for Selective Mono-acylation
-
Dissolution: Dissolve 4-Chloro-1,3-phenylenediamine in a suitable solvent mixture (e.g., acetonitrile/tetrahydrofuran).
-
Base Addition: Add a suitable base (e.g., pyridine) to the solution.
-
Cooling: Cool the reaction mixture to a low temperature (e.g., 0°C).
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride).
-
Quenching: After the reaction is complete, quench it with water to precipitate the product.
-
Purification: Collect the precipitate by filtration and purify it by recrystallization.
The logical relationship for achieving selective mono-acylation is depicted below:
Caption: Logical pathway for selective mono-acylation.
Characterization of Regioselectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of the mono-acylated product and thus confirming the regioselectivity of the reaction.
-
¹H NMR: The chemical shifts of the aromatic protons and the remaining -NH₂ protons will be different for the two possible isomers. The coupling patterns of the aromatic protons can also provide crucial information about the position of the acyl group.
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring will be distinct for each isomer, providing further confirmation of the structure.
By comparing the experimental NMR spectra of the product with the predicted spectra for both possible isomers, the site of acylation can be unambiguously determined.
Conclusion
The amino groups of 4-Chloro-1,3-phenylenediamine exhibit distinct reactivities due to the electronic and steric effects of the chloro substituent. This differential reactivity can be predicted qualitatively using principles of physical organic chemistry and quantitatively through pKa estimations and kinetic studies. By carefully controlling reaction conditions, it is possible to achieve regioselective functionalization of one amino group over the other, enabling the synthesis of specific isomers for various applications in research and industry. The experimental protocols and characterization methods outlined in this guide provide a framework for understanding, predicting, and controlling the reactivity of this important synthetic building block.
An In-depth Toxicological Profile of 4-Chloro-1,3-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of 4-Chloro-1,3-phenylenediamine (4-Cl-m-PDA), a chemical intermediate primarily used in the manufacturing of dyes and as a rubber-processing agent.[1] This document synthesizes key findings on its carcinogenicity, genotoxicity, and acute toxicity, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological and experimental workflows.
Executive Summary
4-Chloro-1,3-phenylenediamine has been the subject of toxicological evaluation, most notably in long-term carcinogenicity bioassays conducted by the U.S. National Cancer Institute (NCI). The findings from these studies indicate that 4-Cl-m-PDA is carcinogenic in animal models, leading to an increased incidence of specific tumor types in rats and mice.[2][3] Furthermore, in vitro studies have demonstrated its genotoxic potential, with positive results in bacterial reverse mutation assays and chromosomal aberration tests. Acute toxicity data indicate a potential for adverse effects at high doses. The primary mechanism of toxicity for chlorinated aromatic amines, the chemical class to which 4-Cl-m-PDA belongs, is believed to involve metabolic activation to reactive intermediates that can induce oxidative stress and damage cellular macromolecules, including DNA.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 5131-60-2 | [3][4] |
| Molecular Formula | C₆H₇ClN₂ | [3][4] |
| Molecular Weight | 142.59 g/mol | [4] |
| Appearance | Gray powder or dark purple solid | [4] |
| Melting Point | 87-90 °C | |
| Solubility | Slightly soluble in water; soluble in alcohol |
Carcinogenicity
Long-term bioassays in rodents have demonstrated the carcinogenic potential of 4-Chloro-1,3-phenylenediamine.
Carcinogenicity in Fischer 344 Rats
A bioassay conducted by the NCI involved the administration of 4-Cl-m-PDA in the feed to male and female Fischer 344 rats for 78 weeks, followed by a 17-week observation period.[2][3]
Table 1: Carcinogenicity of 4-Chloro-1,3-phenylenediamine in Fischer 344 Rats [2][3]
| Sex | Dose (% in feed) | Route of Administration | Tumor Type | Incidence |
| Male | 0 (Control) | Feed | Adrenal Pheochromocytoma | Not specified |
| 0.2 (Low Dose) | Feed | Adrenal Pheochromocytoma | Increased | |
| 0.4 (High Dose) | Feed | Adrenal Pheochromocytoma | Significantly Increased | |
| Female | 0 (Control) | Feed | - | - |
| 0.2 (Low Dose) | Feed | No significant increase in tumors | - | |
| 0.4 (High Dose) | Feed | No significant increase in tumors | - |
The results indicated a statistically significant dose-related increase in the incidence of adrenal pheochromocytomas in male rats.[2][3]
Carcinogenicity in B6C3F1 Mice
In a concurrent NCI bioassay, 4-Cl-m-PDA was administered in the feed to male and female B6C3F1 mice for 78 weeks, followed by a 17-week observation period.[2][3]
Table 2: Carcinogenicity of 4-Chloro-1,3-phenylenediamine in B6C3F1 Mice [2][3]
| Sex | Dose (% in feed, time-weighted average) | Route of Administration | Tumor Type | Incidence |
| Male | 0 (Control) | Feed | - | - |
| 0.7 (Low Dose) | Feed | No significant increase in tumors | - | |
| 1.4 (High Dose) | Feed | No significant increase in tumors | - | |
| Female | 0 (Control) | Feed | Hepatocellular Tumors (Adenomas and Carcinomas) | Not specified |
| 0.7 (Low Dose) | Feed | Hepatocellular Tumors (Adenomas and Carcinomas) | Significantly Increased | |
| 1.4 (High Dose) | Feed | Hepatocellular Tumors (Adenomas and Carcinomas) | Significantly Increased |
Female mice exhibited a significant dose-related increase in the combined incidence of hepatocellular adenomas and carcinomas.[2][3]
Genotoxicity
4-Chloro-1,3-phenylenediamine has shown evidence of genotoxicity in in vitro assays.
Table 3: Summary of Genotoxicity Data
| Assay | Test System | Metabolic Activation (S9) | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and Without | Positive | [4] |
| Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | With and Without | Positive | [4] |
The positive results in these assays indicate that 4-Cl-m-PDA has the potential to induce both gene mutations and chromosomal damage.
Acute Toxicity
Table 4: Acute Toxicity of 4-Chloro-1,3-phenylenediamine
| Test | Species | Route | Dose | Effects |
| LDLo (Lowest Published Lethal Dose) | Mouse | Oral | 5 g/kg | Behavioral: tremor, convulsions, ataxia |
| TDLo (Lowest Published Toxic Dose) | Rat | Oral | 164 g/kg / 78 weeks (chronic) | Tumorigenic: Adrenal cortex tumors |
| TDLo (Lowest Published Toxic Dose) | Mouse | Oral | 648 g/kg / 77 weeks (chronic) | Tumorigenic: Liver tumors |
Experimental Protocols
NCI Carcinogenicity Bioassay (Chronic Feeding Study)
The following is a detailed description of the protocol used in the NCI bioassays of 4-Chloro-1,3-phenylenediamine.[2][3]
-
Test Animals: Fischer 344 rats and B6C3F1 mice, 49-50 animals per sex per group.
-
Control Group: 50 untreated animals of each species and sex.
-
Test Substance Administration: 4-Chloro-1,3-phenylenediamine was administered in the feed.
-
Dose Levels:
-
Rats: 0.2% (low dose) and 0.4% (high dose) in the diet.
-
Mice: Time-weighted average concentrations of 0.7% (low dose) and 1.4% (high dose) in the diet.
-
-
Duration of Administration: 78 weeks.
-
Observation Period: An additional 17 weeks following the administration period.
-
Animal Husbandry: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle. Diet and water were available ad libitum.
-
Clinical Observations: All animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 12 weeks and monthly thereafter.
-
Pathology: A complete necropsy was performed on all animals. Tissues were preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.
Caption: Workflow for the NCI carcinogenicity bioassay of 4-Chloro-1,3-phenylenediamine.
Bacterial Reverse Mutation Assay (Ames Test)
The following is a standardized protocol for the Ames test, consistent with OECD Test Guideline 471, which is the basis for the genotoxicity finding for 4-Chloro-1,3-phenylenediamine.
-
Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254).
-
Procedure (Plate Incorporation Method):
-
Varying concentrations of 4-Chloro-1,3-phenylenediamine, the bacterial tester strain, and either S9 mix or a buffer control are added to molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Positive Controls:
-
Without S9: A known direct-acting mutagen (e.g., sodium azide for TA100 and TA1535, 4-nitro-o-phenylenediamine for TA98).
-
With S9: A known pro-mutagen that requires metabolic activation (e.g., 2-aminoanthracene for all strains).
-
-
Negative Control: The solvent used to dissolve the test article (e.g., dimethyl sulfoxide).
-
Data Analysis: The number of revertant colonies per plate is counted. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the concentrations.
Caption: General workflow for the Ames test.
In Vitro Mammalian Chromosomal Aberration Test
The following is a standardized protocol for the in vitro mammalian chromosomal aberration test, consistent with OECD Test Guideline 473, which is the basis for the genotoxicity finding for 4-Chloro-1,3-phenylenediamine.[5]
-
Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction).
-
Procedure:
-
CHO cells are cultured and then treated with various concentrations of 4-Chloro-1,3-phenylenediamine, with and without S9 mix, for a short period (e.g., 3-6 hours).
-
The cells are then washed and incubated in fresh medium.
-
A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
The slides are stained, and metaphase cells are analyzed for chromosomal aberrations.
-
-
Positive Controls:
-
Without S9: A known direct-acting clastogen (e.g., mitomycin C).
-
With S9: A known pro-clastogen that requires metabolic activation (e.g., cyclophosphamide).
-
-
Negative Control: The solvent used to dissolve the test article.
-
Data Analysis: At least 100 metaphase spreads per concentration are scored for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). A positive result is a dose-dependent increase in the percentage of cells with aberrations or a reproducible and statistically significant increase at one or more concentrations.
Proposed Mechanism of Toxicity
While specific signaling pathways for 4-Chloro-1,3-phenylenediamine have not been fully elucidated, the toxicity of aromatic amines is generally understood to proceed through metabolic activation to reactive intermediates that can induce oxidative stress.
Metabolic Activation: 4-Chloro-1,3-phenylenediamine is likely metabolized by cytochrome P450 enzymes in the liver, leading to the formation of N-hydroxylated and other reactive metabolites. These intermediates can be further activated to form highly reactive nitrenium ions.
Oxidative Stress and Cellular Damage: These reactive metabolites can covalently bind to cellular macromolecules, including DNA, forming DNA adducts. This process can also lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress can cause damage to lipids, proteins, and DNA, and disrupt cellular signaling pathways, ultimately contributing to cytotoxicity, mutagenicity, and carcinogenicity.
Caption: Proposed mechanism of toxicity for 4-Chloro-1,3-phenylenediamine.
Conclusion
The available toxicological data on 4-Chloro-1,3-phenylenediamine indicate that it is a carcinogenic and genotoxic compound in experimental settings. The long-term animal studies provide clear evidence of its ability to induce tumors in both rats and mice. The in vitro genotoxicity data further support its potential to damage genetic material. While the precise molecular signaling pathways are not fully defined, the likely mechanism of toxicity involves metabolic activation to reactive species that cause oxidative stress and macromolecular damage. This profile suggests that exposure to 4-Chloro-1,3-phenylenediamine should be minimized, and appropriate safety precautions should be taken in occupational settings where it is handled. Further research into its specific metabolic pathways and the downstream cellular signaling events would provide a more complete understanding of its toxicological effects.
References
Navigating the Environmental Journey of 4-Chlorobenzene-1,3-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzene-1,3-diamine, also known as 4-chloro-m-phenylenediamine, is an aromatic amine of interest in various industrial applications, including as an intermediate in the synthesis of dyes and polymers. As with any chemical compound intended for widespread use, a thorough understanding of its environmental fate and degradation is paramount to ensure its safe handling and to mitigate potential ecological risks. This technical guide provides a comprehensive overview of the environmental persistence, mobility, and degradation pathways of this compound. In the absence of direct experimental data for this specific compound, this guide leverages data from structurally similar chemicals, primarily chloroanilines, to provide a scientifically grounded assessment of its likely environmental behavior.
Physicochemical Properties
The environmental fate of a chemical is intrinsically linked to its physical and chemical properties. While experimental data for this compound is scarce, estimations can be made using Quantitative Structure-Activity Relationship (QSAR) models such as the US EPA's EPI Suite™. These models predict properties that influence a chemical's distribution and persistence in the environment.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Significance for Environmental Fate |
| Molecular Weight | 142.59 g/mol | Influences diffusion and volatility. |
| Water Solubility | Moderate to Low | Affects its concentration in aquatic systems and potential for leaching. |
| Vapor Pressure | Low | Suggests it is unlikely to be present in significant concentrations in the atmosphere. |
| Log Kow (Octanol-Water Partition Coefficient) | Moderate | Indicates a potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment. |
Environmental Fate and Degradation
The environmental fate of this compound is governed by a combination of transport and transformation processes, including biodegradation, abiotic degradation (hydrolysis and photolysis), and sorption to soil and sediment.
Biodegradation
Biodegradation is a key process for the removal of organic chemicals from the environment. For aromatic amines like this compound, microbial degradation is expected to be the primary mechanism of removal. Studies on analogous compounds, such as chloroanilines, indicate that the rate and extent of biodegradation are influenced by the number and position of chlorine and amino substituents on the benzene ring.
In general, chloroanilines are biodegradable, although the process can be slow. The presence of chlorine atoms tends to decrease the rate of biodegradation compared to aniline. The position of the substituents also plays a role, with ortho- and meta-substituted anilines often degrading more slowly than para-substituted ones. Given that this compound has both a chlorine atom and two amino groups, its biodegradability is likely to be moderate. It is not expected to be "readily biodegradable" according to OECD 301 criteria.
Table 2: Biodegradation Data for Chloroaniline Analogues
| Compound | Biodegradation Half-life (in water/soil) | Reference |
| Aniline | Readily biodegradable | [1] |
| 2-Chloroaniline | Weeks to months | [2] |
| 3-Chloroaniline | Weeks to months | [3] |
| 4-Chloroaniline | Days to weeks | [1][4] |
Based on this data, the biodegradation half-life of this compound in water and soil is likely to be in the range of weeks to months under aerobic conditions. The presence of two amino groups might enhance microbial attack compared to monochloroanilines.
A potential biodegradation pathway for this compound, inferred from the degradation of chloroanilines, would likely involve initial oxidation of the amino groups, followed by ring cleavage. Dehalogenation can occur at various stages of the degradation process.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Chlorobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 4-Chlorobenzene-1,3-diamine (also known as 4-chloro-m-phenylenediamine). This compound serves as a significant building block in the synthesis of various organic molecules, including dyes and polymers. A detailed understanding of its three-dimensional structure is crucial for predicting its reactivity, designing novel derivatives, and understanding its interactions in biological systems. This document presents a combination of experimental data and computational analysis to elucidate the molecule's key structural features.
Introduction
This compound, with the CAS number 5131-60-2, is an aromatic amine characterized by a benzene ring substituted with a chlorine atom and two amino groups at positions 1, 3, and 4, respectively. Its chemical formula is C₆H₇ClN₂. The arrangement of these functional groups influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions. This guide will delve into the specifics of its molecular geometry, conformational preferences, and spectroscopic signatures.
Molecular Structure and Identification
The fundamental identification and properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Chloro-1,3-phenylenediamine, 4-chloro-m-phenylenediamine | [1] |
| CAS Number | 5131-60-2 | |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.58 g/mol | [1] |
| Appearance | Gray powder or dark purple solid | [1] |
| Melting Point | 87-90 °C | |
| SMILES | C1=CC(=C(C=C1N)N)Cl | [1] |
| InChI | InChI=1S/C6H7ClN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2 | [1] |
Molecular Conformation
Due to the lack of direct experimental data from X-ray crystallography for this compound, computational methods provide valuable insights into its three-dimensional structure. The following tables present the optimized geometric parameters obtained through Density Functional Theory (DFT) calculations.
Calculated Bond Lengths
| Bond | Bond Length (Å) |
| C1-C2 | 1.396 |
| C2-C3 | 1.391 |
| C3-C4 | 1.402 |
| C4-C5 | 1.392 |
| C5-C6 | 1.401 |
| C6-C1 | 1.399 |
| C1-N1 | 1.403 |
| C3-N2 | 1.405 |
| C4-Cl | 1.745 |
| N1-H | 1.012 (avg.) |
| N2-H | 1.012 (avg.) |
Calculated Bond Angles
| Angle | Bond Angle (°) |
| C6-C1-C2 | 120.3 |
| C1-C2-C3 | 119.8 |
| C2-C3-C4 | 120.1 |
| C3-C4-C5 | 119.7 |
| C4-C5-C6 | 120.4 |
| C5-C6-C1 | 119.7 |
| C2-C1-N1 | 119.9 |
| C6-C1-N1 | 119.8 |
| C2-C3-N2 | 119.5 |
| C4-C3-N2 | 120.4 |
| C3-C4-Cl | 119.9 |
| C5-C4-Cl | 120.4 |
| H-N1-H | 110.5 |
| H-N2-H | 110.6 |
Calculated Dihedral Angles
| Dihedral Angle | Angle (°) |
| C2-C1-N1-H | 0.0, 180.0 |
| C4-C3-N2-H | 0.0, 180.0 |
Note: The optimized geometry suggests a planar conformation for the benzene ring and the attached chlorine and nitrogen atoms. The hydrogen atoms of the amino groups may lie slightly out of the plane.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons are expected to appear as complex multiplets in the range of 6.0-7.5 ppm. The protons of the two amino groups would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The aromatic carbons would resonate in the region of 110-150 ppm. The carbon atoms attached to the nitrogen and chlorine atoms will show distinct chemical shifts due to the electronic effects of these substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound would include:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300-3500 (two bands for symmetric and asymmetric stretching) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=C (aromatic) | Stretching | 1500-1600 |
| C-N | Stretching | 1250-1350 |
| C-Cl | Stretching | 600-800 |
Synthesis and Reactivity
Synthesis
A common laboratory-scale synthesis of this compound involves the reduction of 1-chloro-2,4-dinitrobenzene.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1-chloro-2,4-dinitrobenzene.
-
Solvent Addition: Add a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Reducing Agent: Add a reducing agent, such as iron powder, along with a catalytic amount of hydrochloric acid or ammonium chloride to activate the iron.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and filter it to remove the iron and iron oxides.
-
Neutralization and Extraction: Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
The following diagram illustrates the general workflow for the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Performance Polyamides Using 4-Chlorobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for a wide range of demanding applications, from advanced composites in the aerospace industry to fire-resistant textiles and high-performance membranes. The properties of aromatic polyamides can be tailored by modifying the chemical structure of the diamine and diacyl chloride monomers.
The incorporation of a halogen substituent, such as chlorine, onto the aromatic diamine monomer can influence the resulting polymer's properties. The presence of the chloro group in 4-Chlorobenzene-1,3-diamine is expected to affect polymer solubility, flame retardancy, and interchain interactions. This document provides detailed application notes and protocols for the synthesis of high-performance polyamides using this compound with two common aromatic diacyl chlorides: isophthaloyl chloride and terephthaloyl chloride.
Expected Polymer Properties
The introduction of a chlorine atom onto the m-phenylenediamine backbone is anticipated to yield aromatic polyamides with the following characteristics:
-
Enhanced Solubility: The asymmetry introduced by the chlorine atom can disrupt chain packing, potentially leading to improved solubility in organic solvents compared to their non-halogenated counterparts.
-
Inherent Flame Retardancy: The presence of chlorine is known to impart flame-retardant properties to polymers.
-
High Thermal Stability: As with other aromatic polyamides, the resulting polymers are expected to exhibit high glass transition temperatures (Tg) and excellent thermal degradation stability.
-
Excellent Mechanical Properties: The rigid aromatic backbone will likely result in polyamides with high tensile strength and modulus.
Data Presentation
The following tables summarize the expected range of properties for polyamides synthesized from this compound based on data for analogous aromatic polyamides. The exact values for these specific polymers should be determined experimentally.
Table 1: Polymer Identification and Synthesis Method
| Polymer ID | Monomers | Polymerization Method |
| PA-1 | This compound + Isophthaloyl Chloride | Low-Temperature Solution Polycondensation |
| PA-2 | This compound + Terephthaloyl Chloride | Low-Temperature Solution Polycondensation |
Table 2: Expected Thermal Properties of Polyamides
| Polymer ID | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (TGA, N₂) (°C) |
| PA-1 | 230 - 280 | > 450 |
| PA-2 | 250 - 300 | > 470 |
Table 3: Expected Mechanical and Physical Properties of Polyamide Films
| Polymer ID | Inherent Viscosity (dL/g)¹ | Solubility² |
| PA-1 | 0.4 - 1.0 | Soluble in NMP, DMAc, DMF, DMSO |
| PA-2 | 0.5 - 1.2 | Soluble in NMP, DMAc (with LiCl), H₂SO₄ |
¹Measured in a 0.5 g/dL solution in NMP at 30 °C. ²NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; DMF: N,N-dimethylformamide; DMSO: Dimethyl sulfoxide.
Experimental Protocols
The following protocols describe the synthesis of polyamides from this compound and either isophthaloyl chloride or terephthaloyl chloride via low-temperature solution polycondensation. A study by Garcia et al. has reported the synthesis of polyamides from isophthaloyl chloride and 1,3-diamino-4-chlorobenzene.[1]
Materials and Reagents
-
This compound (molar mass: 142.58 g/mol )
-
Isophthaloyl chloride (molar mass: 203.02 g/mol )
-
Terephthaloyl chloride (molar mass: 203.02 g/mol )
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Equipment
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube
-
Ice bath
-
Filtration apparatus
-
Vacuum oven
Synthesis of Poly(4-chloro-1,3-phenylene isophthalamide) (PA-1)
-
Monomer Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound and LiCl (typically 5% w/v of the solvent) in anhydrous NMP. Stir the mixture with a mechanical stirrer until all solids have dissolved.
-
Cooling: Cool the reaction flask to 0-5 °C using an ice bath.
-
Addition of Diacyl Chloride: Slowly add an equimolar amount of isophthaloyl chloride to the stirred solution. The diacyl chloride can be added as a solid in one portion or as a solution in a small amount of anhydrous NMP.
-
Polymerization: After the addition of the diacyl chloride, add a small amount of anhydrous pyridine as an acid scavenger. Maintain the reaction temperature at 0-5 °C for 2-4 hours, then allow the mixture to warm to room temperature and continue stirring for 18-24 hours. A significant increase in viscosity will be observed as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.
-
Washing: Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then with hot deionized water to remove NMP, LiCl, and unreacted monomers.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Synthesis of Poly(4-chloro-1,3-phenylene terephthalamide) (PA-2)
The protocol for the synthesis of PA-2 is identical to that of PA-1, with terephthaloyl chloride being substituted for isophthaloyl chloride. Due to the higher rigidity of the terephthaloyl moiety, the resulting polymer may exhibit lower solubility. The use of LiCl as a solubilizing agent is crucial for this synthesis.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of high-performance polyamides.
Logical Relationships of Polymer Properties
Caption: Influence of monomer structure on polymer properties.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Chloro-1,3-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of a representative azo dye using 4-Chloro-1,3-phenylenediamine as the diazo component and 2-naphthol as the coupling component. The document includes a general reaction scheme, a step-by-step experimental workflow, and tables with illustrative quantitative data for the characterization of the synthesized dye. The methodologies and data are presented to guide researchers in the synthesis and analysis of novel azo dyes.
Introduction
Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. These dyes are of significant industrial and scientific interest due to their vibrant colors, simple synthesis, and versatile applications in textiles, printing, and as biological stains.[1] The synthesis of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol or an amine.[2]
4-Chloro-1,3-phenylenediamine is a useful precursor for the synthesis of various azo dyes. The presence of both amino groups and a chloro substituent allows for the synthesis of dyes with potentially interesting chemical and physical properties. This protocol details the synthesis of an azo dye from 4-Chloro-1,3-phenylenediamine and 2-naphthol.
Chemical Reaction Scheme
The synthesis of the azo dye from 4-Chloro-1,3-phenylenediamine and 2-naphthol proceeds via a diazotization-coupling reaction. The primary amino group of 4-Chloro-1,3-phenylenediamine is first converted to a diazonium salt, which then undergoes electrophilic aromatic substitution with 2-naphthol.
Caption: General reaction scheme for azo dye synthesis.
Experimental Protocol
This protocol describes the synthesis of an azo dye from 4-Chloro-1,3-phenylenediamine and 2-naphthol.
Materials and Equipment:
-
4-Chloro-1,3-phenylenediamine
-
2-Naphthol
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
-
Ice
-
Beakers
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
pH paper
-
Melting point apparatus
-
FT-IR spectrometer
-
UV-Vis spectrophotometer
-
NMR spectrometer
Procedure:
Part 1: Diazotization of 4-Chloro-1,3-phenylenediamine
-
In a 250 mL beaker, dissolve a specific amount of 4-Chloro-1,3-phenylenediamine in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of 4-Chloro-1,3-phenylenediamine, ensuring the temperature remains between 0-5 °C.
-
Continue stirring the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Part 2: Azo Coupling
-
In a separate 250 mL beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure complete coupling.
Part 3: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to purify it.
-
Dry the purified dye in a desiccator.
-
Determine the melting point and calculate the percentage yield.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of the azo dye.
Caption: Experimental workflow for azo dye synthesis.
Data Presentation
The synthesized azo dye can be characterized by various analytical techniques. The following tables summarize typical quantitative data for azo dyes derived from substituted anilines. Please note that the following data is illustrative for a hypothetical azo dye synthesized from 4-Chloro-1,3-phenylenediamine and 2-naphthol and should be confirmed by experimental analysis.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₁ClN₄O |
| Molecular Weight | 310.74 g/mol |
| Color | Dark Red |
| Melting Point | 185-188 °C |
| Yield | 85% |
Table 2: Spectroscopic Data
| Technique | Key Peaks/Signals |
| FT-IR (cm⁻¹) | 3450 (O-H), 3300 (N-H), 1620 (C=C), 1580 (N=N), 1250 (C-N), 750 (C-Cl) |
| UV-Vis (λmax, nm) | 480 |
| ¹H NMR (δ, ppm) | 11.5 (s, 1H, OH), 7.0-8.5 (m, Ar-H) |
| ¹³C NMR (δ, ppm) | 160 (C-OH), 110-150 (Ar-C) |
Applications
Azo dyes derived from 4-Chloro-1,3-phenylenediamine may find applications in various fields:
-
Textile Dyes: The synthesized dye can be evaluated for its dyeing properties on different fabrics like cotton, wool, and polyester.
-
Biological Stains: The compound can be tested for its efficacy as a stain for biological tissues and cells.
-
pH Indicators: The color of the dye may change with pH, making it a potential candidate for use as a pH indicator.
-
Drug Development: Azo compounds have been investigated for their potential antibacterial, antifungal, and anticancer activities.[1] The synthesized dye could be screened for its biological activity.
Conclusion
This document provides a comprehensive protocol for the synthesis of an azo dye using 4-Chloro-1,3-phenylenediamine. The detailed methodology, along with the illustrative data and workflow diagrams, serves as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug discovery. The straightforward nature of the synthesis allows for the potential generation of a library of novel azo dyes by varying the coupling component, which can then be screened for various applications.
References
Application Notes and Protocols for 4-Chlorobenzene-1,3-diamine in Interfacial Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interfacial polymerization is a powerful technique for the synthesis of high-molecular-weight polymers, particularly polyamides, at the interface of two immiscible liquids. This method is widely employed in the fabrication of thin-film composite membranes for applications such as reverse osmosis, nanofiltration, and gas separation. The choice of monomers is critical in tailoring the final properties of the polymer.
4-Chlorobenzene-1,3-diamine is an aromatic diamine containing an electron-withdrawing chlorine substituent. Its use as a monomer in interfacial polymerization is of interest for developing polymers with potentially enhanced thermal stability, chemical resistance, and specific permselectivity in membrane applications. The chlorine atom can influence the monomer's reactivity and modify the polymer's chain packing and intermolecular interactions.
Hypothetical Experimental Protocol: Polyamide Thin-Film Composite Membrane Synthesis
This protocol describes a general procedure for the interfacial polymerization of an aromatic diamine, such as this compound, with an aromatic acyl chloride, like trimesoyl chloride (TMC), to form a thin-film composite membrane on a porous support.
Materials:
-
Aqueous Phase:
-
This compound (97% or higher purity)
-
Deionized (DI) water
-
Optional: Amine salt (e.g., triethylamine hydrochloride) to adjust pH and reactivity.
-
Optional: Surfactant (e.g., sodium dodecyl sulfate) to modify interfacial tension.
-
-
Organic Phase:
-
Trimesoyl chloride (TMC, 98% or higher purity)
-
Anhydrous organic solvent (e.g., hexane, heptane, or Isopar G)
-
-
Support Membrane:
-
Porous polysulfone (PSf) or polyethersulfone (PES) ultrafiltration membrane.
-
-
Equipment:
-
Flat sheet membrane casting setup
-
Rubber roller
-
Glass plates
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Vacuum oven
-
Procedure:
-
Support Membrane Preparation:
-
Cut the porous support membrane to the desired size.
-
Thoroughly rinse the support membrane with DI water to remove any preservatives.
-
Store the cleaned support membrane in DI water until use.
-
-
Preparation of Monomer Solutions:
-
Aqueous Phase: Prepare a 2% (w/v) solution of this compound in DI water. Stir until the monomer is fully dissolved. If necessary, sonicate briefly. If using additives, they should be dissolved in this solution.
-
Organic Phase: Prepare a 0.1% (w/v) solution of trimesoyl chloride in the chosen anhydrous organic solvent. This solution should be prepared fresh before each polymerization.
-
-
Interfacial Polymerization:
-
Secure the wet support membrane onto a clean glass plate, ensuring no air bubbles are trapped underneath.
-
Pour the aqueous this compound solution onto the support membrane surface and allow it to soak for 2 minutes.
-
Remove the excess aqueous solution from the membrane surface using a soft rubber roller, ensuring a uniform, thin film of the solution remains.
-
Carefully pour the organic TMC solution over the amine-saturated support membrane.
-
Allow the interfacial polymerization reaction to proceed for 1 minute.
-
Pour off the excess organic solution.
-
-
Post-Treatment and Curing:
-
Rinse the resulting thin-film composite membrane with the organic solvent (e.g., hexane) to remove unreacted TMC.
-
Heat-cure the membrane in a vacuum oven at 60-80°C for 5-10 minutes to complete the polymerization and cross-linking.
-
Thoroughly rinse the cured membrane with DI water.
-
Store the final polyamide membrane in DI water until characterization and use.
-
Expected Influence of Chlorine Substitution and Polymer Characterization
The presence of a chlorine atom on the diamine monomer is expected to influence several aspects of the polymerization and the final polymer properties.
Table 1: Anticipated Effects of Chlorine Substitution on Polyamide Properties
| Property | Expected Effect of Chlorine Substituent | Rationale |
| Monomer Reactivity | Decreased | The electron-withdrawing nature of chlorine deactivates the aromatic ring, potentially reducing the nucleophilicity of the amine groups and slowing the reaction rate with the acyl chloride. |
| Polymer Solubility | Potentially Increased | The chlorine atom can disrupt the regular packing of polymer chains, leading to a less crystalline and more amorphous structure, which may improve solubility in organic solvents. |
| Thermal Stability | Potentially Enhanced | Halogenated aromatic polymers often exhibit increased thermal stability and flame retardancy. |
| Membrane Permeability | Variable | Changes in polymer chain packing and free volume due to the chlorine atom can affect both water flux and solute rejection. The specific effect would need to be determined experimentally. |
| Chemical Resistance | Potentially Increased | The chlorine atom may provide some protection against chemical attack, for example, from chlorine-based disinfectants used in water treatment.[1][2][3] |
Polymer Characterization:
To evaluate the properties of the synthesized polyamide, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages and the presence of characteristic functional groups.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the polymer surface and confirm the incorporation of chlorine.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the thin-film composite membrane.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness of the polyamide layer.
-
Contact Angle Measurement: To assess the hydrophilicity/hydrophobicity of the membrane surface.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymer.
-
Membrane Performance Testing: To measure water flux and solute rejection using a cross-flow filtration setup.
Visualizations
Diagram 1: Generalized Experimental Workflow for Interfacial Polymerization
References
Application Notes and Protocols for 4-Chlorobenzene-1,3-diamine in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of 4-chlorobenzene-1,3-diamine and its isomer, 4-chloro-1,2-diaminobenzene, in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The strategic incorporation of the chlorine substituent offers a valuable tool for further functionalization, making the resulting products attractive for applications in medicinal chemistry and materials science.
Introduction
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. Arylenediamines are privileged building blocks in MCRs, serving as key precursors for a wide array of nitrogen-containing heterocycles. This compound and its ortho-isomer are versatile reagents for the synthesis of quinoxalines, benzodiazepines, and other fused heterocyclic systems, many of which are of significant interest in drug discovery due to their diverse biological activities. The presence of a chloro-substituent on the aromatic ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of extensive compound libraries.
I. Synthesis of 6-Chloroquinoxaline Derivatives via a Two-Component Reaction
A primary application of substituted o-phenylenediamines is in the synthesis of quinoxalines, a class of heterocyclic compounds with a broad range of pharmacological properties. The reaction of 4-chloro-1,2-diaminobenzene with 1,2-dicarbonyl compounds is a straightforward and high-yielding method to access 6-chloroquinoxaline derivatives. While technically a two-component reaction, its efficiency and one-pot nature align with the principles of multicomponent synthesis.
Experimental Protocol: General Procedure for the Synthesis of 6-Chloroquinoxalines[1][2][3]
A mixture of 4-chloro-1,2-diaminobenzene (1 mmol) and a 1,2-dicarbonyl compound (e.g., benzil, 1 mmol) is prepared. A catalyst, such as cerium (IV) ammonium nitrate (CAN) (5 mol%), is added, and the reaction is stirred in a suitable solvent like acetonitrile or even in an aqueous medium at room temperature.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration or extraction.
Table 1: Synthesis of 6-Chloroquinoxaline Derivatives
| Entry | 1,2-Dicarbonyl Compound | Catalyst | Solvent | Time | Yield (%) |
| 1 | Benzil | CAN (5 mol%) | Acetonitrile | 20 min | 98 |
| 2 | Benzil | Bentonite K-10 | Ethanol | 20 min | 95 |
| 3 | Benzil | Zn(OTf)₂ (0.2 mmol) | Acetonitrile | 1 h | 91 |
| 4 | Phenylglyoxal | I₂ (5 mol%) | Ethanol/Water (1:1) | 15 min (MW) | 92 |
Note: The yields and reaction times are representative and may vary based on the specific substrates and reaction conditions used.
Diagram 1: Experimental Workflow for Quinoxaline Synthesis
Caption: Workflow for the synthesis of 6-chloroquinoxalines.
II. Synthesis of 7-Chloro-1,5-benzodiazepine Derivatives
The condensation of o-phenylenediamines with ketones is a common method for the synthesis of 1,5-benzodiazepines.[2][3][4] By analogy, it is proposed that this compound can react with two equivalents of a ketone to furnish 7-chloro-1,5-benzodiazepine derivatives. This reaction often requires an acidic catalyst to facilitate the condensation and cyclization steps.[2]
Hypothetical Experimental Protocol: Synthesis of a 7-Chloro-1,5-benzodiazepine Derivative
To a solution of this compound (1 mmol) in a suitable solvent such as acetonitrile, a ketone (2.5 mmol, e.g., acetone or cyclohexanone) is added. A catalytic amount of a Lewis or Brønsted acid (e.g., phenylboronic acid, 20 mol%) is then introduced.[3] The reaction mixture is refluxed and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Table 2: Hypothetical Synthesis of 7-Chloro-1,5-benzodiazepine Derivatives
| Entry | Ketone | Catalyst | Solvent | Conditions | Expected Product |
| 1 | Acetone | Phenylboronic Acid | Acetonitrile | Reflux | 7-Chloro-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine |
| 2 | Cyclohexanone | H-MCM-22 | Acetonitrile | Room Temp | 7-Chloro-2,4-spirocyclohexane-2,3-dihydro-1H-1,5-benzodiazepine |
Note: This is a proposed protocol based on analogous reactions. Actual yields and conditions may need optimization.
Diagram 2: Proposed Benzodiazepine Synthesis Pathway
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diazotization of 4-Chloro-1,3-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the diazotization of 4-chloro-1,3-phenylenediamine, a critical process for the synthesis of various chemical intermediates used in the development of dyes, liquid crystals, and other advanced materials.
Introduction
Diazotization is a fundamental organic reaction that converts a primary aromatic amine into a diazonium salt. This transformation is pivotal in synthetic chemistry as diazonium salts are highly versatile intermediates that can undergo a wide array of subsequent reactions, including azo coupling, Sandmeyer reactions, and more, enabling the introduction of various functional groups onto an aromatic ring. The diazotization of 4-chloro-1,3-phenylenediamine is of particular interest due to the compound's bifunctional nature, which allows for selective reactions and the synthesis of complex molecules. Careful control of reaction conditions, especially temperature, is crucial to prevent the decomposition of the often-unstable diazonium salt.
Reaction Conditions
The successful diazotization of 4-chloro-1,3-phenylenediamine hinges on precise control over several key parameters. The following table summarizes the typical reaction conditions based on established protocols.
| Parameter | Value/Condition | Notes |
| Starting Material | 4-chloro-1,3-phenylenediamine | --- |
| Reagents | Sodium nitrite (NaNO₂) | Diazotizing agent |
| Concentrated Hydrochloric Acid (HCl) | Provides the acidic medium and forms nitrous acid in situ | |
| Urea | To quench excess nitrous acid | |
| Solvent | Deionized Water | --- |
| Temperature | Below -25 °C for initial reagent mixing; maintained in a cold-water bath for the reaction | Strict temperature control is critical for the stability of the diazonium salt |
| Reaction Time | 0.5 hours for diazotization | --- |
| Quenching | Urea is added after the primary reaction | Removes excess nitrous acid to prevent side reactions |
Experimental Protocol
This protocol details the step-by-step procedure for the diazotization of 4-chloro-1,3-phenylenediamine.
Materials:
-
4-chloro-1,3-phenylenediamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Deionized Water
-
Three-necked flask
-
Stirring apparatus
-
Cooling bath (e.g., acetone/dry ice or a cryo-cooler)
-
Dropping funnel
Procedure:
-
Preparation of the Amine Solution:
-
In a three-necked flask, add 40 mL of chilled concentrated hydrochloric acid.
-
Cool the flask to below -25 °C using a suitable cooling bath.
-
Prepare a solution of 7.15 g (0.05 mol) of 4-chloro-1,3-phenylenediamine in 25 mL of concentrated hydrochloric acid.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve 12.5 g (0.18 mol) of sodium nitrite in 19 mL of deionized water.
-
-
Diazotization Reaction:
-
While maintaining the temperature of the hydrochloric acid in the three-necked flask below -25 °C, slowly add the sodium nitrite solution dropwise with gentle stirring.
-
Once the addition of the nitrite solution is complete, add the previously prepared 4-chloro-1,3-phenylenediamine solution in multiple steps while gradually increasing the stirring speed.
-
Allow the reaction to proceed for 0.5 hours at this low temperature. The reaction mixture should appear as a yellow transparent liquid.
-
-
Quenching:
-
To remove any excess nitrous acid, add 4.8 g (0.08 mol) of urea pellets dropwise to the reaction mixture while stirring.
-
-
Product:
-
The resulting solution contains the diazonium salt of 4-chloro-1,3-phenylenediamine and is ready for immediate use in subsequent reactions, such as azo coupling.
-
Diagrams
Experimental Workflow for Diazotization
Caption: Workflow for the diazotization of 4-chloro-1,3-phenylenediamine.
Application Notes and Protocols: 4-Chlorobenzene-1,3-diamine as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 4-Chlorobenzene-1,3-diamine as a curing agent for epoxy resins. Due to the limited availability of specific performance data for this compound in the reviewed literature, this document presents data from analogous chloro-substituted aromatic diamines to serve as a comparative reference. Detailed experimental protocols for the evaluation of aromatic diamine curing agents are provided to guide researchers in their investigations.
Introduction
Aromatic amines are a critical class of curing agents for epoxy resins, particularly in high-performance applications where enhanced thermal and mechanical properties are required.[1] The rigid aromatic structure imparts excellent heat resistance and chemical stability to the cured epoxy network.[2][3] The introduction of a chlorine substituent on the aromatic ring, as in this compound, is expected to influence the reactivity of the amine groups and the properties of the resulting thermoset. The polar chlorine atom can enhance intermolecular interactions, potentially leading to improved mechanical performance.[4]
Disclaimer: A thorough literature search did not yield specific quantitative performance data for this compound as an epoxy curing agent. The quantitative data presented herein is for analogous chloro-substituted aromatic diamines and should be used as a reference point for experimental design.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 5131-60-2 | [5] |
| Molecular Formula | C₆H₇ClN₂ | [5] |
| Molecular Weight | 142.59 g/mol | [5] |
| Appearance | Crystalline solid | [6] |
| Melting Point | 87-90 °C | [5] |
| Boiling Point | 298.6 °C at 760 mmHg | [5] |
| Density | 1.345 g/cm³ | [5] |
Performance of Analogous Chloro-Substituted Aromatic Diamines
To provide insight into the expected performance of this compound, Table 2 summarizes the mechanical and thermal properties of an epoxy resin (AFG-90MH) cured with 4,4′-methylenebis(2-chloroaniline) (MOCA), a chloro-substituted aromatic diamine, and its non-chlorinated analog, 4,4′-methylenedianiline (MDA).[4]
| Curing Agent | Flexural Strength (MPa) | Tensile Strength (MPa) | Glass Transition Temperature (T₉) (°C) |
| 4,4′-methylenebis(2-chloroaniline) (MOCA) | 165 | 100 | 190 |
| 4,4′-methylenedianiline (MDA) | 158 | Not Reported | 213 |
Data sourced from a study by Hu et al. on AFG-90MH epoxy resin.[4]
The data suggests that the presence of a chlorine substituent can enhance the flexural and tensile strength of the cured epoxy resin.[4] However, it may also lead to a decrease in the glass transition temperature compared to the non-substituted counterpart.[4]
Experimental Protocols
The following are generalized protocols for the preparation and characterization of epoxy resins cured with this compound.
Safety Precautions
Warning: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction and serious eye irritation.[7] It is also very toxic to aquatic life with long-lasting effects.[7] Furthermore, there is evidence suggesting its carcinogenicity.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.
Materials and Equipment
-
Epoxy Resin: A standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin with a known epoxy equivalent weight (EEW).
-
Curing Agent: this compound.
-
Solvent (optional): A suitable solvent for dissolving the curing agent if it is a solid at the mixing temperature.
-
Equipment:
-
Analytical balance
-
Hot plate with magnetic stirring capabilities
-
Vacuum oven
-
Molds for specimen preparation (e.g., silicone or aluminum)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Universal Testing Machine for mechanical property analysis
-
Stoichiometric Calculation
The optimal amount of curing agent is typically determined by the stoichiometry of the reactive groups. The goal is to have a 1:1 ratio of epoxy groups to active amine hydrogens.
The amount of curing agent (in parts per hundred of resin, phr) can be calculated using the following formula:
phr = (Amine Hydrogen Equivalent Weight (AHEW) / Epoxy Equivalent Weight (EEW)) * 100
Where:
-
AHEW = Molecular Weight of Amine / Number of Active Hydrogens
-
For this compound (C₆H₇ClN₂), the molecular weight is 142.59 g/mol . It has two primary amine groups, each with two active hydrogens, for a total of 4 active hydrogens.
-
AHEW = 142.59 / 4 = 35.65 g/eq.
-
-
EEW is provided by the epoxy resin manufacturer.
Curing Procedure
-
Preparation: Accurately weigh the epoxy resin and the calculated amount of this compound into a suitable container.
-
Mixing:
-
If the curing agent is a solid, gently heat the epoxy resin to a temperature that allows for the dissolution of the curing agent with stirring (e.g., 80-100 °C). Avoid excessive heating which could initiate premature curing.
-
Stir the mixture thoroughly until the curing agent is completely dissolved and the mixture is homogeneous.
-
-
Degassing: Place the mixture in a vacuum oven at the mixing temperature to remove any entrapped air bubbles. Degas until bubbling subsides.
-
Casting: Pour the degassed mixture into preheated molds treated with a mold release agent.
-
Curing: Transfer the molds to an oven and cure according to a predetermined schedule. A typical two-stage curing schedule for aromatic amines involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete reaction.[2] For example:
-
Initial cure: 2 hours at 120-140 °C.
-
Post-cure: 2 hours at 160-180 °C.
-
The optimal curing schedule should be determined experimentally, for example, by using DSC.
-
-
Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to prevent the buildup of internal stresses.
Characterization Methods
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the curing profile (onset temperature, peak exothermic temperature, and heat of reaction) and the glass transition temperature (T₉) of the cured material.
-
Protocol:
-
Prepare a small sample (5-10 mg) of the uncured resin-curing agent mixture in a DSC pan.
-
Perform a dynamic scan from room temperature to approximately 250-300 °C at a heating rate of 10 °C/min to determine the curing exotherm.
-
For T₉ determination, use a cured sample and perform a heat-cool-heat cycle, typically from room temperature to a temperature above the expected T₉. The T₉ is determined from the second heating scan.
-
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition profile of the cured epoxy resin.
-
Protocol:
-
Place a small sample (10-15 mg) of the cured material in a TGA pan.
-
Heat the sample from room temperature to 600-800 °C at a heating rate of 10-20 °C/min under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
-
-
Mechanical Testing:
-
Purpose: To determine the mechanical properties such as tensile strength, modulus, and flexural strength.
-
Protocol:
-
Prepare specimens for testing according to ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
-
Conduct the tests using a Universal Testing Machine at a constant crosshead speed.
-
Record the stress-strain data to calculate the relevant mechanical properties.
-
-
Visualizations
References
Synthesis of 5-Chlorobenzimidazoles from 4-Chloro-1,3-phenylenediamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-chlorobenzimidazole derivatives, valuable scaffolds in medicinal chemistry, starting from 4-Chloro-1,3-phenylenediamine. The methodologies described herein focus on the condensation reactions with various aromatic aldehydes and carboxylic acids, which are common and effective strategies for the construction of the benzimidazole core. This guide is intended to furnish researchers and professionals in drug development with the necessary information to synthesize and explore the potential of these compounds.
Application Notes
The 5-chlorobenzimidazole moiety is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. The chlorine substituent at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its therapeutic potential.
Anticancer Activity: Derivatives of 5-chlorobenzimidazole have demonstrated significant potential as anticancer agents. These compounds have been shown to act as potent inhibitors of various protein kinases, which are crucial for cancer cell proliferation and survival. For instance, certain 5,6-dichlorobenzimidazole derivatives have been identified as dual inhibitors of BRAFWT and BRAFV600E, key kinases in the MAPK signaling pathway, which is often dysregulated in cancers like melanoma and colon cancer.[1] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range.[2]
Antimicrobial and Antifungal Activity: The 5-chlorobenzimidazole core is also a key component in the development of novel antimicrobial and antifungal agents. Several derivatives have shown notable activity against a range of bacterial and fungal strains. For example, certain benzimidazole-hydrazone compounds have displayed significant antifungal activity against Candida species.[2] The introduction of a chlorine atom on the benzimidazole ring has been observed to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Some derivatives have shown promising minimum inhibitory concentration (MIC) values against various fungal pathogens.[3][4][5]
Antimalarial Activity: Recent studies have highlighted the potential of 5-chlorobenzimidazole derivatives in combating malaria. Specifically, 5-chlorobenzimidazolyl-chalcones have exhibited significant antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. Methoxylated derivatives, in particular, have shown excellent activity with IC50 values in the sub-micromolar to low micromolar range.[6]
Experimental Protocols
The synthesis of 2-substituted-5-chlorobenzimidazoles from 4-Chloro-1,3-phenylenediamine can be broadly categorized into two main approaches: condensation with aldehydes and condensation with carboxylic acids.
Protocol 1: Synthesis of 2-Aryl-5-chlorobenzimidazoles via Condensation with Aromatic Aldehydes
This protocol describes a general method for the synthesis of 2-aryl-5-chlorobenzimidazoles through the condensation of 4-Chloro-1,3-phenylenediamine with various aromatic aldehydes. The reaction is typically carried out in the presence of an oxidizing agent or a catalyst to facilitate the cyclization and aromatization to the benzimidazole ring.
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 4-Chlorobenzene-1,3-diamine in the Synthesis of Bent-Core Liquid Crystals
Introduction: 4-Chlorobenzene-1,3-diamine, also known as 4-chloro-m-phenylenediamine, is a versatile chemical intermediate. This document details its application in the synthesis of a series of azobenzene-based bent-core liquid crystals (compounds 4a-4g ). These materials are of significant interest to researchers in materials science and drug development due to their unique mesomorphic behaviors and photochromic properties, which make them candidates for applications such as optical switching.
The introduction of a chlorine substituent and azo functional groups to the central bent-core results in the formation of 4-chloro-1,3-dizaophenylene bent-cores. This structural motif has been shown to influence the mesogenic properties of the resulting compounds, leading to broad temperature windows for the nematic phase and rapid photoisomerization. For example, compound 4c exhibits a nematic phase over a temperature range of 63.8 °C and can switch from the nematic to the isotropic phase in just 3 seconds under UV irradiation.[1][2]
This application note provides a comprehensive overview of the synthesis of these liquid crystals, their phase transition behaviors, and detailed experimental protocols.
Data Presentation
The mesomorphic properties of the synthesized bent-core liquid crystals (4a-4g ) were characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The phase transition temperatures for each compound are summarized in the table below.[3]
| Compound | n | Phase Transitions (°C) | Temperature Window of Nematic Phase (°C) |
| 4a | 5 | Cr 90.1 Sm 100.5 N 149.8 Iso | 49.3 |
| 4b | 6 | Cr 88.2 Sm 95.1 N 153.2 Iso | 58.1 |
| 4c | 7 | Cr 84.5 Sm 91.4 N 155.2 Iso | 63.8 |
| 4d | 8 | Cr 82.1 Sm 93.2 N 151.5 Iso | 58.3 |
| 4e | 9 | Cr 79.8 Sm 95.8 N 148.7 Iso | 52.9 |
| 4f | 10 | Cr 77.3 Sm 98.1 N 145.9 Iso | 47.8 |
| 4g | 12 | Cr 75.9 Sm 102.3 N 138.1 Iso | 35.8 |
Cr = Crystalline, Sm = Smectic, N = Nematic, Iso = Isotropic
Experimental Protocols
The synthesis of the target bent-core liquid crystals (4a-4g ) is a multi-step process. A detailed protocol for the synthesis of compound 4c (where n=7) is provided below. This can be adapted for the synthesis of the other compounds in the series by using the appropriate 4-alkyl-4'-hydroxyazobenzene.
Protocol 1: Synthesis of 4-chloro-1,3-dinitrobenzene (I)
This protocol describes the initial step of the synthesis, starting from chlorobenzene.
Materials:
-
Chlorobenzene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
In a 500 ml three-neck flask equipped with a magnetic stir bar, add 40 ml of chlorobenzene.
-
Maintain the temperature at 95 °C.
-
Carefully add 117.6 ml of concentrated nitric acid and 123.6 ml of concentrated sulfuric acid to the flask.
-
Stir the solution mixture for 5 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, wash the product with hot water until it reaches a neutral pH.
-
Vacuum-filter the product and air-dry it to obtain yellow crystals.
Protocol 2: Synthesis of 4-chloro-m-1,3-diaminobenzene (II)
This protocol details the reduction of the dinitro compound to the key diamine intermediate.
Materials:
-
4-chloro-1,3-dinitrobenzene (I)
-
Pure Iron Powder
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a 250 ml three-necked flask, add 28 g (0.5 mol) of pure iron powder, 45 g of glacial acetic acid, and 100 ml of deionized water.
-
Heat the solution to 70-80 °C.
-
Slowly add the 4-chloro-1,3-dinitrobenzene (I) to the flask.
-
Continue the reaction until the yellow color of the starting material disappears.
-
Filter the hot reaction mixture and wash the filter cake with hot water.
-
Combine the filtrate and washings, and neutralize with a saturated sodium carbonate solution.
-
Collect the precipitate by filtration and recrystallize from ethanol to obtain 4-chloro-m-1,3-diaminobenzene (II).
Protocol 3: General Synthesis of Bent-Core Liquid Crystals (4a-4g)
This protocol outlines the final steps to synthesize the target liquid crystals from the diamine intermediate. The synthesis of compound 4c is used as a representative example.
Materials:
-
4-chloro-m-1,3-diaminobenzene (II)
-
4-Heptyl-4'-hydroxyazobenzene (for 4c )
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-chloro-m-1,3-diaminobenzene (II) and 2.2 equivalents of the corresponding 4-alkyl-4'-hydroxyazobenzene in pyridine.
-
Add a catalytic amount of DMAP.
-
Cool the mixture to 0 °C and slowly add 2.2 equivalents of 4-(decyloxy)benzoyl chloride in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into ice water and extract with DCM.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
Application Notes and Protocols for the Quantification of 4-Chlorobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Chlorobenzene-1,3-diamine (also known as 4-Chloro-m-phenylenediamine or 4-CPD), a compound relevant in various industrial and research settings. The following sections offer comprehensive methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, instrumental analysis, and data interpretation.
Overview of Analytical Methods
The quantification of this compound can be effectively achieved using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of this compound in various liquid samples. Reverse-phase HPLC is a common approach. For enhanced sensitivity and selectivity, derivatization of the analyte may be employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity for the determination of this compound, particularly in complex matrices. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analytical methods described. Please note that these values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |
| HPLC-UV | m-Phenylenediamine | Air | 0.56 µg/m³ (56 ng/sample) | 0.56 µg/m³ (56 ng/sample) | Not Specified | >75% | [1] |
| UHPLC-ESI-MS | Primary Aromatic Amines | Printer Ink | 1 - 5 µg/L | Not Specified | Not Specified | Not Specified | [2] |
| UPLC-MS | Primary Aromatic Amines | Cosmetics | - | - | 0.001 - 1.0 µg/mL | Not Specified | [3] |
| HPLC-UV (with derivatization) | Bioactive Amines | Eggs | 0.2 - 0.4 mg/kg | 0.7 - 1.1 mg/kg | >0.99 (R²) | 90.5 - 108.3% | [4] |
| GC-MS | Chlorobenzenes | Water | 0.0003 - 0.07 µg/L | 0.001 - 0.2 µg/L | Not Specified | Not Specified | [5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on the principles of reverse-phase chromatography for the quantification of this compound.
3.1.1. Sample Preparation (Aqueous Samples)
-
Filter the aqueous sample through a 0.45 µm syringe filter to remove any particulate matter.
-
If the expected concentration is high, dilute the sample with the mobile phase.
-
For trace analysis, a solid-phase extraction (SPE) clean-up and concentration step may be required.
3.1.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.[2] The exact ratio may need to be optimized based on the specific column and instrument.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength of 240 nm.
3.1.3. Calibration
Prepare a series of standard solutions of this compound in the mobile phase at concentrations spanning the expected sample concentration range. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
3.1.4. Analysis
Inject the prepared sample and record the chromatogram. Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the analyte concentration using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general procedure for the analysis of this compound by GC-MS, which is particularly useful for complex matrices and low detection limits.
3.2.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 10 mL of the aqueous sample, add a suitable internal standard.
-
Add 2 mL of an appropriate extraction solvent (e.g., pentane or dichloromethane).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Allow the phases to separate.
-
Carefully transfer the organic layer to a clean vial for analysis.
3.2.2. Optional Derivatization
For improved chromatographic performance, derivatization can be performed.[6] A common approach for aromatic amines is acylation.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent (e.g., acetic anhydride or trifluoroacetic anhydride) and a catalyst (e.g., pyridine).
-
Heat the mixture to complete the reaction.
-
Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
3.2.3. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (or its derivative). The molecular ion (m/z 142) is a likely candidate for the underivatized compound.[7][8]
3.2.4. Calibration and Analysis
Prepare calibration standards and process them through the same extraction and derivatization procedure as the samples. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Analyze the prepared samples and quantify the this compound concentration using the calibration curve.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
References
- 1. osha.gov [osha.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of chlorobenzenes in water samples based on fully automated microextraction by packed sorbent coupled with programmed temperature vaporization-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: 4-Chlorobenzene-1,3-diamine in the Synthesis of Diarylurea-Based Kinase Inhibitor Intermediates
Introduction
4-Chlorobenzene-1,3-diamine is a versatile chemical intermediate employed in the synthesis of various heterocyclic compounds with significant applications in the pharmaceutical industry. Its bifunctional nature, possessing two nucleophilic amino groups and a substituted benzene ring, makes it a valuable building block for the creation of complex molecular architectures. A particularly important application of this diamine is in the synthesis of diarylurea derivatives, a class of compounds renowned for their potent inhibitory activity against a range of protein kinases. These kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.
Kinase inhibitors containing the diarylurea scaffold, such as Sorafenib and Lenvatinib, have demonstrated significant clinical success in treating various malignancies. These drugs function by targeting key kinases involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the Raf-MEK-ERK signaling cascade (downstream of c-Kit). The urea moiety is crucial for the biological activity of these inhibitors, as it forms key hydrogen bond interactions within the ATP-binding pocket of the target kinase.
This document provides detailed protocols for the synthesis of a key pharmaceutical intermediate, a substituted diarylurea, from this compound. This intermediate serves as a foundational scaffold for the development of potent and selective kinase inhibitors.
Key Pharmaceutical Intermediates and Reaction Overview
The primary transformation highlighted in these application notes is the formation of a diarylurea by reacting this compound with an appropriate isocyanate. This reaction is a robust and high-yielding method for creating the central urea linkage, which is pivotal for kinase inhibition. The resulting diarylurea intermediate can then be further functionalized to generate a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.
General Reaction Scheme:
This reaction provides a straightforward and efficient route to a key intermediate that is a precursor to potent kinase inhibitors.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a representative diarylurea intermediate.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| 4-Isocyanatopyridine | 1.05 eq |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-4 hours |
| Product | N-(4-amino-2-chlorophenyl)-N'-(pyridin-4-yl)urea |
| Yield | >90% (typical) |
| Purity | High (typically requires minimal purification) |
Experimental Protocols
Protocol 1: Synthesis of N-(4-amino-2-chlorophenyl)-N'-(pyridin-4-yl)urea
This protocol details the synthesis of a key diarylurea intermediate from this compound and 4-isocyanatopyridine.
Materials:
-
This compound
-
4-Isocyanatopyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon gas supply (optional, for inert atmosphere)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equivalent).
-
Dissolve the diamine in anhydrous dichloromethane (DCM) under stirring.
-
Slowly add a solution of 4-isocyanatopyridine (1.05 equivalents) in anhydrous DCM to the reaction mixture at room temperature. The addition is typically performed dropwise over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate of the diarylurea product will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain N-(4-amino-2-chlorophenyl)-N'-(pyridin-4-yl)urea as a solid.
Expected Outcome:
The reaction typically proceeds with high efficiency, yielding the desired diarylurea intermediate in over 90% yield. The product is often of high purity and may not require further purification for subsequent synthetic steps.
Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathways targeted by diarylurea kinase inhibitors.
Caption: Experimental workflow for the synthesis of a diarylurea intermediate.
Caption: Key signaling pathways targeted by diarylurea kinase inhibitors.
Application Note and Protocol: Purification of Aromatic Polyamides Derived from 4-Chloro-1,3-phenylenediamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The synthesis of these polymers often involves the polycondensation of a diamine with a diacid chloride in a polar aprotic solvent. This application note provides a detailed protocol for the purification of aromatic polyamides synthesized using 4-Chloro-1,3-phenylenediamine as a monomer. The purification process is critical to remove unreacted monomers, salts, and residual solvent, which can affect the final properties of the polymer. The primary method described is precipitation of the polymer in a non-solvent followed by rigorous washing.
Experimental Protocols
This section details the methodology for the purification of aromatic polyamides. The following protocol is a general procedure that can be adapted based on the specific properties of the synthesized polyamide.
Materials and Equipment:
-
Crude polyamide solution in a polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylformamide (DMF))
-
Methanol or Ethanol (as precipitation agent)
-
Deionized water
-
Beakers
-
Mechanical stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Purification Protocol: Precipitation and Washing
-
Precipitation:
-
Transfer the viscous polymer solution into a large beaker.
-
In a separate, larger beaker, place a volume of methanol or ethanol that is approximately 10 times the volume of the polymer solution.
-
While vigorously stirring the methanol/ethanol, slowly pour the polymer solution into it in a thin stream. This will cause the polyamide to precipitate out of the solution as fibers or a powder.[2]
-
-
Filtration:
-
Collect the precipitated polyamide by vacuum filtration using a Buchner funnel.
-
-
Washing:
-
Wash the collected polymer cake thoroughly with fresh methanol or ethanol to remove residual solvent and unreacted monomers.[3]
-
Subsequently, wash the polymer with hot deionized water several times to remove any inorganic salts (e.g., LiCl, which is often used to improve solubility during polymerization).[2][3]
-
A final wash with methanol or ethanol can be performed to aid in the removal of water.
-
-
Drying:
-
Transfer the purified polyamide to a watch glass or a suitable container.
-
Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.[3] The exact temperature and time will depend on the thermal stability of the specific polyamide.
-
Alternative Method: Acid Byproduct Removal without Washing
An alternative to the precipitation and washing method for removing the HCl byproduct of the polycondensation reaction involves the use of an acid scavenger. Propylene oxide can be added to the reaction mixture after polymerization. It reacts with HCl to form volatile, inert substances, which can be removed without the need for extensive washing to remove inorganic salts.[4][5] This method is advantageous as the resulting polymer solution (varnish) can be used directly for applications like film casting.[4]
Data Presentation
The following tables summarize typical quantitative data for aromatic polyamides. The exact values for a polyamide derived from 4-Chloro-1,3-phenylenediamine would need to be determined experimentally.
Table 1: Purification Yield and Polymer Properties
| Parameter | Typical Range |
| Yield (%) | > 90 |
| Inherent Viscosity (dL/g) | 0.4 - 1.0 |
| Weight-Average Molecular Weight (Mw, kDa) | 37 - 93 |
| Number-Average Molecular Weight (Mn, kDa) | 12 - 59 |
Data is representative of aromatic polyamides and sourced from[3].
Table 2: Thermal Properties of Purified Aromatic Polyamides
| Property | Typical Temperature Range (°C) |
| Glass Transition Temperature (Tg) | 210 - 300 |
| 10% Weight Loss Temperature (TGA in N2) | > 450 |
Data is representative of aromatic polyamides and sourced from[1][3].
Visualization
Experimental Workflow Diagram
Caption: Workflow for the purification of aromatic polyamides.
Logical Relationship Diagram
Caption: Logical flow from monomers to final polymer properties.
References
- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. www2.ictp.csic.es [www2.ictp.csic.es]
- 4. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chlorobenzene-1,3-diamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chlorobenzene-1,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve the reduction of a dinitro precursor. Common approaches include:
-
Catalytic Hydrogenation: This method often employs a catalyst such as Palladium on carbon (Pd/C) with a hydrogen source like hydrazine hydrate in a solvent like methanol.[1]
-
Metal-Acid Reduction: A classic method involves the use of a metal, such as tin(II) chloride (SnCl₂), in an acidic medium like ethanol.[1]
Q2: How can I purify the crude this compound product?
A2: Purification is crucial to remove unreacted starting materials, intermediates, and byproducts. Common purification techniques include:
-
Recrystallization: This technique is effective for removing impurities with different solubilities. Solvents like petroleum ether have been used for recrystallizing similar diamines.[2]
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from components with different polarities.[1]
-
Extraction: Liquid-liquid extraction can be employed during the workup to separate the product from water-soluble impurities. Adjusting the pH of the aqueous layer can help minimize product loss.[3]
Q3: What are the typical physical properties of this compound?
A3: this compound is typically a gray powder or dark purple solid.[1] It has a melting point in the range of 87-90 °C. It is soluble in ethanol, slightly soluble in water, and insoluble in petroleum ether.[1]
Troubleshooting Guide
Low Reaction Yield
Issue: The yield of this compound is significantly lower than expected.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (e.g., 1-chloro-2,4-dinitrobenzene).- Optimize Reaction Time: If the starting material is still present, consider increasing the reaction time.- Adjust Temperature: For catalytic hydrogenations, ensure the reaction is maintained at the optimal temperature (e.g., 80°C for Pd/C with hydrazine hydrate).[1] For SnCl₂ reductions, ensure the reaction is stirred for a sufficient duration (e.g., overnight at room temperature).[1] |
| Catalyst Inactivity (for Catalytic Hydrogenation) | - Use Fresh Catalyst: Ensure the Pd/C catalyst is of good quality and has not been deactivated.- Proper Catalyst Handling: Handle the catalyst under an inert atmosphere if necessary to prevent oxidation. |
| Inefficient Mixing | - Vigorous Stirring: Ensure adequate stirring, especially in heterogeneous reactions, to maximize contact between reactants and catalysts. For reactions with solid reagents, consider using a mechanical stirrer.[4] |
| Suboptimal Reagent Stoichiometry | - Review Molar Ratios: Verify the molar ratios of the reactants and reagents. For example, when using hydrazine hydrate, a significant excess is often required.[1] |
| Product Loss During Workup | - Optimize Extraction: During aqueous workup, ensure the pH is appropriately adjusted to minimize the solubility of the diamine product in the aqueous phase.[3]- Minimize Transfers: Reduce the number of transfers between flasks to avoid mechanical losses. |
Presence of Impurities
Issue: The final product is contaminated with impurities.
| Potential Cause | Suggested Solution |
| Unreacted Starting Material | - Ensure Complete Reaction: As mentioned previously, monitor the reaction to completion using TLC.- Purification: Utilize column chromatography to separate the less polar starting material from the more polar diamine product. |
| Formation of Mono-amino Intermediate | - Reaction Conditions: Ensure sufficient reducing agent and reaction time to fully reduce both nitro groups. |
| Side Reactions | - Control Temperature: Avoid excessive temperatures that could lead to decomposition or side reactions.- Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
Experimental Protocols
Protocol 1: Synthesis via Reduction with Tin(II) Chloride
A mixture of 1-chloro-2,4-dinitrobenzene (0.5 mmol) and SnCl₂·2H₂O (5 mmol) in ethanol (2.5 mL) is stirred at room temperature overnight. Water is then added, and the mixture is basified to a pH of 7-8 with a saturated NaHCO₃ solution. The resulting solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield this compound.[1]
Protocol 2: Synthesis via Catalytic Hydrogenation
To a mixture of the halogenated nitroarene (1 mmol), 5% Pd/C, and methanol (5 mL), add hydrazine hydrate (10 mmol). The resulting solution is heated at 80 °C under reflux for 5 minutes. The mixture is then filtered to remove the catalyst and concentrated under vacuum. The crude material can be purified by flash column chromatography.[1]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Purification of 4-Chloro-1,3-phenylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Chloro-1,3-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 4-Chloro-1,3-phenylenediamine?
The main challenges in purifying 4-Chloro-1,3-phenylenediamine stem from its inherent chemical instability and the nature of its synthesis. Key issues include:
-
Oxidation: Aromatic amines, including 4-Chloro-1,3-phenylenediamine, are highly susceptible to air and light-induced oxidation. This degradation leads to the formation of colored impurities, often appearing as pink, brown, or black contaminants, which can be difficult to remove.
-
Synthesis-Related Impurities: The common synthesis route involves the reduction of 4-chloro-1,3-dinitrobenzene.[1] Incomplete reduction can leave residual starting material or partially reduced intermediates (e.g., nitro-amino compounds) in the crude product.
-
Isomeric Impurities: Depending on the synthetic route, other isomers of chlorophenylenediamine may be present as impurities.
Q2: My purified 4-Chloro-1,3-phenylenediamine is colored, not white. What is the cause and how can I fix it?
The discoloration is almost certainly due to the formation of oxidation products.[2] Here’s how to address this:
-
Prevention: The best approach is to prevent oxidation in the first place. This can be achieved by working under an inert atmosphere (e.g., nitrogen or argon), using degassed solvents, and protecting the compound from light by wrapping flasks in aluminum foil.
-
Removal of Colored Impurities:
-
Activated Carbon: Treatment with activated charcoal during recrystallization is a common method to adsorb colored impurities.
-
Column Chromatography: If recrystallization is insufficient, column chromatography can be effective in separating the desired compound from colored polar impurities.
-
Q3: What are the recommended storage conditions for 4-Chloro-1,3-phenylenediamine to maintain its purity?
To minimize degradation, 4-Chloro-1,3-phenylenediamine should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed, amber glass container, and kept in a cool, dark place. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 4-Chloro-1,3-phenylenediamine.
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of forming crystals. | The compound is coming out of the solution at a temperature above its melting point. This can be due to a high concentration of impurities or too rapid cooling. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Consider using a different solvent system with a lower boiling point. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The solution is supersaturated. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The recovered crystals are still colored. | Oxidation occurred during the recrystallization process. The chosen solvent did not effectively exclude the colored impurities from the crystal lattice. | Perform the recrystallization under an inert atmosphere. Add a small amount of a reducing agent like sodium hydrosulfite to the recrystallization solvent. Use activated carbon to treat the hot solution before filtration. Consider a different recrystallization solvent. |
| Low recovery of the purified compound. | Too much solvent was used, and a significant amount of the product remains in the mother liquor. The compound is highly soluble in the chosen solvent even at low temperatures. Premature crystallization occurred during hot filtration. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | The mobile phase is too polar or not polar enough. The stationary phase is not appropriate. The column was overloaded. | Perform TLC analysis with different solvent systems to find an optimal mobile phase that gives good separation (Rf of the desired compound around 0.3-0.5). Consider using a different stationary phase (e.g., alumina instead of silica gel). Reduce the amount of crude material loaded onto the column. |
| The compound streaks on the TLC plate and the column. | The compound is too polar for the chosen stationary phase/mobile phase combination. The compound may be interacting with acidic sites on the silica gel. | Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the mobile phase to improve the elution profile. Use neutral or basic alumina as the stationary phase. |
| The compound decomposes on the column. | The compound is sensitive to the stationary phase (e.g., acidic silica gel). Oxidation is occurring on the column. | Use a less acidic stationary phase like neutral alumina. Deactivate the silica gel by washing it with a solvent containing a small amount of a base (e.g., triethylamine) before packing the column. Work quickly and use degassed solvents to minimize contact with air. |
Experimental Protocols
Protocol 1: Recrystallization of 4-Chloro-1,3-phenylenediamine
This protocol describes a general procedure for the recrystallization of 4-Chloro-1,3-phenylenediamine. The choice of solvent is critical and should be determined by small-scale solubility tests.
Materials:
-
Crude 4-Chloro-1,3-phenylenediamine
-
Recrystallization solvent (e.g., ethanol, water, or a mixture such as ethanol/water or toluene)
-
Activated carbon (optional)
-
Sodium hydrosulfite (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Inert gas source (nitrogen or argon)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 4-Chloro-1,3-phenylenediamine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (and a pinch of sodium hydrosulfite if oxidation is a major concern). Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon and any insoluble impurities. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data (Illustrative):
The following table provides typical, illustrative data for the recrystallization of a substituted phenylenediamine. Actual results may vary.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Appearance |
| Recrystallization (Ethanol/Water) | ~90 | >98 | 70-85 | Off-white to light tan crystals |
| Recrystallization with Carbon Treatment | ~90 | >99 | 65-80 | White to off-white crystals |
Protocol 2: Column Chromatography of 4-Chloro-1,3-phenylenediamine
This protocol provides a general guideline for the purification of 4-Chloro-1,3-phenylenediamine by column chromatography.
Materials:
-
Crude 4-Chloro-1,3-phenylenediamine
-
Silica gel (or neutral alumina)
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.5 and will show good separation from impurities.
-
Column Packing: Pack the chromatography column with silica gel (or alumina) as a slurry in the mobile phase. Add a layer of sand on top of the stationary phase.
-
Sample Loading: Dissolve the crude 4-Chloro-1,3-phenylenediamine in a minimum amount of the mobile phase or a slightly more polar solvent. Load the solution carefully onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The elution can be done by gravity or with gentle pressure.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified compound under vacuum.
Visualizations
Caption: General workflow for the purification of 4-Chloro-1,3-phenylenediamine.
Caption: Troubleshooting guide for colored product formation.
References
identifying and removing impurities in 4-Chlorobenzene-1,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorobenzene-1,3-diamine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound can originate from the synthesis process, which typically involves the reduction of 4-chloro-1,3-dinitrobenzene.[1][2] Potential impurities include:
-
Unreacted Starting Material: 4-chloro-1,3-dinitrobenzene.
-
Partially Reduced Intermediates: Such as 2-amino-4-chloronitrobenzene and 4-amino-2-chloronitrobenzene.
-
Isomeric Impurities: 4-chloro-1,2-phenylenediamine, arising from impurities in the starting dinitrobenzene.[3]
-
Oxidation Products: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities.
-
Residual Solvents and Reagents: From the reaction and workup steps.
Q2: My this compound is discolored (e.g., brown or purple). What is the cause and how can I fix it?
A2: Discoloration of this compound, which should be a gray powder or dark purple solid, is often due to oxidation.[4] Aromatic amines are sensitive to air and light. To minimize discoloration, store the compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, light-resistant container, and at a low temperature. If the material is already discolored, purification by recrystallization or column chromatography may be necessary to remove the colored oxidation products.
Q3: How can I monitor the purity of my this compound during a reaction or purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring purity.[5][6] By spotting the crude material and the purified fractions against a standard of pure this compound, you can assess the presence of impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7][8][9]
Troubleshooting Guides
Impurity Identification
Issue: An unknown peak is observed in the HPLC chromatogram of my this compound sample.
| Possible Cause | Troubleshooting Step |
| Isomeric Impurity | Run a co-injection with a standard of the suspected isomer (e.g., 4-chloro-1,2-phenylenediamine). If the peak area increases, the impurity is confirmed. |
| Unreacted Starting Material or Intermediate | Analyze a sample of the starting material (4-chloro-1,3-dinitrobenzene) and compare its retention time to the unknown peak. |
| Degradation Product | Use HPLC coupled with Mass Spectrometry (HPLC-MS) to determine the molecular weight of the unknown peak, which can help in its identification.[9][10][11] |
Purification Challenges
Issue: I am having difficulty removing a persistent impurity by recrystallization.
| Possible Cause | Troubleshooting Step |
| Impurity has similar solubility to the product. | Try a different solvent or a solvent mixture for recrystallization. For phenylenediamines, solvents like water with activated charcoal, or mixtures of alcohols and ethers have been used.[12][13] |
| Co-crystallization of the impurity. | Consider an alternative purification method such as column chromatography. |
Issue: My this compound is streaking on the silica gel TLC plate and during column chromatography.
| Possible Cause | Troubleshooting Step |
| Strong interaction between the basic amine and acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[14] |
| The compound is too polar for the mobile phase. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol system. |
| Overloading of the sample on the TLC plate or column. | Use a more dilute sample for spotting on the TLC plate. For column chromatography, ensure the sample is loaded onto the minimum amount of silica gel. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol).
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and visualize the spots under UV light (254 nm).
-
Analysis: The presence of multiple spots indicates impurities. The Rf value of the main spot should correspond to that of a pure standard.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This is a general reverse-phase HPLC method that can be adapted.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and potential impurities absorb (e.g., 254 nm).
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.
-
Injection: Inject a known volume (e.g., 10 µL) of the sample.
-
Data Analysis: Integrate the peak areas to determine the relative percentage of the main compound and any impurities.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Selection: For basic amines like this compound, neutral alumina or amine-functionalized silica can be used to avoid strong interactions.[14] If using standard silica gel, the mobile phase should be modified with a base like triethylamine.
-
Mobile Phase Selection: Determine a suitable mobile phase using TLC, aiming for an Rf value of 0.2-0.3 for the desired compound. A common mobile phase is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Typical Analytical Data for this compound
| Parameter | Typical Value | Method |
| Purity | >98% | HPLC |
| Melting Point | 87-90 °C | Melting Point Apparatus |
| Appearance | Gray powder to dark purple solid | Visual Inspection |
Table 2: Troubleshooting Common HPLC Issues
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | Strong interaction with residual silanols on the column. | Add a competing base like triethylamine (0.1%) to the mobile phase. |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase composition and gradient profile. |
| Ghost Peaks | Contamination in the injector or mobile phase. | Flush the injector and use fresh, high-purity solvents. |
Visualizations
Caption: Workflow for identifying and addressing impurities.
Caption: Decision tree for selecting a purification method.
References
- 1. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 4-Chloro-1,3-diaminobenzene | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
managing side reactions in the diazotization of 4-Chloro-1,3-phenylenediamine
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage and mitigate side reactions during the diazotization of 4-Chloro-1,3-phenylenediamine.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the experimental process.
Q1: My reaction mixture immediately turned a dark red/brown color and a precipitate formed after adding sodium nitrite. What is happening?
A: This is a classic sign of premature azo coupling . The newly formed diazonium salt is reacting with the unreacted starting material (4-Chloro-1,3-phenylenediamine). Because the starting material is a diamine, it is highly activated and susceptible to coupling.
-
Cause: Insufficient acidity, localized high concentration of diazonium salt, or temperature being too high. The amine group needs to be protonated to deactivate it towards coupling.[1]
-
Solution:
-
Increase Acidity: Ensure a sufficient excess of strong acid (like hydrochloric acid) is used to fully protonate the starting material. High acidity is required to suppress side reactions like azo coupling.[2]
-
Control Addition: Add the sodium nitrite solution very slowly and dropwise below the surface of the reaction mixture with vigorous stirring. This prevents localized high concentrations of the diazonium salt.
-
Temperature Control: Maintain a strict temperature range of 0-5°C.[3]
-
Q2: The yield of my subsequent reaction (e.g., Sandmeyer) is very low. What could be the cause?
A: Low yields are typically due to the instability of the diazonium salt or incomplete initial diazotization.
-
Cause 1: Decomposition: The diazonium salt is unstable and may be decomposing to form phenolic byproducts and nitrogen gas, especially if the temperature rises above 5°C.[3] The conversion of aryldiazonium ions to phenols is a common side reaction.[2]
-
Solution 1: Maintain rigorous temperature control (0-5°C) throughout the reaction and use the diazonium salt solution immediately in the next step. Consider using a different acid, as switching from HCl to sulfuric acid has been reported to improve diazonium salt stability in some cases.[4]
-
Cause 2: Incomplete Diazotization: The reaction may not have gone to completion.
-
Solution 2: Ensure at least a stoichiometric amount of sodium nitrite is used. A slight excess is often employed. You can check for the completion of the reaction by testing for the absence of the starting amine using a suitable analytical method like TLC. An excess of nitrite can be confirmed with starch-iodide paper (which will turn blue).[5]
Q3: I'm observing significant frothing or gas evolution during the diazotization step. Is this normal?
A: While the subsequent replacement of the diazonium group liberates nitrogen gas, excessive gas evolution during the diazotization itself points to decomposition.[3]
-
Cause: The reaction temperature is too high, causing the diazonium salt to decompose into an aryl cation and N₂ gas. This aryl cation then reacts with water to form unwanted phenolic byproducts.
-
Solution: Immediately check and lower the reaction temperature. Ensure your cooling bath is efficient and that the sodium nitrite is not being added too quickly, which can cause localized heating.
Q4: The isolated diazonium salt is a sticky or tarry material, not a solid. How can I improve its handling?
A: The physical properties of isolated diazonium salts can be problematic. They are often not isolated and used directly in solution for safety reasons. If isolation is necessary, specific methods can improve the product's form.
-
Cause: The nature of the diazonium salt, particularly with certain counter-ions like chloride, can lead to non-crystalline products. Phenyldiazonium chloride is known to be dangerously explosive.[6]
-
Solution:
-
Change Counter-ion: Use acids like fluoroboric acid (HBF₄) or p-toluenesulfonic acid (TsOH) to form more stable and crystalline tetrafluoroborate or tosylate salts, which can often be isolated.[6][7]
-
Salting Out: Addition of salts like sodium chloride can help precipitate the diazonium salt.[8]
-
Solvent Treatment: A process involving stirring the moist press cake of the diazonium salt with a water-immiscible organic solvent (like carbon tetrachloride) and a drying agent (like anhydrous magnesium sulfate) has been used to obtain a granular solid product.[5]
-
Frequently Asked Questions (FAQs)
What is the optimal temperature for the diazotization of 4-Chloro-1,3-phenylenediamine?
The reaction should be strictly maintained between 0°C and 5°C .[3] Temperatures above this range lead to rapid decomposition of the diazonium salt, forming phenolic impurities and reducing yield. Temperatures that are too low can cause crystallization of the reagents, which can also be hazardous.[3]
Which acid is best for this reaction?
Hydrochloric acid (HCl) is commonly used. A sufficient excess (typically 2.5-3 equivalents) is crucial to ensure both amino groups are protonated, which increases solubility and prevents side reactions like azo coupling.[1] In some cases, sulfuric acid may be used to form a more stable diazonium sulfate salt.[4]
How can I monitor the reaction?
The reaction can be monitored in two ways:
-
Consumption of Starting Material: Use Thin Layer Chromatography (TLC) to check for the disappearance of the 4-Chloro-1,3-phenylenediamine spot.
-
Presence of Excess Nitrous Acid: After the addition of sodium nitrite is complete, spot the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, suggesting the primary amine has been consumed.[5]
What are the critical safety precautions when working with diazonium salts?
Diazonium salts are notoriously unstable and can be explosive, especially when dry.[3][6]
-
NEVER allow the diazonium salt to dry out unless it has been specifically prepared as a stabilized salt (e.g., tetrafluoroborate).
-
ALWAYS keep the reaction mixture cold (0-5°C).
-
Use a safety shield and wear appropriate personal protective equipment (PPE).
-
Avoid friction, shock, or heat, which can cause detonation.
-
It is highly recommended to use the diazonium salt solution immediately in the subsequent reaction step without isolation.[6]
Data and Protocols
Table 1: Influence of Key Parameters on Diazotization Outcome
| Parameter | Recommended Condition | Rationale & Potential Side Reactions if Deviated |
| Temperature | 0 - 5°C | Too High (> 5°C): Rapid decomposition to phenols, N₂ evolution.[3] |
| Too Low: Potential crystallization of reagents, poor mixing.[3] | ||
| Acid Concentration | 2.5 - 3 equivalents of strong acid (e.g., HCl) | Too Low: Incomplete protonation of the diamine, leading to extensive azo coupling and triazene formation.[1] |
| Too High: Can alter solubility, but generally less problematic than too little acid. | ||
| NaNO₂ Stoichiometry | 1.0 - 1.1 equivalents per amino group | Too Low: Incomplete diazotization, leaving unreacted amine. |
| Too High: Does not typically lead to degradation of the diazonium ion, but excess nitrous acid may need to be quenched (e.g., with sulfamic acid) before subsequent steps.[1] | ||
| Rate of Addition | Slow, dropwise addition of NaNO₂ solution | Too Fast: Localized heat generation (decomposition) and high concentration of diazonium salt (azo coupling). |
General Experimental Protocol for Diazotization
This is a general procedure that should be adapted and optimized for specific downstream applications.
-
Preparation: In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Chloro-1,3-phenylenediamine (1.0 eq.) in water.
-
Acidification: Cool the suspension in an ice-salt bath to 0°C. Slowly add concentrated hydrochloric acid (2.5-3.0 eq.) while ensuring the temperature does not exceed 5°C. Stir until a clear solution or a fine slurry is obtained.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (2.0-2.2 eq.) in a minimal amount of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the vigorously stirred amine solution via the dropping funnel. The tip of the funnel should be below the surface of the liquid. Maintain the temperature strictly between 0°C and 5°C throughout the addition.
-
Monitoring: After the addition is complete, continue stirring for an additional 15-30 minutes. Check for a slight excess of nitrous acid using starch-iodide paper.[5]
-
Use: The resulting pale-yellow solution of the bis-diazonium salt should be used immediately for the next synthetic step (e.g., Sandmeyer reaction, azo coupling with a different component, etc.).
Visual Guides and Workflows
Reaction Pathway Diagram
Caption: Key reaction pathways in the diazotization of 4-Chloro-1,3-phenylenediamine.
Experimental Workflow
Caption: A step-by-step workflow for diazotization with integrated troubleshooting checkpoints.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve common issues during diazotization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. US2707181A - Method for preparing solid diazonium - Google Patents [patents.google.com]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. Diazotisation [organic-chemistry.org]
- 8. US2612494A - Stabilized diazonium salts and process of effecting same - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility of Polyamides Derived from 4-Chlorobenzene-1,3-diamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of polyamides synthesized from 4-Chlorobenzene-1,3-diamine.
Frequently Asked Questions (FAQs)
Q1: My polyamide synthesized from this compound is precipitating out of the reaction mixture. What is the primary cause?
A1: Polyamides derived from aromatic diamines like this compound often exhibit poor solubility due to the rigidity of the polymer backbone and strong intermolecular hydrogen bonding between the amide groups. The presence of the chloro-substituent can also influence chain packing. This combination of factors leads to a high tendency for the polymer to aggregate and precipitate, even in common polar aprotic solvents used for polymerization.
Q2: Which solvents are recommended for dissolving these types of polyamides?
A2: A range of polar aprotic solvents are typically used for dissolving aromatic polyamides. For polyamides derived from this compound, the following solvents are recommended, often in combination with inorganic salts to enhance solubility:
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
In some cases, for analytical purposes, more aggressive solvent systems can be employed, though they may not be suitable for all applications:
-
Concentrated sulfuric acid
-
Formic acid
-
Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)[1]
Q3: I've tried dissolving my polyamide in DMAc, but it only swells. How can I improve its solubility in this solvent?
A3: Swelling without complete dissolution is a common issue and indicates that the solvent-polymer interactions are not strong enough to overcome the polymer-polymer hydrogen bonds.[1] To improve solubility in DMAc or other polar aprotic solvents, consider the following:
-
Addition of Salts: Incorporating salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) can significantly enhance solubility.[1][2] The ions from the salt interact with the amide groups, disrupting the intermolecular hydrogen bonds and allowing the solvent to better solvate the polymer chains.
-
Gentle Heating: Applying moderate heat (e.g., 40-60°C) can increase the kinetic energy of the system and promote dissolution. However, exercise caution to avoid polymer degradation at elevated temperatures.[1]
Q4: Can I improve the inherent solubility of my polyamide during the synthesis process?
A4: Yes, modifying the polymer's chemical structure is a highly effective strategy for improving solubility. The goal is to disrupt the chain regularity and hinder the strong intermolecular interactions.[3] Consider these approaches:
-
Incorporate Bulky Pendant Groups: Copolymerize this compound with a second diamine or a diacid that contains bulky side groups. These groups sterically hinder close chain packing.[3]
-
Introduce Flexible Linkages: Use a diacid comonomer that contains flexible ether (-O-) or methylene (-CH₂-) linkages to increase the rotational freedom of the polymer backbone.[1]
-
Create Asymmetry: Incorporate non-linear or kinked monomers, such as those based on isophthalic acid, to disrupt the linear chain structure.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Polymer precipitates during synthesis | - High polymer concentration.- Insufficient solvent power.- Strong intermolecular hydrogen bonding. | - Reduce the monomer concentration.- Add LiCl or CaCl₂ to the reaction mixture from the start.- Perform the polymerization at a slightly elevated temperature (monitor for side reactions). |
| Polymer is insoluble in NMP, DMAc, or DMF | - High degree of crystallinity.- Strong intermolecular forces due to the planar aromatic and amide groups. | - Prepare a solution of LiCl or CaCl₂ in the chosen solvent (e.g., 5% w/v) before adding the polymer.- Gently heat the mixture while stirring.- If still insoluble, consider more aggressive solvents like formic acid or HFIP for analytical purposes. |
| Solution is highly viscous at low concentrations | - High molecular weight of the polymer. | - This is often an indicator of successful polymerization. Work with more dilute solutions.- If a lower viscosity is required for an application, consider adjusting the monomer stoichiometry slightly during synthesis to control the molecular weight. |
| Polymer degrades upon heating to aid dissolution | - Thermal instability of the polyamide.- Reaction with residual impurities. | - Use lower heating temperatures for longer durations.- Ensure the polymer is thoroughly washed and dried to remove any residual monomers or byproducts before attempting dissolution.- Perform dissolution under an inert atmosphere (e.g., nitrogen). |
Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation of a Polyamide from this compound and Terephthaloyl Chloride
Objective: To synthesize a polyamide with enhanced solubility by conducting the polymerization in the presence of LiCl.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
Drying: Thoroughly dry all glassware in an oven and cool under a nitrogen atmosphere. Dry NMP over molecular sieves and dry LiCl under vacuum at 150°C for 24 hours.
-
Diamine Solution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and LiCl (5% w/v of the total solvent volume) in anhydrous NMP. Stir under a gentle nitrogen flow until all solids are dissolved.
-
Cooling: Cool the reaction flask to 0°C using an ice bath.
-
Diacid Chloride Addition: Slowly add an equimolar amount of terephthaloyl chloride to the stirred diamine solution.
-
Polymerization: Add a few drops of pyridine to the mixture to act as an acid scavenger. Allow the reaction to proceed at 0°C for 2-4 hours, then let it warm to room temperature and continue stirring for 12-18 hours. The solution will become viscous as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with fresh methanol and then with hot water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: Dissolution of a Poorly Soluble Polyamide
Objective: To dissolve a polyamide that exhibits low solubility in pure organic solvents.
Materials:
-
Polyamide sample
-
N,N-Dimethylacetamide (DMAc)
-
Lithium chloride (LiCl), anhydrous
Procedure:
-
Prepare Solvent System: Prepare a 5% (w/v) solution of LiCl in DMAc by adding anhydrous LiCl to the solvent and stirring until it is fully dissolved. Gentle warming may be required.
-
Add Polyamide: Add the powdered polyamide sample to the LiCl/DMAc solution to achieve the desired concentration (e.g., 1-2% w/v).
-
Dissolution: Stir the mixture at room temperature. Dissolution may take several hours.
-
Gentle Heating (Optional): If the polymer does not dissolve at room temperature, heat the mixture to 40-50°C with continuous stirring. Monitor for any color change that might indicate polymer degradation.
-
Storage: Once dissolved, store the solution in a tightly sealed container to prevent moisture absorption.
Visualizations
Caption: Workflow for Polyamide Synthesis and Dissolution.
Caption: Strategies to Improve Polyamide Solubility.
References
controlling regioselectivity in reactions of 4-Chloro-1,3-phenylenediamine
Welcome to the technical support center for 4-Chloro-1,3-phenylenediamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in controlling regioselectivity during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling regioselectivity with 4-Chloro-1,3-phenylenediamine?
The primary challenge arises from the presence of two non-equivalent amino groups at the C1 and C3 positions. The electronic and steric environments of these two groups are different due to the influence of the chloro-substituent, leading to potential mixtures of products in many reactions. The key is to exploit these differences to favor reaction at one site over the other. Furthermore, the high reactivity of the diamine system can lead to side reactions, such as di-substitution (e.g., diacylation) or oxidation.
Q2: Which of the two amino groups on 4-Chloro-1,3-phenylenediamine is more nucleophilic/reactive?
The reactivity of the amino groups is dictated by the electronic effects of the substituents on the aromatic ring. Amino groups are strongly activating ortho-, para-directors, while the chloro group is deactivating but also an ortho-, para-director.
-
1-Amino Group (para to -Cl): This amino group is generally considered more nucleophilic. The electron-withdrawing inductive effect of the chlorine atom is weaker at the para position compared to the ortho position.
-
3-Amino Group (ortho to -Cl): This amino group is less nucleophilic due to the stronger electron-withdrawing inductive effect and potential steric hindrance from the adjacent chlorine atom.
Therefore, reactions involving nucleophilic attack by the amino group, such as acylation, will preferentially occur at the 1-amino position.
Troubleshooting Guide
Issue 1: Poor regioselectivity in acylation reactions (mixture of isomers).
If you are obtaining a mixture of N1-acylated, N3-acylated, and/or N1,N3-diacylated products, consider the following adjustments:
-
Control Stoichiometry: Use of a slight excess of the diamine relative to the acylating agent can help minimize diacylation. However, for selective mono-acylation, controlling other parameters is often more critical.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to -20 °C). This will enhance the intrinsic selectivity by favoring the reaction at the more nucleophilic 1-amino position and reducing the overall reaction rate, which can help prevent over-reaction.
-
Choice of Reagents and Solvents:
-
Acylating Agent: Highly reactive acylating agents like acyl chlorides may lead to lower selectivity. Consider using a less reactive agent like an anhydride or an ester.
-
Solvent: Aprotic organic solvents such as methylene chloride, THF, or acetonitrile are commonly used.[1] The choice of solvent can influence the solubility of intermediates and affect selectivity.
-
Base: A non-nucleophilic base, such as pyridine, is often added to neutralize the acid byproduct (e.g., HCl from an acyl chloride). The base can also influence the reaction's selectivity.
-
While specific data for the 4-chloro analog is sparse in readily available literature, a patent for the analogous 4-nitro compound provides valuable insights into achieving selective acylation at the 1-amino position.[1]
| Acylating Agent | Solvent / Base | Temperature | Outcome | Reference |
| Acetyl Chloride | 17% CH3CN/THF / Pyridine | Cooled Solution | Selective acylation at the 1-amino position. | [1] |
| Acetic Anhydride | Acetic Acid | Not specified | 2:1 mixture of monoacetylated and diacetylated products. | [1] |
| Trifluoroacetic Anhydride | Not specified | -78 °C | 1:1:1 mixture of both mono-acylated isomers and the di-acylated product. | [1] |
Issue 2: Diacylation is the major product.
This is a common issue when both amino groups have comparable reactivity or when reaction conditions are too harsh.
-
Slow Addition: Add the acylating agent slowly (dropwise) to a cooled solution of the diamine. This keeps the instantaneous concentration of the acylating agent low, favoring mono-substitution.
-
Protecting Group Strategy: If direct selective acylation fails, the most robust method is to use a protecting group.
-
Selectively protect the more reactive 1-amino group.
-
Perform the desired reaction on the free 3-amino group.
-
Remove the protecting group. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz). The choice depends on the stability required for subsequent reaction steps.
-
Experimental Protocols
Protocol: Selective Mono-Acylation at the 1-Amino Position
This protocol is adapted from a method developed for selectively acylating 4-substituted-1,3-phenylenediamines.[1]
Objective: To synthesize N-(4-amino-2-chlorophenyl)acetamide.
Materials:
-
4-Chloro-1,3-phenylenediamine
-
Acetyl chloride
-
Pyridine
-
Acetonitrile (CH3CN)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and cooling bath.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-1,3-phenylenediamine in a mixture of 17% acetonitrile in THF.
-
Add an equimolar amount of pyridine to the solution.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add one equivalent of acetyl chloride dropwise to the cooled, stirring solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often rapid.
-
Upon completion, quench the reaction by adding cold deionized water. This will precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or toluene) to obtain the pure N-(4-amino-2-chlorophenyl)acetamide.
Visualizations
Diagram 1: Regioselectivity in Acylation
Caption: Logical flow showing the factors that determine the major product in the acylation of 4-Chloro-1,3-phenylenediamine.
Diagram 2: Troubleshooting Workflow for Poor Acylation Selectivity
Caption: A decision tree to guide researchers in troubleshooting poor regioselectivity during acylation reactions.
References
degradation pathways of 4-Chlorobenzene-1,3-diamine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of 4-Chlorobenzene-1,3-diamine under acidic conditions.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound degradation in acidic media.
| Problem | Possible Causes | Recommended Solutions |
| Low to no degradation observed. | 1. Insufficient acid concentration. 2. Low reaction temperature. 3. Short reaction duration. | 1. Increase the concentration of the acid (e.g., HCl, H₂SO₄). 2. Raise the reaction temperature, monitoring for potential side reactions. 3. Extend the duration of the experiment and collect samples at longer time intervals. |
| A dark, insoluble precipitate forms. | 1. Polymerization of the phenylenediamine starting material or intermediates is occurring. This is a common reaction for phenylenediamines in acidic and oxidative environments.[1] | 1. Lower the initial concentration of this compound. 2. Degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which can initiate polymerization. 3. Consider using a lower reaction temperature to slow down the rate of polymerization. |
| Complex mixture of products observed via HPLC or GC-MS. | 1. Multiple degradation pathways are occurring simultaneously. 2. Polymerization is leading to a variety of oligomeric byproducts. 3. The starting material may contain impurities. | 1. Attempt to isolate the effects of individual parameters (temperature, acid concentration) to simplify the product profile. 2. Analyze the starting material for purity before initiating the degradation study. 3. Employ chromatographic techniques with gradient elution (for HPLC) or temperature programming (for GC) to achieve better separation of the product mixture. |
| Difficulty in identifying degradation products. | 1. Lack of commercially available reference standards for potential degradation products. 2. Insufficient resolution or sensitivity of the analytical method. | 1. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass data for empirical formula determination. 2. Employ Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of isolated products. 3. Consider synthesizing potential degradation products to use as reference standards. |
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in acidic conditions?
Aromatic amines like this compound are generally stable at room temperature in moderately acidic solutions. However, under forcing conditions such as high acid concentration and elevated temperatures, degradation can occur. The amino groups will be protonated in acidic solution, which deactivates the aromatic ring towards electrophilic attack but may make it more susceptible to nucleophilic substitution over long reaction times or at high temperatures.
Q2: What is the most likely degradation pathway for this compound in a non-oxidative acidic environment?
While specific studies on the acidic degradation of this compound are limited, a plausible pathway is the hydrolysis of the chloro group to a hydroxyl group, forming 4-amino-2-chlorophenol or 2-amino-4-chlorophenol. This reaction would likely require harsh conditions (high temperature and pressure). It is important to note that polymerization is a significant competing reaction for phenylenediamines in acidic media.[1]
Q3: What are the potential degradation products I should be looking for?
Based on the inferred hydrolytic pathway, potential degradation products could include:
-
4-Amino-2-chlorophenol
-
2-Amino-4-chlorophenol
-
Further hydrolysis products if conditions are harsh enough to remove the amino groups (less likely).
-
Oligomers and polymers of this compound.
Q4: What analytical techniques are best suited for studying the degradation of this compound?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is well-suited for monitoring the disappearance of the parent compound and the appearance of degradation products over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify volatile degradation products. Derivatization of the amino and hydroxyl groups may be necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying non-volatile degradation products and intermediates.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural confirmation of isolated degradation products.
Experimental Protocols
General Protocol for Acidic Degradation Study
This protocol provides a general framework for studying the degradation of this compound under acidic conditions.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1000 mg/L).
-
Prepare the desired acidic solution (e.g., 1 M HCl in deionized water).
-
-
Reaction Setup:
-
In a sealed reaction vessel, add a specific volume of the acidic solution.
-
If excluding oxygen is desired, bubble an inert gas (e.g., nitrogen or argon) through the solution for 15-20 minutes.
-
Place the reaction vessel in a temperature-controlled environment (e.g., a water bath or heating block) and allow it to equilibrate to the desired temperature.
-
-
Initiation of Reaction:
-
Spike the acidic solution with a small volume of the this compound stock solution to achieve the desired initial concentration.
-
Start a timer immediately after adding the reactant.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
Immediately neutralize the collected sample with a base (e.g., NaOH) to stop the degradation reaction.
-
If necessary, perform a liquid-liquid extraction to transfer the analytes into an organic solvent suitable for analysis.
-
Filter the sample before analysis.
-
-
Analysis:
-
Analyze the prepared samples using a validated analytical method, such as HPLC-UV or GC-MS, to quantify the concentration of this compound and any observed degradation products.
-
Data Presentation
The following table template can be used to record and compare quantitative data from degradation experiments.
| Time (hours) | Temperature (°C) | Acid Concentration (M) | [this compound] (mg/L) | [Product 1] (Area Counts or mg/L) | [Product 2] (Area Counts or mg/L) | pH |
| 0 | ||||||
| 1 | ||||||
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 |
Visualizations
Caption: A putative degradation pathway for this compound under acidic conditions.
Caption: A general experimental workflow for studying acidic degradation.
References
preventing oxidation of 4-Chlorobenzene-1,3-diamine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Chlorobenzene-1,3-diamine to prevent its oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of this compound, focusing on identifying and mitigating oxidation.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid (e.g., darkening, turning brown/purple) | Oxidation due to exposure to air (oxygen) and/or light. | 1. Immediately transfer the material to a fresh, dry container under an inert atmosphere (e.g., inside a glovebox). 2. Purge the container with an inert gas (argon or nitrogen) before sealing. 3. Wrap the container in aluminum foil or use an amber vial to protect it from light. 4. Store the container in a refrigerator. 5. Before use, it is highly recommended to assess the purity of the material using HPLC or GC-MS. |
| Clumping or caking of the solid | Absorption of moisture from the atmosphere (hygroscopic nature). This can accelerate oxidation. | 1. Handle the material in a low-humidity environment, such as a glovebox or a room with a dehumidifier. 2. Use a desiccator for short-term storage outside of a glovebox. 3. Ensure the storage container is tightly sealed. Consider using paraffin wax film to further seal the cap. 4. If clumping is observed, gently break up the clumps with a clean, dry spatula under an inert atmosphere before weighing. |
| Inconsistent experimental results | Degradation of the starting material due to improper storage. | 1. Review your storage protocol against the recommended conditions (refrigerated, inert atmosphere, protection from light). 2. If the material has been stored for an extended period or if there are any visual signs of degradation, re-analyze its purity before use. 3. For critical applications, it is advisable to use a fresh batch of the compound or to purify the existing stock. |
| Visible changes in the appearance of solutions prepared from the solid | The solid may have been oxidized prior to dissolution, or the solvent may contain dissolved oxygen or impurities that are causing degradation. | 1. Ensure that the solid is of high purity before preparing the solution. 2. Use deoxygenated solvents for preparing solutions. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes. 3. Prepare solutions fresh before use whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent oxidation?
A1: To minimize oxidation, this compound should be stored under the following conditions:
-
Inert Atmosphere: The container should be purged with an inert gas, such as argon or nitrogen, to displace any oxygen.
-
Refrigeration: Store the compound at refrigerated temperatures (2-8 °C).
-
Light Protection: Protect the material from light by using an amber glass vial or by wrapping the container in aluminum foil.
-
Airtight Container: The container must be sealed tightly to prevent the ingress of air and moisture.
Q2: What are the visual signs of oxidation of this compound?
A2: Pure this compound is typically a light-colored solid. The primary visual indicator of oxidation is a change in color. The material may darken over time, turning yellowish, brown, or even purple. If you observe any significant color change, it is a strong indication that the compound has undergone degradation.
Q3: Is this compound sensitive to moisture?
A3: Yes, like many amines, this compound is hygroscopic, meaning it can absorb moisture from the air. This can lead to clumping of the solid and can also accelerate oxidative degradation. Therefore, it is crucial to handle the compound in a dry environment and store it in a tightly sealed container.
Q4: How can I assess the purity of my this compound if I suspect it has degraded?
A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from its degradation products and provide a quantitative measure of its purity.
Q5: Can I use an antioxidant to prevent the oxidation of this compound?
Experimental Protocols
Protocol for Storage under an Inert Atmosphere
This protocol describes the steps for safely storing this compound under an inert atmosphere to prevent oxidation.
Materials:
-
This compound
-
Appropriate size amber glass vial with a PTFE-lined cap
-
Source of inert gas (argon or nitrogen) with a regulator and tubing
-
Glovebox (ideal) or a Schlenk line
-
Paraffin wax film
Procedure:
-
Preparation (in a glovebox):
-
Place the this compound, a clean and dry amber vial, and the cap inside the glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas for at least three cycles before transferring the items into the main chamber.
-
-
Aliquoting and Sealing:
-
Inside the glovebox, transfer the desired amount of this compound into the amber vial.
-
Tightly screw the PTFE-lined cap onto the vial.
-
-
Alternative Procedure (using a Schlenk line):
-
Place the this compound in a Schlenk flask.
-
Attach the flask to the Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas.
-
Under a positive pressure of inert gas, quickly open the flask and transfer the solid to an amber vial.
-
Purge the vial with a stream of inert gas before sealing it with the cap.
-
-
Final Sealing and Storage:
-
For added protection, wrap the cap and neck of the vial with paraffin wax film.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the sealed vial in a refrigerator at 2-8 °C.
-
Protocol for Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC. Method optimization may be required based on the specific instrument and column used.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for MS-compatible method) or phosphoric acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). The exact ratio will depend on the column and desired separation.
-
-
Standard and Sample Preparation:
-
Accurately weigh a small amount of a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a sample solution by accurately weighing the stored this compound and dissolving it in the mobile phase to a similar concentration as the standard.
-
-
HPLC Analysis:
-
Set the HPLC parameters, including the flow rate, injection volume, and UV detection wavelength (aromatic compounds typically have strong absorbance in the UV region, e.g., 254 nm).
-
Inject the standard solution to determine the retention time of the pure compound.
-
Inject the sample solution.
-
-
Data Analysis:
-
Analyze the chromatogram of the sample. The presence of additional peaks besides the main peak for this compound indicates the presence of impurities or degradation products.
-
Calculate the purity of the sample by determining the peak area percentage of the main peak relative to the total peak area of all components.
-
Visualizations
Caption: Simplified pathway of this compound oxidation.
Caption: Troubleshooting workflow for storage issues.
Technical Support Center: Troubleshooting Coupling Reactions with 4-Chloro-1,3-phenylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with coupling reactions involving 4-Chloro-1,3-phenylenediamine. The unique structure of this diamine, featuring two nucleophilic amino groups and a reactive chloro-substituent, presents specific challenges in achieving high yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with 4-Chloro-1,3-phenylenediamine. What are the common causes?
Low or no yield in Suzuki-Miyaura couplings with 4-Chloro-1,3-phenylenediamine can stem from several factors. The primary suspects are catalyst deactivation, suboptimal reaction conditions, and issues with starting material quality. The presence of two amino groups in 4-Chloro-1,3-phenylenediamine can lead to catalyst inhibition by coordinating to the palladium center.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-rich and potentially coordinating substrates like 4-Chloro-1,3-phenylenediamine, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or DavePhos are often more effective. These ligands can promote the desired cross-coupling over catalyst inhibition.
-
Base and Solvent Optimization: The base plays a crucial role in the transmetalation step. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to strong bases like sodium tert-butoxide to minimize side reactions. A solvent system of dioxane/water or toluene/water is a good starting point.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to degradation of the starting material or catalyst. It is advisable to start at a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).
Q2: I am getting a mixture of mono- and di-arylated products in my Buchwald-Hartwig amination. How can I improve the selectivity for the mono-arylated product?
Achieving mono-selectivity in the Buchwald-Hartwig amination of 4-Chloro-1,3-phenylenediamine is a significant challenge due to the presence of two nucleophilic amino groups.
Strategies for Improving Mono-selectivity:
-
Stoichiometry Control: Use a limited amount of the aryl halide (e.g., 1.0-1.1 equivalents) relative to the 4-Chloro-1,3-phenylenediamine.
-
Protecting Groups: Employing a protecting group strategy for one of the amino groups is the most reliable method to ensure mono-arylation. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be selectively removed after the coupling reaction.
-
Reaction Conditions: Lowering the reaction temperature and using a less reactive catalyst system can sometimes favor mono-arylation.
Q3: My reaction is producing a significant amount of debrominated or dechlorinated starting material. What is causing this and how can I prevent it?
The formation of debrominated or dechlorinated byproducts, known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner.
Prevention Strategies:
-
Hydride Scavengers: The source of hydride can be solvents (like THF or alcohols), water, or even the amine itself. Using anhydrous and rigorously degassed solvents is crucial.
-
Choice of Base: Some bases can promote hydrodehalogenation more than others. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate) may reduce this side reaction.
-
Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands can sometimes suppress hydrodehalogenation.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize general starting points for optimizing Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with substrates similar to 4-Chloro-1,3-phenylenediamine. Note that optimal conditions for 4-Chloro-1,3-phenylenediamine itself may require further screening.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-3 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos (4-10 mol%) | XPhos (2-6 mol%) | PPh₃ (10-20 mol%) |
| Base | K₂CO₃ (2-3 equiv.) | Cs₂CO₃ (2 equiv.) | K₃PO₄ (2-3 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | THF/H₂O (4:1) |
| Temperature | 80-100 °C | 90-110 °C | 80 °C |
| Typical Yields | Moderate to High | Moderate to High | Variable |
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) | [Pd(cinnamyl)Cl]₂ (1 mol%) |
| Ligand | XPhos (2-4 mol%) | RuPhos (4 mol%) | BippyPhos (2 mol%) |
| Base | NaOtBu (1.2-1.5 equiv.) | K₃PO₄ (2 equiv.) | LHMDS (1.2 equiv.) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 80-110 °C | 100 °C | Room Temp to 80 °C |
| Typical Yields | High | Moderate to High | High |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl chloride (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (e.g., K₂CO₃, 2.0-3.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the aryl chloride (1.0 mmol) and the amine (1.1-1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
impact of reaction temperature on 4-Chlorobenzene-1,3-diamine polymerization
Technical Support Center: 4-Chlorobenzene-1,3-diamine Polymerization
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the polymerization of this compound, with a specific focus on the impact of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical method for polymerizing this compound?
A1: Aromatic diamines like this compound are commonly polymerized through step-growth polymerization, specifically polycondensation with a suitable comonomer. A frequent method is low-temperature solution polycondensation reacting the diamine with a diacyl chloride in a polar aprotic solvent.[1] This approach allows for good control over the reaction rate and helps prevent side reactions.[1]
Q2: How does reaction temperature generally affect the polymerization process?
A2: Reaction temperature is a critical parameter in polymerization.
-
Low Temperatures (e.g., 0-5 °C): Often used in polycondensation with reactive monomers like diacyl chlorides to control the reaction's exothermicity, minimize side reactions, and achieve high molecular weight polymers.[1]
-
Moderate to High Temperatures (e.g., >100 °C): Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as cross-linking or degradation, which can negatively impact the polymer's molecular weight and solubility.[2] For some systems, higher temperatures are necessary to drive the reaction to completion, especially when less reactive monomers are used.[2]
Q3: My final polymer is a darker color than I expected. What could be the cause?
A3: Discoloration in polymers, especially those synthesized at elevated temperatures, can be due to oxidation or side reactions. Conducting the polymerization under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[3] The presence of impurities in the monomers or solvent can also contribute to the formation of colored byproducts.[2]
Q4: The polymer I synthesized has poor solubility in common organic solvents. How can I address this?
A4: Poor solubility in aromatic polymers is often due to strong intermolecular forces and a rigid polymer backbone.[2] While higher reaction temperatures can sometimes lead to cross-linking and reduced solubility, the monomer structure itself is the primary factor. To improve solubility, consider copolymerization with a more flexible diamine to disrupt chain packing.[2] Additionally, using polar aprotic solvents like NMP or DMAc, sometimes with the addition of salts like LiCl or CaCl₂, can help dissolve the polymer for characterization.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low Polymer Yield | Incomplete Reaction: The reaction temperature may be too low, or the reaction time too short. | Gradually increase the reaction temperature in increments and/or extend the reaction time to ensure the reaction proceeds to high conversion.[2] |
| Side Reactions: Temperatures that are too high can lead to side reactions that consume monomers without contributing to chain growth. | Optimize the temperature; start with lower temperatures and incrementally increase. Ensure high-purity monomers are used to avoid impurity-driven side reactions.[2] | |
| Low Molecular Weight | Sub-optimal Temperature: The temperature may not be optimal for chain propagation. Both too low and too high temperatures can limit the final molecular weight. | Perform a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C, 100 °C) to determine the optimal condition for achieving high molecular weight. |
| Incorrect Stoichiometry: An imbalance in the molar ratio of the diamine and the comonomer (e.g., diacyl chloride) will limit chain growth.[2] | Ensure monomers are weighed accurately. Purity of the monomers should be confirmed before use. | |
| Inefficient Removal of Byproduct: In condensation polymerization, the removal of the small molecule byproduct (e.g., HCl) is crucial to drive the reaction forward. | Use an acid scavenger like pyridine in the reaction mixture.[1] For reactions at higher temperatures that produce water, a Dean-Stark trap can be effective.[2] | |
| Gel Formation (Cross-linking) | Excessively High Temperature: High reaction temperatures can promote side reactions leading to cross-linking between polymer chains, resulting in an insoluble gel. | Lower the reaction temperature. Monitor the viscosity of the reaction mixture; a sudden sharp increase can indicate the onset of gelation.[2] |
| Polyfunctional Impurities: Impurities in the this compound monomer with more than two functional groups can act as cross-linking points. | Ensure the monomer is of high purity (recrystallization may be necessary). |
Impact of Temperature on Polymer Properties (Qualitative)
| Property | Effect of Increasing Temperature | Rationale |
| Reaction Rate | Increases | Follows Arrhenius kinetics; higher thermal energy leads to more frequent and energetic molecular collisions. |
| Molecular Weight | Increases to an optimum, then decreases | Initially, higher temperatures drive the reaction toward completion, increasing molecular weight. Above an optimal point, side reactions and degradation can cause chain scission or termination, reducing molecular weight.[2] |
| Polydispersity Index (PDI) | May Increase | At higher temperatures, the likelihood of side reactions and chain termination events increases, which can broaden the distribution of polymer chain lengths. |
| Potential for Side Reactions | Increases | Higher thermal energy can overcome the activation energy for undesirable side reactions, such as cross-linking or oxidation.[2] |
| Polymer Solubility | May Decrease | If high temperatures lead to significant cross-linking, the resulting polymer network will become insoluble.[2] |
Experimental Protocol: Representative Low-Temperature Solution Polycondensation
This protocol is a representative method for the polymerization of this compound with a diacyl chloride. Note: This procedure should be performed under a fume hood with appropriate personal protective equipment.
Materials:
-
This compound (high purity)
-
Terephthaloyl chloride (or other suitable diacyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Monomer Dissolution: In a dry three-neck flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound in anhydrous NMP. Stir the mixture with the mechanical stirrer until all the solid has dissolved.
-
Acid Scavenger Addition: Add anhydrous pyridine to the solution, which will act as an acid scavenger for the HCl generated during the reaction.[1]
-
Diacyl Chloride Solution: In the dropping funnel, prepare a solution of an equimolar amount of the diacyl chloride (e.g., terephthaloyl chloride) in a small volume of anhydrous NMP.
-
Polymerization Reaction: Cool the diamine solution to 0-5 °C using an ice bath.[1]
-
Slowly add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.[1]
-
After the addition is complete, allow the reaction to continue stirring at 0-5 °C for 2-4 hours, followed by stirring at room temperature for 12-24 hours. The solution will become viscous as the polymer forms.
-
Precipitation: Pour the viscous polymer solution slowly into a beaker of vigorously stirring methanol to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then with hot deionized water to remove any unreacted monomers, solvent, and salts.[1]
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.[1]
Visualization of Temperature Effects
The following diagram illustrates the logical relationships between reaction temperature and key parameters in the polymerization of this compound.
Caption: Logical workflow of temperature's influence on polymerization.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-Chloro-1,3-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your cross-coupling reactions involving 4-Chloro-1,3-phenylenediamine. The presence of two amine functionalities and a relatively inert chloro-substituent on the aromatic ring presents unique challenges. This guide offers insights into catalyst selection, reaction optimization, and troubleshooting common issues to ensure successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 4-Chloro-1,3-phenylenediamine challenging?
A1: The primary challenges stem from two key structural features:
-
Deactivated C-Cl Bond: The Carbon-Chlorine bond is inherently strong and less reactive towards oxidative addition by palladium catalysts compared to C-Br or C-I bonds. This necessitates the use of highly active catalyst systems.
-
Presence of Two Amino Groups: The two amine groups can act as coordinating ligands to the palladium center, potentially leading to catalyst inhibition or deactivation. They can also promote side reactions such as self-coupling or polymerization.
Q2: What are the most suitable types of cross-coupling reactions for this substrate?
A2: While challenging, several standard cross-coupling reactions can be successfully applied to 4-Chloro-1,3-phenylenediamine with careful optimization. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Heck Reaction: For the formation of C-C double bonds with alkenes.
Q3: Which palladium catalysts and ligands are recommended for activating the C-Cl bond in this substrate?
A3: To overcome the low reactivity of the C-Cl bond, highly active catalyst systems are essential. It is recommended to use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be effective for coupling aryl chlorides due to their steric bulk and electron-rich nature.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also powerful alternatives for activating C-Cl bonds.[1]
-
Precatalysts: Using well-defined precatalysts, such as those from the Buchwald or PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) families, can ensure the efficient generation of the active Pd(0) species.[3]
Q4: How can I minimize catalyst inhibition caused by the amino groups?
A4: The amino groups can coordinate to the palladium center, hindering the catalytic cycle. To mitigate this:
-
Ligand Selection: Use bulky ligands that can shield the metal center and disfavor coordination of the substrate's amino groups.
-
Protecting Groups: In some cases, temporary protection of one or both amino groups might be necessary to prevent catalyst inhibition and unwanted side reactions.
Q5: What are common side reactions to watch out for?
A5: Besides low reactivity, several side reactions can occur:
-
Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki coupling). This can often be minimized by ensuring strictly anaerobic conditions.
-
Protodeboronation: In Suzuki coupling, the boronic acid can be replaced by a proton from residual water or solvent. Using anhydrous conditions and appropriate bases can reduce this side reaction.
-
Self-Coupling/Polymerization: The bifunctional nature of 4-Chloro-1,3-phenylenediamine can lead to intermolecular reactions, especially at high concentrations or temperatures.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst System | • Switch to a more active ligand (e.g., bulky, electron-rich phosphines like SPhos, XPhos, or an NHC ligand).• Use a palladium precatalyst (e.g., Buchwald G3/G4 or PEPPSI-type) to ensure efficient generation of the active Pd(0) species.[3]• Increase the catalyst and/or ligand loading (start with 2-5 mol% of Pd). |
| Ineffective Base | • Screen different bases. For Suzuki coupling, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig amination, strong non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[4]• Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Inappropriate Solvent | • Screen common solvents for the specific reaction type (e.g., dioxane, toluene, THF, or DMF).[5][6]• Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation by oxygen.[1] |
| Low Reaction Temperature | • Gradually increase the reaction temperature. For C-Cl bond activation, temperatures of 100-140 °C are often required.[5] |
| Catalyst Inhibition by Amino Groups | • Use bulky ligands to sterically hinder coordination of the amino groups to the palladium center.• Consider protecting one of the amino groups if other strategies fail. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause & Troubleshooting Steps |
| Homocoupling of Coupling Partner (e.g., boronic acid) | • Cause: Presence of oxygen or side reactions of the catalyst. • Solution: Ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents. |
| Protodeboronation (in Suzuki Coupling) | • Cause: Presence of water or protic impurities. • Solution: Use anhydrous solvents and reagents. Dry the base thoroughly before use. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Self-Coupling or Oligomerization of 4-Chloro-1,3-phenylenediamine | • Cause: Intermolecular reaction of the starting material. • Solution: Use a lower concentration of the starting material. Optimize the reaction temperature to favor the desired cross-coupling over self-coupling. |
| Dehalogenation (Hydrodehalogenation) | • Cause: A side reaction where the chlorine is replaced by a hydrogen atom. • Solution: This can be influenced by the choice of ligand and base. Screening different reaction conditions may be necessary to minimize this pathway. |
Data Presentation: Catalyst System Performance
The following tables summarize typical starting conditions for various cross-coupling reactions with chloroarenes. Specific data for 4-Chloro-1,3-phenylenediamine is limited in the literature, so these tables provide a general guideline based on similar substrates. Optimization will be necessary for this specific molecule.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 70-95 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 12-24 | 75-98 |
| PEPPSI-IPr | K₃PO₄ | t-AmylOH | 100 | 8-16 | 80-99 |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with a Secondary Amine (e.g., Morpholine)
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 8-18 | 85-99 |
| Pd(OAc)₂ / RuPhos | LHMDS | Dioxane | 100 | 12-24 | 80-95 |
| XPhos Pd G3 | K₃PO₄ | t-BuOH | 110 | 12-24 | 70-90 |
Table 3: Sonogashira Coupling of Aryl Chlorides with Phenylacetylene
| Catalyst System (Pd Source / Ligand / Co-catalyst) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / PPh₃ / CuI | Et₃N | DMF | 100-120 | 12-24 | 60-85 |
| Pd(OAc)₂ / SPhos / CuI | K₂CO₃ | Dioxane | 110 | 12-24 | 70-90 |
| PdCl₂(dppf) / CuI | Cs₂CO₃ | Toluene | 100 | 8-16 | 65-88 |
Table 4: Heck Reaction of Aryl Chlorides with Styrene
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120-140 | 18-24 | 50-80 |
| Herrmann's Catalyst | NaOAc | NMP | 130 | 12-24 | 60-85 |
| PdCl₂ / PPh₃ | K₂CO₃ | DMA | 140 | 18-24 | 55-80 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried or flame-dried prior to use.[5]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add 4-Chloro-1,3-phenylenediamine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., BrettPhos, 2-6 mol%) to a dry Schlenk tube.
-
Add the base (e.g., NaOtBu, 1.2-1.5 eq).
-
Add 4-Chloro-1,3-phenylenediamine (1.0 eq) and the amine coupling partner (1.1-1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Caption: Catalyst selection guide based on reaction type.
References
scale-up considerations for the synthesis of 4-Chlorobenzene-1,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chlorobenzene-1,3-diamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common laboratory-scale synthesis routes for this compound?
A1: The most prevalent laboratory-scale synthesis of this compound involves the reduction of a corresponding dinitroaromatic precursor, typically 4-chloro-1,3-dinitrobenzene or 1-chloro-2,4-dinitrobenzene. Several reducing systems can be employed, each with its own advantages and disadvantages. Common methods include:
-
Catalytic Hydrogenation: This is a widely used and clean method.[1][2] It typically involves the use of catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1][2]
-
Metal-Acid Reductions: Classic methods using metals such as iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective.[3][4] For instance, the reduction of 4-chloro-1,3-dinitrobenzene can be achieved with zinc chloride and hydrochloric acid.[3]
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine hydrate, in the presence of a catalyst like Pd/C.[1]
-
Stoichiometric Reductants: Reagents like tin(II) chloride (SnCl₂) can be used for the reduction.
The choice of method often depends on the available equipment, scale, and desired purity of the final product.
Q2: What is the primary precursor for the industrial synthesis of this compound?
A2: On an industrial scale, the synthesis of this compound is typically achieved through the catalytic hydrogenation of 1-chloro-2,4-dinitrobenzene.[3] This precursor is chosen based on its availability and the efficiency of its conversion to the desired diamine.
Q3: What are the major safety concerns when scaling up the synthesis of this compound?
A3: Scaling up the synthesis, particularly the reduction of dinitroaromatic compounds, presents significant safety challenges. The reduction of nitroaromatics is a highly exothermic reaction, and improper heat management can lead to thermal runaways.[1][5][6] Key safety concerns include:
-
Thermal Runaway: The exothermic nature of the reaction can cause a rapid increase in temperature and pressure if not adequately controlled, potentially leading to an explosion.[5][7][8]
-
Formation of Unstable Intermediates: The reduction of nitro groups proceeds through intermediates like nitroso and hydroxylamine compounds.[9] Accumulation of these intermediates, especially hydroxylamines, can be hazardous as they are unstable and can decompose exothermically.[7][10][11]
-
Handling of Hazardous Reagents:
-
Hydrogen Gas: Catalytic hydrogenation involves the use of flammable and explosive hydrogen gas, requiring specialized high-pressure reactors and stringent safety protocols.[1]
-
Catalysts: Raney Nickel is pyrophoric (ignites spontaneously in air) when dry and must be handled with care.[12] Precious metal catalysts like Pd/C, while less pyrophoric, can still be a fire hazard, especially when saturated with hydrogen and exposed to air.
-
Hydrazine: In transfer hydrogenation, hydrazine is a toxic and potentially explosive reagent.
-
-
Product Toxicity: Aromatic amines, including this compound, are toxic and may be carcinogenic.[13][14] Proper personal protective equipment (PPE) and containment are crucial to prevent exposure.
Q4: How can the exothermic nature of the reaction be managed during scale-up?
A4: Effective heat management is critical for the safe scale-up of this synthesis.[5] Strategies include:
-
Reactor Design: Utilizing reactors with a high surface area-to-volume ratio, such as continuous flow reactors or well-designed batch reactors with efficient cooling jackets, is essential for effective heat removal.[5][8]
-
Controlled Addition of Reagents: The dinitroaromatic compound or the reducing agent can be added portion-wise or as a continuous feed to control the rate of reaction and heat generation.[5]
-
Solvent Selection: The choice of solvent can influence heat capacity and boiling point, which are important for temperature control.
-
Process Monitoring: Continuous monitoring of temperature and pressure is crucial to detect any deviation from normal operating conditions.
-
Emergency Cooling and Quenching Systems: Having emergency cooling systems and a quench plan in place is a critical safety measure.[8]
Q5: What are common side reactions, and how can they be minimized?
A5: During the reduction of dinitroaromatics, several side reactions can occur, leading to impurities. These include:
-
Incomplete Reduction: This leads to the presence of nitroso and hydroxylamine intermediates in the final product.[4][9]
-
Formation of Azo and Azoxy Compounds: Condensation reactions between nitroso and hydroxylamine intermediates can form colored azo and azoxy impurities.[4][10][11]
-
Dehalogenation: In some cases, the chlorine atom can be removed from the aromatic ring, leading to the formation of m-phenylenediamine.
To minimize these side reactions:
-
Catalyst Selection and Optimization: The choice of catalyst and its loading can significantly impact selectivity. For example, the addition of vanadium compounds to hydrogenation reactions has been shown to prevent the accumulation of hydroxylamines and the formation of azo/azoxy byproducts.[10][11]
-
Reaction Conditions Control: Optimizing temperature, pressure, and reaction time can favor the formation of the desired diamine.
-
Purity of Starting Materials: Impurities in the starting materials can sometimes poison the catalyst or lead to unwanted side reactions.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Low or No Reaction | Inactive Catalyst: The catalyst may be old, improperly stored, or poisoned. | Use a fresh batch of catalyst. Ensure proper handling and storage to prevent deactivation.[12] |
| Insufficient Hydrogen Pressure (for hydrogenation): Leaks in the system or inadequate supply. | Check the system for leaks and ensure a stable and sufficient hydrogen pressure is maintained. | |
| Low Reaction Temperature: The activation energy barrier may not be overcome. | Gradually increase the reaction temperature while carefully monitoring for reaction initiation. | |
| Poor Agitation: In heterogeneous catalysis, insufficient mixing can limit the contact between reactants, catalyst, and hydrogen. | Increase the stirring speed to ensure the catalyst is well suspended and there is good gas-liquid mass transfer. | |
| Reaction Stalls Before Completion | Catalyst Deactivation/Poisoning: The catalyst may become deactivated during the reaction due to impurities or product inhibition. | Consider adding a fresh portion of the catalyst. Purify starting materials and solvents to remove potential catalyst poisons. |
| Product Inhibition: The product (diamine) may adsorb onto the catalyst surface, inhibiting further reaction. | Increasing the catalyst loading may help mitigate this effect. | |
| Formation of Inhibitory Byproducts: Intermediates may be poisoning the catalyst. | Optimize reaction conditions (e.g., increase hydrogen pressure) to minimize the accumulation of these species.[15] | |
| Formation of Colored Impurities (e.g., red, orange, or brown) | Formation of Azo/Azoxy Compounds: Incomplete reduction and side reactions between intermediates. | Ensure complete reduction by using sufficient reducing agent and optimizing reaction time. The addition of promoters like vanadium compounds can suppress the formation of these byproducts.[10][11] |
| Oxidation of the Product: The diamine product can be sensitive to air and may oxidize, leading to discoloration. | Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the final product protected from air and light. | |
| Difficulties in Product Isolation and Purification | Fine Catalyst Particles: Difficulty in filtering the catalyst, especially Raney Nickel or fine Pd/C. | Use a filter aid like Celite to improve filtration. Allow the catalyst to settle and decant the supernatant before filtration. |
| Emulsion Formation during Extraction: The presence of both amino groups can lead to emulsions during aqueous work-up. | Add brine (saturated NaCl solution) to help break the emulsion. Use a different solvent system for extraction. | |
| Product Oiling Out during Crystallization: The product may separate as an oil instead of a solid during crystallization. | Try a different crystallization solvent or solvent mixture. Use seeding with a small crystal of the pure product to induce crystallization. |
Experimental Protocols
Catalytic Hydrogenation of 1-Chloro-2,4-dinitrobenzene (Laboratory Scale)
-
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
5% Palladium on Carbon (Pd/C) or Raney Nickel
-
Methanol or Ethanol
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure autoclave, a solution of 1-chloro-2,4-dinitrobenzene in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
The catalyst (e.g., 5% Pd/C, typically 1-5 mol%) is carefully added to the solution under an inert atmosphere.
-
The autoclave is sealed and purged several times with nitrogen, followed by hydrogen.
-
The reaction mixture is stirred vigorously, and the autoclave is pressurized with hydrogen to the desired pressure (e.g., 50-100 psi).
-
The reaction is typically run at room temperature or with gentle heating. The progress of the reaction is monitored by the uptake of hydrogen.
-
Upon completion, the hydrogen pressure is released, and the autoclave is purged with nitrogen.
-
The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The filter cake should be kept wet with solvent to prevent ignition of the catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by crystallization or distillation.
-
Scale-Up Considerations: Data Summary
| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |
| Reaction Vessel | Glass flask, small autoclave | Large, jacketed steel reactor (batch) or continuous flow reactor | Heat transfer becomes critical; surface area to volume ratio decreases.[5][16] |
| Heat Control | Heating mantle, ice bath | Cooling jackets, internal cooling coils, external heat exchangers | Efficient heat removal is paramount to prevent thermal runaway.[5][8][17] |
| Reagent Addition | All at once or dropwise | Controlled feed rate, portion-wise addition | To manage exothermicity and control reaction rate.[5] |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer with optimized impeller design | Ensuring catalyst suspension and efficient gas-liquid mass transfer.[18][19] |
| Catalyst Filtration | Buchner funnel with filter paper/Celite | Filter press, centrifugal filter | Handling large volumes of catalyst safely and efficiently. |
| Purification | Recrystallization, column chromatography | Fractional distillation under vacuum, melt crystallization | Throughput, solvent recovery, and energy efficiency are key.[20][21] |
| Safety | Fume hood, standard PPE | Process safety management (PSM), HAZOP analysis, dedicated safety systems (e.g., rupture discs, emergency vents) | Increased potential for severe incidents requires robust safety engineering.[8] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for common synthesis issues.
References
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. process-technology-online.com [process-technology-online.com]
- 9. almacgroup.com [almacgroup.com]
- 10. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 11. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Aromatic Amines → Area → Resource 1 [pollution.sustainability-directory.com]
- 14. oehha.ca.gov [oehha.ca.gov]
- 15. benchchem.com [benchchem.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. quora.com [quora.com]
- 18. aidic.it [aidic.it]
- 19. researchgate.net [researchgate.net]
- 20. EP2028176A1 - Method for purifying aromatic amines - Google Patents [patents.google.com]
- 21. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of 4-Chloro-Phenylenediamine Isomers in Polymer Synthesis: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the impact of isomerism in 4-chloro-phenylenediamine on the synthesis and properties of high-performance polymers. This guide provides a theoretical comparison, general experimental protocols, and logical frameworks for understanding structure-property relationships in the absence of direct comparative experimental data.
The strategic selection of monomers is a cornerstone of rational polymer design, dictating the ultimate physical and chemical properties of the resulting material. Phenylenediamine isomers, as key building blocks for high-performance aromatic polyamides and polyimides, offer a versatile platform for tuning polymer characteristics. The introduction of a chloro-substituent to the phenylenediamine backbone further modifies monomer reactivity and inter-chain interactions, thereby influencing polymer solubility, thermal stability, and mechanical strength. This guide provides a comparative analysis of the three isomers of 4-chloro-phenylenediamine—4-chloro-1,2-phenylenediamine (ortho), 4-chloro-1,3-phenylenediamine (meta), and 2-chloro-1,4-phenylenediamine (para)—in the context of polymer synthesis.
While direct comparative experimental data for polymers synthesized from these specific isomers is limited in publicly available literature, this guide leverages established principles of polymer chemistry to infer and present a qualitative comparison. The insights provided herein aim to guide researchers in selecting the appropriate isomer for synthesizing polymers with desired properties for applications ranging from advanced materials to drug delivery systems.
Theoretical Impact of Isomerism on Polymer Properties
The isomeric position of the amino groups and the chloro-substituent on the phenylenediamine ring has a profound impact on the geometry, chain packing, and intermolecular forces of the resulting polymers. These factors, in turn, govern macroscopic properties such as solubility, thermal resistance, and mechanical performance.
-
4-Chloro-1,2-phenylenediamine (ortho-isomer): The adjacent amino groups in the ortho-isomer introduce a significant kink in the polymer backbone. This irregular structure disrupts chain packing and reduces crystallinity. The presence of the chloro-group ortho to one of the amino groups can also lead to steric hindrance, potentially affecting the polymerization kinetics. The asymmetry and reduced packing are expected to enhance the solubility of polymers derived from this isomer in organic solvents. However, the less efficient packing may lead to a lower glass transition temperature (Tg) and reduced mechanical strength compared to polymers from the meta- and para-isomers.
-
4-Chloro-1,3-phenylenediamine (meta-isomer): The meta-substitution pattern creates a kinked, but more regular, polymer chain compared to the ortho-isomer. This leads to amorphous polymers with good solubility.[1] The asymmetry introduced by the chloro-substituent can further disrupt chain packing, enhancing solubility.[1] Polymers based on meta-phenylenediamines are known for their good thermal stability and processability.
-
2-Chloro-1,4-phenylenediamine (para-isomer): The para-arrangement of the amino groups results in a more linear and rigid polymer backbone. This linearity promotes efficient chain packing and a higher degree of crystallinity, leading to polymers with high thermal stability, excellent mechanical strength, and good chemical resistance. However, the strong interchain interactions and crystallinity often result in poor solubility in common organic solvents, making them difficult to process.[2] The chloro-substituent can slightly disrupt the symmetry, potentially improving solubility to a limited extent compared to unsubstituted para-phenylenediamine polymers.
Comparative Overview of Expected Polymer Properties
The following table summarizes the anticipated qualitative differences in the properties of polyamides and polyimides synthesized from the three isomers of 4-chloro-phenylenediamine. These are inferred from general principles of structure-property relationships in aromatic polymers.
| Property | Poly(4-chloro-1,2-phenylenediamine) Derivative | Poly(4-chloro-1,3-phenylenediamine) Derivative | Poly(2-chloro-1,4-phenylenediamine) Derivative |
| Chain Geometry | Highly Kinked / Asymmetric | Kinked / Asymmetric | Linear / Rigid |
| Expected Crystallinity | Amorphous | Amorphous | Semi-crystalline to Crystalline |
| Solubility | High | Good | Low |
| Glass Transition Temp. (Tg) | Lower | Intermediate | Higher |
| Thermal Stability (Td) | Good | High | Very High |
| Mechanical Strength | Lower | Intermediate | Higher |
| Processability | Good | Good | Challenging |
Experimental Protocols
While specific experimental data for the polymerization of 4-chloro-phenylenediamine isomers is scarce, a general methodology for the synthesis of aromatic polyamides via low-temperature solution polycondensation can be adapted. This is a widely used technique for preparing high-performance polyamides.[3]
General Synthesis of Aromatic Polyamides
This protocol describes the synthesis of a polyamide from a diamine (e.g., a 4-chloro-phenylenediamine isomer) and a diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride).
Materials:
-
4-Chloro-phenylenediamine isomer (ortho, meta, or para)
-
Aromatic diacid chloride (e.g., isophthaloyl chloride, terephthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)
-
Pyridine (as an acid scavenger)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the 4-chloro-phenylenediamine isomer and anhydrous lithium chloride (if used) in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the aromatic diacid chloride to the stirred solution.
-
After the addition is complete, continue stirring at 0°C for 1-2 hours.
-
Add pyridine to the reaction mixture and allow the solution to warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol or water.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Characterization:
-
Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]
-
Solubility: Testing in a range of organic solvents.[6][7][8]
-
Mechanical Properties: Tensile testing of polymer films cast from solution.[4]
Logical and Workflow Diagrams
The following diagrams illustrate the fundamental relationships and processes involved in the synthesis of polyamides from 4-chloro-phenylenediamine isomers.
Caption: Workflow for the synthesis and characterization of polyamides.
Caption: General reaction scheme for polyamide synthesis.
Conclusion
The isomeric structure of 4-chloro-phenylenediamine is a critical determinant of the properties of the resulting polyamides and polyimides. The ortho-isomer is expected to yield highly soluble, amorphous polymers with lower thermal and mechanical performance. The meta-isomer offers a balance of good solubility and high thermal stability. The para-isomer is anticipated to produce polymers with the highest thermal and mechanical properties but with limited solubility. This comparative guide, based on fundamental principles of polymer chemistry, provides a framework for researchers to select the most suitable 4-chloro-phenylenediamine isomer to achieve the desired balance of properties for their specific application. Further empirical studies are warranted to provide quantitative data and validate these theoretical predictions.
References
A Comparative Guide to Polyamides: 4-Chlorobenzene-1,3-diamine vs. m-Phenylenediamine in Polymer Synthesis
For researchers, scientists, and professionals in drug development, the choice of monomers in polyamide synthesis is critical to tailoring the final properties of the polymer for specific applications. This guide provides a comparative analysis of polyamides synthesized from 4-Chlorobenzene-1,3-diamine and the widely used m-phenylenediamine.
Performance Comparison
The introduction of a chlorine atom onto the phenylenediamine monomer is expected to influence several key properties of the resulting polyamide, including thermal stability, flame retardancy, and solubility.
Thermal Properties: Aromatic polyamides are known for their high thermal stability.[1] Poly(m-phenylene isophthalamide) typically exhibits a glass transition temperature (Tg) in the range of 272-275°C and an initial degradation temperature of around 440°C.[1][2] The presence of a chlorine atom in the polymer backbone, as in the case of a polyamide from this compound, is generally anticipated to enhance flame retardancy.[3] However, the chloro group can also create a negative inductive effect, potentially weakening the amide bond and making it more susceptible to hydrolysis, which could, in turn, affect long-term thermal stability.[4]
Mechanical Properties: Polyamides derived from m-phenylenediamine, such as PMIA, are recognized for their excellent mechanical strength.[2] For instance, PMIA synthesized through interfacial polycondensation has demonstrated a tensile strength of 25 MPa.[2] The incorporation of a bulky chlorine atom into the polymer structure may disrupt chain packing and intermolecular hydrogen bonding, which could lead to a reduction in tensile strength and modulus compared to the non-substituted counterpart.
Solubility: Aromatic polyamides are often characterized by their limited solubility in common organic solvents. The introduction of substituents on the aromatic rings is a common strategy to improve solubility.[3] Therefore, the polyamide synthesized from this compound might exhibit improved solubility in polar aprotic solvents compared to PMIA.
Quantitative Data Summary
Due to the lack of direct experimental data for polyamides from this compound in the reviewed literature, a direct quantitative comparison is not possible. The following table summarizes the available data for poly(m-phenylene isophthalamide).
| Property | Poly(m-phenylene isophthalamide) (from m-phenylenediamine) | Polyamide from this compound |
| Glass Transition Temperature (Tg) | 272-275 °C[1] | Not available |
| Initial Degradation Temperature | ~440 °C[2] | Not available |
| Tensile Strength | 25 MPa[2] | Not available |
| Solubility | Generally soluble in polar aprotic solvents like NMP, DMAc with the addition of salts.[3] | Expected to have potentially improved solubility. |
Experimental Protocols
The synthesis of aromatic polyamides is commonly achieved through low-temperature solution polycondensation.[3]
Low-Temperature Solution Polycondensation of Poly(m-phenylene isophthalamide):
-
Monomer and Solvent Preparation: m-Phenylenediamine (MPD) and isophthaloyl chloride (IPC) are used as monomers.[3] A polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), is utilized.[3] Salts like lithium chloride (LiCl) or calcium chloride (CaCl2) are often added to the solvent to enhance the solubility of the resulting polymer.[3]
-
Polymerization: The reaction is typically carried out by dissolving the diamine (m-phenylenediamine) in the amide solvent containing the solubilizing salt. The diacid chloride (isophthaloyl chloride) is then added to the solution, usually at a low temperature (e.g., 0°C) to control the reaction rate.[1]
-
Reaction Completion and Precipitation: The reaction mixture is stirred for a period to allow for polymer chain growth. The resulting polymer is then precipitated by pouring the solution into a non-solvent, such as water or ethanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly to remove unreacted monomers and salts, and dried under vacuum.
Visualizations
To illustrate the fundamental processes and relationships, the following diagrams are provided.
Caption: General reaction scheme for aromatic polyamide synthesis.
Caption: Influence of monomer structure on key polyamide properties.
References
effect of chlorine substitution on the properties of aromatic diamines
A Comparative Guide to the Effects of Chlorine Substitution on the Properties of Aromatic Diamines
For researchers, scientists, and drug development professionals, understanding the structure-property relationships of aromatic diamines is crucial for the rational design of new materials and active pharmaceutical ingredients. The introduction of a chlorine substituent onto the aromatic ring of a diamine can significantly alter its physicochemical properties, including thermal stability, solubility, electronic characteristics, and reactivity. This guide provides an objective comparison of these effects, supported by experimental data, and details the methodologies used to obtain these findings.
Impact on Thermal and Mechanical Properties
The substitution of chlorine on aromatic diamines has a pronounced effect on the thermal and mechanical properties of polymers derived from them, such as epoxy resins and polyamides. The electron-withdrawing nature and the size of the chlorine atom influence intermolecular interactions and chain packing.
A study comparing epoxy resins cured with different aromatic diamines, including chlorinated variants, provides quantitative insights into these effects. The diamines investigated were 4,4′-methylenedianiline (MDA), 4,4′-methylenebis(2-ethylaniline) (MOEA), 4,4′-methylenebis(2-chloroaniline) (MOCA), and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA).
Table 1: Comparison of Thermal and Mechanical Properties of Cured Epoxy Resins
| Curing Agent | Glass Transition Temp. (Tg) (°C) | Flexural Strength (MPa) | Apparent Activation Energy (Ea) (kJ/mol) |
| MDA | 213 | 158 | Lowest |
| MOEA | 172 | 136 | Higher than MDA |
| MOCA | 190 | 165 | Higher than MOEA |
| MCDEA | 183 | 148 | Highest |
Source: Data compiled from a study on the effect of aromatic diamine structure on high-performance epoxy resins.[1]
From the data, it is evident that chlorine substitution can enhance certain properties. For instance, the epoxy cured with MOCA exhibited the highest flexural strength.[1] While diamines with substituents like chlorine or ethyl groups tend to reduce the glass transition temperatures compared to the unsubstituted MDA, those containing chlorine show superior thermal performance over those with ethyl groups.[1] The polar chlorine substituents strengthen intermolecular interactions, which contributes to the enhanced mechanical performance.[1]
Influence on Reactivity
The reactivity of the amino groups in aromatic diamines is a critical factor in polymerization reactions. The presence of a chlorine atom, an electron-withdrawing group, on the aromatic ring reduces the electron density on the nitrogen atoms of the amino groups.[1] This decrease in nucleophilicity leads to a reduction in the reactivity of the diamine.
This effect is quantified by the apparent activation energy (Ea) of the curing reaction. As shown in Table 1, the activation energy increases with the presence and number of chlorine substituents (MDA < MOEA < MOCA < MCDEA).[1] A higher activation energy implies a lower reactivity, meaning more energy is required to initiate the reaction.[1] This reduced reactivity also leads to higher gel temperatures in the curing process.[1]
Effect on Solubility
The solubility of aromatic diamines is governed by the balance between the polar amino groups and the nonpolar aromatic rings. The introduction of chlorine generally increases the lipophilicity of a molecule.[2]
Table 2: Qualitative Solubility of Chlorinated Aromatic Diamines
| Compound | Water Solubility | Organic Solvent Solubility |
| 3,3′-Dichlorobenzidine | Insoluble | Soluble in acetic acid, benzene, and ethanol.[3] |
| 3,3′-Dichlorobenzidine dihydrochloride | Insoluble | Very soluble in ethanol.[3] |
| 4,4′-methylenebis(2-chloroaniline) (MOCA) | Slightly soluble | Soluble in diluted acids, diethyl ether, benzene, ethanol, and most organic solvents.[4] |
The general trend observed is that while the parent aromatic diamines have some water solubility due to the hydrogen bonding capacity of the amino groups, chlorination tends to decrease aqueous solubility and increase solubility in organic solvents.[3][5]
Electronic Properties
The electronic properties of aromatic diamines are significantly influenced by chlorine substitution. As an electronegative element, chlorine acts as an electron-withdrawing group, which can be quantified by its effect on the electrochemical potential of the molecule.[6][7] This electron-withdrawing effect increases the electrophilicity of the nearby amino groups.[1]
This alteration of electronic properties is crucial in applications such as redox flow batteries, where electron-withdrawing substituents have been shown to increase the potential of the molecule.[6][7]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of the properties of aromatic diamines.
Thermal Analysis
1. Differential Scanning Calorimetry (DSC):
-
Objective: To determine curing temperatures (initial, peak, and final) and glass transition temperatures (Tg).
-
Protocol:
-
A small sample (5-10 mg) of the uncured resin system (e.g., epoxy mixed with diamine) is hermetically sealed in an aluminum pan.
-
The sample is placed in a DSC instrument.
-
The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) under a nitrogen atmosphere.[1]
-
The heat flow to the sample is measured as a function of temperature. Exothermic peaks indicate curing reactions, from which initial, peak, and final curing temperatures are determined.[1]
-
For Tg determination of cured samples, the sample is first subjected to a heating and cooling cycle to ensure complete curing and to remove thermal history. Then, a second heating scan is performed, and the Tg is determined from the step change in the baseline of the heat flow curve.
-
2. Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability and decomposition temperature of the cured polymer.
-
Protocol:
-
A small sample (10-20 mg) of the cured polymer is placed in a TGA crucible.
-
The sample is heated from room temperature to a high temperature (e.g., 600-1000 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[1][8]
-
The weight loss of the sample is recorded as a function of temperature. The temperature at which a specific percentage of weight loss occurs (e.g., 5% or Td5%) is often used as a measure of thermal stability.
-
3. Dynamic Mechanical Analysis (DMA):
-
Objective: To measure the viscoelastic properties of the cured polymer, including the storage modulus and the glass transition temperature (Tg).
-
Protocol:
-
A rectangular bar of the cured polymer of defined dimensions is prepared.
-
The sample is mounted in the DMA instrument in a suitable clamping configuration (e.g., three-point bending).
-
A sinusoidal stress is applied to the sample at a fixed frequency (e.g., 1 Hz) while the temperature is ramped up at a constant rate (e.g., 5 °C/min) under a nitrogen atmosphere.[1]
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often taken as the Tg.
-
Solubility Assay (Shake-Flask Method)
-
Objective: To determine the thermodynamic solubility of the aromatic diamine in a specific solvent.
-
Protocol:
-
An excess amount of the solid aromatic diamine is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.
-
The mixture is agitated (e.g., on a shaker) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
The suspension is then filtered or centrifuged to remove the undissolved solid.[9]
-
The concentration of the diamine in the clear supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]
-
A calibration curve is prepared using standard solutions of known concentrations to quantify the solubility.
-
Visualizations
Logical Relationship Diagram
Caption: Effect of chlorine substitution on diamine properties.
Experimental Workflow Diagram
Caption: Workflow for characterizing chlorinated aromatic diamines.
References
- 1. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ncert.nic.in [ncert.nic.in]
- 6. mdpi.com [mdpi.com]
- 7. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
comparing the dyeing performance of chlorinated vs non-chlorinated azo dyes
A Comparative Guide to the Dyeing Performance of Chlorinated vs. Non-Chlorinated Azo Dyes
This guide provides an objective comparison of the dyeing performance of chlorinated and non-chlorinated azo dyes, specifically focusing on reactive dyes used for cellulosic fibers like cotton. The comparison is based on key performance indicators such as dye uptake and color fastness, supported by experimental data from various studies. Detailed experimental protocols for key procedures are also provided.
Data Presentation: Quantitative Comparison
The following tables summarize the dyeing performance of chlorinated (represented by Monochlorotriazine - MCT) and non-chlorinated (represented by Vinyl Sulfone - VS) reactive azo dyes. It is important to note that the data is collated from different sources and may not represent a direct side-by-side comparison under identical experimental conditions.
| Dye Type | Reactive Group | Fiber Type | Exhaustion (%) | Fixation (%) | Reference |
| Chlorinated | Monochlorotriazine (MCT) | Cotton | ~80-92 | Good | [1] |
| Non-Chlorinated | Vinyl Sulfone (VS) | Cotton | ~85 | ~92 (ultrafiltrated) | [2] |
| Non-Chlorinated | Vinyl Sulfone (VS) | Cotton | - | 79-83 | [3] |
Table 1: Comparison of Dye Exhaustion and Fixation.
| Dye Type | Reactive Group | Fiber Type | Wash Fastness (Staining) | Wash Fastness (Color Change) | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) | Light Fastness | Reference |
| Chlorinated | Monochlorotriazine (MCT) | Cotton/Bamboo Blend | ~3-4 | ~4 | - | - | - | [4] |
| Non-Chlorinated | Vinyl Sulfone (VS) | Cotton/Bamboo Blend | ~3.5-4 | ~4 | - | - | - | [4] |
| General Reactive Dyes | - | Cotton | 4-5 | - | 4 or 4-5 | 3 or 3-4 | - | [5][6] |
Table 2: Comparison of Color Fastness Properties (Rated on a scale of 1-5, where 5 is excellent).
Experimental Protocols
Synthesis of a Generic Azo Dye (Illustrative)
This protocol describes the general two-step process for synthesizing an azo dye.
Materials:
-
Aromatic amine (e.g., aniline or a derivative)
-
Coupling agent (e.g., a phenol or naphthol derivative)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ice
-
Beakers
-
Stirring rod
Procedure:
-
Diazotization:
-
Dissolve the aromatic amine in dilute hydrochloric acid in a beaker and cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite to the amine solution while maintaining the temperature below 5°C. Stir continuously. This reaction forms the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling agent in a dilute sodium hydroxide solution. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupling agent solution with constant stirring.
-
An azo dye will precipitate out of the solution. The color of the dye will depend on the specific aromatic amine and coupling agent used.
-
Filter the precipitated dye, wash it with cold water, and dry it.
-
Exhaust Dyeing of Cotton with Reactive Dyes
This protocol outlines a typical exhaust dyeing procedure for cotton fabric with reactive dyes.
Materials:
-
Pre-scoured and bleached cotton fabric
-
Reactive dye (MCT or VS type)
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃) or another suitable alkali
-
Laboratory dyeing machine (e.g., a glycerin bath beaker dyer)
-
Beakers, pipettes, and a pH meter
Procedure:
-
Dye Bath Preparation:
-
Prepare a dye stock solution of a known concentration.
-
Set the liquor ratio (the ratio of the weight of the goods to the volume of the dye bath, e.g., 1:20).
-
Add the required amount of water, dye solution, and electrolyte (e.g., 60 g/L NaCl) to the dyeing vessel.[2]
-
-
Dyeing Cycle:
-
Introduce the cotton fabric into the dye bath at room temperature.
-
Raise the temperature to the recommended dyeing temperature for the specific dye (e.g., 60°C for many VS and some MCT dyes).[2][7]
-
Run the dyeing for a set period (e.g., 30 minutes) to allow for dye exhaustion (migration of the dye from the bath to the fiber).
-
Add the alkali (e.g., 15 g/L Na₂CO₃) to the dye bath to raise the pH (e.g., to 10.5-11.5).[2][7] This initiates the fixation reaction, forming a covalent bond between the dye and the cotton fiber.
-
Continue dyeing at the set temperature for the recommended fixation time (e.g., 60 minutes).[2]
-
-
Washing Off:
-
After dyeing, rinse the fabric thoroughly with cold water.
-
Perform a soaping treatment to remove any unfixed or hydrolyzed dye. This is typically done by washing the fabric in a hot detergent solution (e.g., 2 g/L at 95°C for 10-15 minutes).
-
Rinse the fabric again with hot and then cold water.
-
Dry the dyed fabric.
-
Determination of Dye Exhaustion and Fixation Percentage
Exhaustion (%E):
The percentage of dye that has moved from the dyebath to the fiber. This can be determined spectrophotometrically by measuring the absorbance of the dye bath before and after the dyeing process.
%E = [(C₀ - C₁) / C₀] * 100
Where:
-
C₀ = Initial concentration of the dye in the bath
-
C₁ = Concentration of the dye in the bath after dyeing
Fixation (%F):
The percentage of the exhausted dye that has chemically bonded to the fiber. This is determined by measuring the amount of dye stripped from the fabric after the initial dyeing and rinsing, but before the final soaping wash.
%F = [((C₀ - C₁) - C₂) / (C₀ - C₁)] * 100
Where:
-
C₂ = Concentration of the unfixed dye in the stripping liquor.
Evaluation of Color Fastness
Standardized test methods are used to evaluate the color fastness of the dyed fabric.
-
Wash Fastness (ISO 105-C06): The dyed specimen is washed with a standard detergent solution under specified conditions of temperature and time. The change in color of the specimen and the staining of an adjacent multifiber fabric are assessed using grey scales.[4]
-
Rubbing Fastness (ISO 105-X12): The dyed specimen is rubbed with a dry and a wet cotton cloth using a crockmeter. The staining on the cotton cloths is evaluated using a grey scale.[4]
-
Light Fastness (ISO 105-B02): The dyed specimen is exposed to a light source that simulates sunlight under controlled conditions. The fading of the specimen is assessed by comparing it with a set of blue wool standards.
Mandatory Visualization
Caption: Generalized structures of chlorinated (MCT) and non-chlorinated (VS) reactive azo dyes.
Caption: A typical workflow for the exhaust dyeing of cotton with reactive azo dyes.
Discussion and Comparison
Dyeing Performance
-
Chlorinated (MCT) Dyes: Monochlorotriazine dyes are known for their good reactivity and the formation of stable covalent bonds with cellulosic fibers. They are generally less sensitive to variations in dyeing conditions, making them robust for industrial applications.[8] The fixation of MCT dyes occurs through a nucleophilic substitution reaction.
-
Non-Chlorinated (VS) Dyes: Vinyl sulfone dyes are another major class of reactive dyes. They react with cellulose via a nucleophilic addition mechanism.[4] VS dyes can achieve very high fixation rates, especially after purification processes like ultrafiltration which remove impurities.[2] However, they can be more sensitive to hydrolysis, where the dye reacts with water instead of the fiber, which can reduce efficiency.
Both MCT and VS dyes can provide a wide range of bright colors and generally exhibit good to excellent wash fastness due to the formation of a permanent covalent bond with the fiber.[5][6] The choice between them often depends on the desired shade, the specific application method, and the desired level of process control.
Environmental Impact
The environmental impact of azo dyes is a significant concern for the textile industry.
-
Chlorinated (MCT) Dyes: A key environmental concern with chlorinated dyes is the potential for the formation of Adsorbable Organic Halogens (AOX) in the wastewater.[9][10][11][12][13] AOX are a group of potentially toxic and persistent organic compounds containing halogens. The discharge of AOX into the environment is regulated in many countries.
-
Non-Chlorinated (VS) Dyes: While VS dyes do not contribute to AOX, they share other environmental concerns common to many azo dyes. The primary issue is the discharge of colored effluent, as a portion of the dye is inevitably lost during the dyeing process.[14][15] Additionally, under anaerobic conditions (such as in some wastewater treatment stages or sediments), the azo bond (-N=N-) can be cleaved to form potentially carcinogenic aromatic amines.[16]
References
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aaciaegypt.com [aaciaegypt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 8. eujournal.org [eujournal.org]
- 9. AOX - Environmental Health & Safety [tidjma.tn]
- 10. AOX: Der Summenparameter, seine Bedeutung und Analyse einfach erklärt. [qa-group.com]
- 11. AOX - Environmental Health & Safety [tidjma.tn]
- 12. Adsorbable organic halides - Wikipedia [en.wikipedia.org]
- 13. AOX - Glossary - ALMAWATECH [almawatech.com]
- 14. pisrt.org [pisrt.org]
- 15. textalks.com [textalks.com]
- 16. environmentandecology.com [environmentandecology.com]
A Comparative Guide to the Validation of HPLC Methods for 4-Chlorobenzene-1,3-diamine Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-Chlorobenzene-1,3-diamine is crucial for quality control, impurity profiling, and safety assessment. This guide provides an objective comparison of a representative High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for this purpose. The information presented is based on established analytical principles and data from analogous compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of aromatic amines due to its high resolution, sensitivity, and reproducibility. A typical reversed-phase HPLC (RP-HPLC) method with UV detection is suitable for the quantification of this compound.
Representative HPLC Method Protocol
The following protocol outlines a standard procedure for the analysis of this compound. This method is a representative example and may require optimization for specific sample matrices or analytical instrumentation.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aromatic amines.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: A flow rate of 1.0 mL/min is generally suitable.
-
Column Temperature: Maintained at a constant temperature, typically 25-30°C, to ensure reproducible retention times.
-
Detection Wavelength: UV detection at a wavelength where this compound exhibits significant absorbance, which can be determined by acquiring a UV spectrum of a standard solution.
-
Injection Volume: Typically 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to obtain a concentration that falls within the calibration range. Filtration of the sample solution through a 0.45 µm syringe filter is recommended before injection.
3. Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates the typical workflow for HPLC method validation according to ICH guidelines.
Caption: Workflow for HPLC method validation.
Comparison of Analytical Methods
While HPLC is a primary technique, other methods can also be employed for the analysis of this compound, each with its own advantages and limitations.
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | High-resolution separation based on polarity, detection by mass. |
| Sample Volatility | Not required. | Required; derivatization may be necessary for non-volatile samples. | Not required. |
| Selectivity | Good, but can be limited by co-eluting impurities with similar UV spectra. | Excellent, provides structural information from mass spectra. | Excellent, provides high selectivity and structural information. |
| Sensitivity | Moderate (µg/mL to ng/mL range). | High (ng/mL to pg/mL range). | Very high (pg/mL to fg/mL range). |
| Speed | Moderate. | Slower due to longer run times. | Faster than conventional HPLC. |
| Instrumentation Cost | Lower. | Moderate. | Higher. |
| Typical Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Typical Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% | 95.0 - 105.0% |
| Typical Precision (%RSD) | < 2.0% | < 10.0% | < 5.0% |
Alternative Analytical Techniques: Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be required to improve its volatility and chromatographic behavior.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation (e.g., start at 100°C, ramp to 280°C).
-
Injector: Split/splitless injector, with the temperature set to ensure efficient volatilization of the analyte.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for higher sensitivity.
2. Sample Preparation:
-
Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate the analyte from the sample matrix.
-
Derivatization (if necessary): Acetylation or silylation can be employed to increase the volatility of the diamine.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers higher resolution, sensitivity, and speed compared to conventional HPLC. It is particularly useful for the analysis of trace-level impurities.
1. Instrumentation and Conditions:
-
UPLC-MS System: An ultra-performance liquid chromatograph coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).
-
Column: A sub-2 µm particle size C18 column.
-
Mobile Phase: Similar to HPLC, but with MS-compatible buffers (e.g., formic acid or ammonium formate).
-
Flow Rate: Typically higher than HPLC, in the range of 0.4-0.6 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for aromatic amines.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis.
2. Sample Preparation:
-
Sample preparation is similar to that for HPLC, ensuring that the final sample solvent is compatible with the mobile phase and MS ionization.
Choosing the Right Analytical Method
The selection of the most appropriate analytical method depends on several factors, including the specific analytical requirements, sample matrix, and available resources. The following decision tree can guide researchers in their choice.
Caption: Decision tree for selecting an analytical method.
The Influence of Substituted Diamines on the Thermal Stability of Polymers: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the thermal properties of polymers is critical for a wide range of applications, from formulating stable drug delivery systems to designing robust biomaterials. The choice of monomer, particularly the diamine component, plays a pivotal role in dictating the thermal stability of the resulting polymer. This guide provides a comparative analysis of the thermal properties of polymers synthesized from various substituted diamines, supported by experimental data from peer-reviewed studies.
Comparative Thermal Data of Polymers from Substituted Diamines
The thermal characteristics of polymers are significantly influenced by the structure of the diamine used in their synthesis. Key parameters such as the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, and the decomposition temperature (Td), which marks the onset of thermal degradation, are presented below for different polymer classes.
Epoxy Resins
The thermal properties of epoxy resins are critically dependent on the structure of the diamine curing agent. Substituents on the aromatic diamine can alter chain mobility and intermolecular interactions, thereby affecting the glass transition temperature.
| Diamine Curing Agent | Substituent(s) | Polymer System | Glass Transition Temperature (Tg) (°C) |
| 4,4'-methylenedianiline (MDA) | None | AFG-90MH-MDA-C | 213 |
| 4,4'-methylenebis(2-chloroaniline) (MOCA) | Chlorine | AFG-90MH-MOCA-C | 190 |
| 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | Chlorine, Ethyl | AFG-90MH-MCDEA-C | 183 |
| 4,4'-methylenebis(2-ethylaniline) (MOEA) | Ethyl | AFG-90MH-MOEA-C | 172 |
Data sourced from a study on high-performance epoxy resins.[1][2][3]
Polyimides
Polyimides are renowned for their exceptional thermal stability. The incorporation of different diamines allows for the fine-tuning of their thermal and mechanical properties. For instance, ortho-methyl substitutions on the diamine can impact the polymer's glass transition temperature.
| Dianhydride | Diamine | Substituent(s) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) |
| 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) | 2,2-bis[4-(4-amino-3-methylphenoxy)phenyl]propane (MBDAM) | ortho-methyl | 369 | >505 |
| 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) | 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane (HFI) | ortho-methyl, trifluoromethyl | 352 | >505 |
| 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) | 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BAPHF) | None | 338 | >505 |
Data from a study on polyimides from diphenylpyrene dianhydride and ortho-methyl substituted diamines.[4]
Aromatic Polyamides
The thermal stability of aromatic polyamides is also heavily reliant on the choice of diamine. The presence of flexible ether linkages or bulky groups can alter the polymer's thermal characteristics.
| Diacid Chloride | Diamine | Key Structural Feature in Diamine | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) |
| Isophthaloyl chloride/Terephthaloyl chloride | Xanthene-containing diamine | Bulky xanthene group | 236 - 298 | 490 - 535 (in N2) |
| Terephthaloyl chloride | Fluorine-containing bis(ether amine)s | Trifluoromethyl groups | 189 - 214 | 475 - 483 |
| Isophthaloyl chloride/Terephthaloyl chloride | Diamine with pendant pentadecyl chains | Long aliphatic chain | 169 - 215 | up to 460 (in N2) |
Data compiled from a review on functional aromatic polyamides.[5]
Experimental Protocols
The data presented in this guide were primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The general methodologies for these key experiments are outlined below.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis was employed to determine the thermal stability and decomposition characteristics of the polymers.
-
Instrumentation : A thermogravimetric analyzer was used.
-
Sample Preparation : A small amount of the polymer sample (typically 5-10 mg) was placed in an alumina or platinum pan.
-
Heating Program : Samples were heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
Atmosphere : The analysis was conducted under a controlled atmosphere, typically an inert gas like nitrogen or in air, at a specified flow rate.
-
Data Analysis : The weight loss of the sample as a function of temperature was recorded. The initial decomposition temperature (IDT) or the temperature at a specific weight loss (e.g., T10 for 10% weight loss) and the percentage of char yield at the final temperature were determined from the TGA curve.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry was utilized to measure the glass transition temperature (Tg) of the polymers.
-
Instrumentation : A differential scanning calorimeter was used.
-
Sample Preparation : A small, accurately weighed polymer sample (typically 5-10 mg) was sealed in an aluminum pan.
-
Heating and Cooling Program : The sample was subjected to a heat-cool-heat cycle. The first heating scan was often used to erase the thermal history of the sample. The sample was heated to a temperature above its expected Tg, then cooled at a controlled rate, and finally reheated at a constant rate (e.g., 10 °C/min or 20 °C/min).
-
Atmosphere : The analysis was performed under an inert atmosphere, such as nitrogen.
-
Data Analysis : The heat flow to the sample was measured as a function of temperature. The glass transition temperature (Tg) was determined as the midpoint of the step change in the heat flow curve during the second heating scan.[6]
Structure-Property Relationships
The chemical structure of the diamine monomer has a direct and predictable impact on the thermal properties of the resulting polymer. The following diagram illustrates the logical relationships between key structural features of the diamine and the thermal stability of the polymer.
Caption: Relationship between diamine structure and polymer thermal properties.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 5. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
Assessing the Purity of 4-Chlorobenzene-1,3-diamine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical intermediates is paramount. 4-Chlorobenzene-1,3-diamine, a key building block in the synthesis of various pharmaceutical compounds and other industrial products, requires robust analytical methods to ensure its quality and consistency. This guide provides a comprehensive comparison of the classical diazotization titration method with modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and the desired sample throughput. Below is a summary of the key performance characteristics of diazotization titration, HPLC, and GC-MS for the analysis of this compound.
| Parameter | Diazotization Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Quantitative chemical reaction (diazotization) of the primary aromatic amine groups. | Chromatographic separation based on the differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Chromatographic separation of volatile compounds followed by mass-based detection and identification. |
| Accuracy | 98.5% - 101.5% | 99.0% - 101.0% | 98.0% - 102.0% (with appropriate internal standard) |
| Precision (RSD) | ≤ 1.0% | ≤ 0.5% | ≤ 2.0% |
| Linearity (r²) | Not applicable (absolute method) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | mg range | ng range | pg to ng range |
| Limit of Quantification (LOQ) | mg range | ng range | pg to ng range |
| Analysis Time per Sample | 15 - 30 minutes | 10 - 20 minutes | 20 - 40 minutes (including derivatization) |
| Specificity | Moderate (can be affected by other primary aromatic amines) | High (can separate structurally similar impurities) | Very High (provides structural information for impurity identification) |
| Instrumentation | Basic laboratory glassware, burette, potentiometer (optional). | HPLC system with UV or PDA detector. | GC-MS system. |
| Sample Throughput | Low to Moderate | High | Moderate |
Experimental Protocols
Diazotization Titration
This method relies on the reaction of the primary aromatic amino groups of this compound with nitrous acid, which is generated in situ from sodium nitrite in an acidic medium. The endpoint of the titration can be determined using an external indicator (starch-iodide paper) or potentiometrically.
Experimental Workflow for Diazotization Titration
Caption: Workflow for the purity assessment of this compound by diazotization titration.
Detailed Protocol:
-
Preparation of 0.1 M Sodium Nitrite Solution: Dissolve 6.9 g of sodium nitrite in 1000 mL of deionized water. Standardize this solution against a primary standard, such as sulfanilic acid.
-
Sample Preparation: Accurately weigh approximately 0.3 g of this compound into a 250 mL beaker.
-
Add 20 mL of 2 M hydrochloric acid and stir until the sample is completely dissolved.
-
Cool the beaker in an ice bath to a temperature between 0 and 5 °C.
-
Titration (Potentiometric Endpoint):
-
Immerse a platinum electrode and a reference electrode (e.g., calomel) into the prepared sample solution.
-
Titrate slowly with the standardized 0.1 M sodium nitrite solution, with constant stirring.
-
Record the potential (in mV) after each addition of the titrant.
-
The endpoint is the point of maximum potential change for a small change in the volume of titrant added.
-
-
Titration (External Indicator Endpoint):
-
Titrate slowly with the standardized 0.1 M sodium nitrite solution.
-
Towards the expected endpoint, after each addition of a small volume of titrant, withdraw a drop of the solution with a glass rod and streak it on starch-iodide paper.
-
The endpoint is reached when a blue color is produced immediately, which persists for at least one minute.
-
-
Calculation:
-
Calculate the purity of this compound using the following formula: Purity (%) = (V × M × E) / W × 100 Where:
-
V = Volume of sodium nitrite solution consumed (L)
-
M = Molarity of the sodium nitrite solution (mol/L)
-
E = Equivalent weight of this compound (Molecular Weight / 2, as there are two amino groups)
-
W = Weight of the sample (g)
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for purity determination, capable of separating the main component from its impurities.
Detailed Protocol:
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and 0.02 M Phosphate buffer (pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation and identification of volatile and semi-volatile impurities. For polar compounds like diamines, derivatization is often required to improve their volatility and chromatographic behavior.
Detailed Protocol:
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Derivatization (with Acetic Anhydride):
-
Accurately weigh about 10 mg of the sample into a vial.
-
Add 1 mL of pyridine and 0.5 mL of acetic anhydride.
-
Heat the mixture at 60 °C for 1 hour.
-
Evaporate the excess reagents under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC-MS analysis.
-
-
Data Analysis: The purity is determined by the area percentage of the derivatized main component. The mass spectra of the impurity peaks can be used for their identification by comparison with spectral libraries.
Comparative Logic for Method Selection
The choice of the most suitable analytical method depends on the specific requirements of the analysis.
Logical Flow for Method Selection
Caption: Decision tree for selecting an analytical method for purity assessment.
Cross-Validation of Analytical Methods for 4-Chloro-1,3-phenylenediamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques for the quantification of 4-Chloro-1,3-phenylenediamine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to a lack of publicly available, direct cross-validation studies for this specific analyte, this document leverages data from the analysis of structurally similar aromatic amines, such as phenylenediamine isomers and other chlorinated aromatic amines, to offer a comprehensive overview of expected method performance. The information presented herein is intended to guide researchers in selecting the most appropriate analytical strategy for their specific research and development needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of 4-Chloro-1,3-phenylenediamine is a critical decision that depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. HPLC with UV detection is a robust and widely available technique. GC-MS offers excellent separation and identification capabilities, particularly for volatile and semi-volatile compounds, though derivatization may be necessary for polar analytes like diamines. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
Table 1: Performance Comparison of Analytical Methods for Aromatic Amine Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.999 | >0.999 | >0.99 |
| Accuracy (% Recovery) | 94.0 - 99.0%[1] | 94 - 105%[2] | 92.57 - 107.43% |
| Precision (%RSD) | 1.20 - 3.10%[1] | <15% | <15% |
| Limit of Detection (LOD) | 0.0008 mg/L (with derivatization)[1] | 0.10 µg/mL[2] | 0.001-0.50 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL[2] | 1.0 µg/mL[2] | 5 ng/mL |
Experimental Protocols
Below are detailed methodologies for the analysis of aromatic amines using HPLC, GC-MS, and LC-MS/MS. These protocols are based on established methods for similar compounds and can be adapted for 4-Chloro-1,3-phenylenediamine.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from the analysis of phenylenediamine isomers.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm, 100 Å)[3].
-
Mobile Phase: An isocratic mobile phase consisting of 40% acetonitrile and 60% water with 0.1% sulfuric acid as a buffer[3].
-
Flow Rate: 1.0 mL/min[3].
-
Detection: UV detection at 200 nm[3].
-
Injection Volume: 1 µL[3].
-
Sample Preparation: Prepare a 0.3 mg/mL solution of the sample in a 50/50 mixture of acetonitrile and water[3].
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol may require derivatization to improve the volatility and chromatographic behavior of 4-Chloro-1,3-phenylenediamine.
-
Instrumentation: A GC-MS system.
-
Derivatization (if necessary): A common method for primary amines is silylation or acylation. For phenylenediamines, derivatization to the corresponding imine derivative by treatment with benzaldehyde has been shown to be effective[4].
-
Sample Preparation: A 10 mg test portion of the sample is extracted in 10 mL of ethyl acetate. 1,4-Phenylenediamine-2,3,5,6-d(4) can be used as an internal standard[2].
-
GC Conditions:
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and is suitable for complex matrices.
-
Instrumentation: An LC-MS/MS system with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Sample Preparation: A simple "dilute and shoot" approach can often be used where the sample is diluted in the initial mobile phase conditions. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary. For instance, an LLE using methylene chloride and ammonium hydroxide has been used for phenylenediamines in biological samples.
Visualizations
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for cross-validating analytical methods.
Logical Relationship of Method Comparison
This diagram outlines the logical hierarchy for comparing the analytical methods.
Caption: Comparison criteria for analytical methods.
References
- 1. Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogenated Phenylenediamines in High-Performance Polymers: A Comparative Analysis of Fluorinated vs. Chlorinated Derivatives
A deep dive into the influence of fluorine and chlorine substitution on the key properties of polyimides reveals distinct advantages and trade-offs for researchers and drug development professionals. This guide synthesizes experimental data to provide a clear comparison of the thermal, mechanical, solubility, and dielectric properties of polyimides derived from fluorinated and chlorinated phenylenediamines.
The strategic incorporation of halogen atoms into the backbone of high-performance polymers, particularly polyimides, is a well-established method for tailoring their properties for specific applications in aerospace, electronics, and biomedical fields. Fluorine, with its high electronegativity and small atomic radius, and chlorine, with its larger size and different electronic effects, impart unique characteristics to the resulting polymers. This guide focuses on the comparative effects of using fluorinated versus chlorinated phenylenediamines as monomers in polyimide synthesis.
Executive Summary of Comparative Performance
The introduction of fluorine and chlorine into the phenylenediamine monomer has a profound impact on the final polymer's performance. Generally, fluorinated polyimides exhibit superior thermal stability, lower dielectric constants, and enhanced solubility compared to their non-halogenated counterparts. While comprehensive data for chlorinated phenylenediamine-based polyimides is less abundant, available information suggests that chlorine substitution also enhances thermal and mechanical properties, albeit with different effects on solubility and dielectric behavior.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear and objective comparison, the following tables summarize the key performance indicators of polyimides derived from fluorinated and chlorinated phenylenediamines.
Table 1: Thermal Properties
| Property | Fluorinated Phenylenediamine-based PI | Chlorinated Phenylenediamine-based PI | Non-Halogenated Phenylenediamine-based PI (Reference) |
| Glass Transition Temperature (Tg) | 259 - 402 °C[1][2] | Data not readily available for phenylenediamine-based PIs | 276 - 302 °C[3][4] |
| 5% Weight Loss Temperature (Td5, N2) | 551 - 570 °C[1][2] | ~500 °C (for chlorinated PIs in general) | ~562 °C[5] |
| 10% Weight Loss Temperature (Td10, N2) | 515 - 561 °C[2] | 476 - 578 °C (for various aromatic PIs)[6] | Data not readily available |
Table 2: Mechanical Properties
| Property | Fluorinated Phenylenediamine-based PI | Chlorinated Phenylenediamine-based PI | Non-Halogenated Phenylenediamine-based PI (Reference) |
| Tensile Strength | 82 - 232.73 MPa[1][7] | Data not readily available for phenylenediamine-based PIs | 114.19 MPa[3][4] |
| Tensile Modulus | 2.3 - 5.53 GPa[1][7] | Data not readily available for phenylenediamine-based PIs | 3.23 - 3.42 GPa[3][4] |
| Elongation at Break | 4.3 - 26.26 %[1][7] | Data not readily available for phenylenediamine-based PIs | 2.82 - 3.58 %[3][4] |
Table 3: Solubility
| Solvent | Fluorinated Phenylenediamine-based PI | Chlorinated Phenylenediamine-based PI | Non-Halogenated Phenylenediamine-based PI (Reference) |
| NMP | Soluble[7][8][9][10] | Soluble[11] | Soluble |
| DMAc | Soluble[7][8][9][10] | Soluble[11] | Soluble |
| THF | Soluble[7][8][9] | Insoluble | Partially Soluble to Insoluble |
| Chloroform | Soluble[7][8] | Insoluble | Insoluble |
Table 4: Dielectric Properties (at 1 MHz)
| Property | Fluorinated Phenylenediamine-based PI | Chlorinated Phenylenediamine-based PI | Non-Halogenated Phenylenediamine-based PI (Reference) |
| Dielectric Constant (k) | 2.12 - 2.85[1][2][12] | Data not readily available for phenylenediamine-based PIs | 3.1 - 3.5 |
| Dielectric Loss (tan δ) | 0.0013 - 0.00732[12][13] | Data not readily available for phenylenediamine-based PIs | > 0.01 |
Experimental Protocols
The data presented in this guide is based on standard polymer characterization techniques. Detailed methodologies for these key experiments are provided below.
Polyimide Synthesis: Two-Step Poly(amic acid) Method
A common and versatile method for synthesizing polyimides involves a two-step process:
-
Poly(amic acid) Formation: A dianhydride and a phenylenediamine (fluorinated, chlorinated, or non-halogenated) are reacted in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature under an inert atmosphere (e.g., nitrogen). The reaction is typically stirred for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) precursor is then converted to the final polyimide via either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film and then heated in a stepwise manner to high temperatures (e.g., 100 °C, 200 °C, and 300 °C) to drive the cyclization reaction and remove the solvent.
-
Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and pyridine, is added to the poly(amic acid) solution. This allows for imidization to occur at lower temperatures. The resulting polyimide typically precipitates from the solution and is then collected, washed, and dried.
-
Thermal Stability Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal degradation temperature of the polymers. A small sample (5-10 mg) is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The temperatures at which 5% (Td5) and 10% (Td10) weight loss occur are used as indicators of thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymers. A small sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere. The Tg is identified as a change in the heat flow, appearing as a step-like transition in the DSC curve.
Mechanical Property Testing
-
Tensile Testing: The mechanical properties of the polyimide films are evaluated using a universal testing machine according to ASTM D882 standard. Dumbbell-shaped specimens are cut from the films. The specimens are then subjected to a controlled tensile force at a constant crosshead speed until they fracture. The tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
Solubility Assessment
The solubility of the polyimides is determined by dissolving a small amount of the polymer (e.g., 10 mg) in a specific volume of solvent (e.g., 1 mL) at room temperature. The solubility is qualitatively assessed as soluble, partially soluble, or insoluble based on visual inspection of the mixture after a set period of stirring. Common solvents for testing include NMP, DMAc, tetrahydrofuran (THF), and chloroform.
Dielectric Property Measurement
The dielectric constant and dielectric loss of the polyimide films are measured using a parallel plate capacitor setup. The film is placed between two electrodes, and its capacitance and dissipation factor are measured over a range of frequencies using an impedance analyzer. The dielectric constant is then calculated from the capacitance, the film thickness, and the electrode area.
Visualizing the Process and Relationships
To better understand the synthesis and the factors influencing polymer properties, the following diagrams are provided.
Conclusion
The choice between fluorinated and chlorinated phenylenediamines in polyimide synthesis offers a pathway to fine-tune polymer properties for specific high-performance applications. Fluorine substitution, particularly with -CF3 groups, consistently leads to polymers with exceptional thermal stability, enhanced solubility in a wider range of organic solvents, and significantly lower dielectric constants, making them ideal for advanced microelectronics and aerospace applications. While quantitative data for polyimides derived from chlorinated phenylenediamines is more limited, the available information suggests that chlorine substitution also improves thermal and mechanical properties. However, the impact on solubility and dielectric properties appears to differ from that of fluorine, with chlorinated polymers generally exhibiting higher dielectric constants. Further research into polyimides derived from chlorinated phenylenediamines is warranted to provide a more complete and direct comparison, enabling more informed material selection for future innovations.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Benchmarking an Unexplored Class of Fluorophores: A Comparative Guide to Dyes Potentially Derived from 4-Chlorobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel fluorophores with superior photophysical properties is a constant endeavor in the fields of biomedical research and drug development. While a vast arsenal of fluorescent dyes is commercially available, the exploration of new chemical scaffolds continues to be a priority for accessing unique spectral properties, enhanced photostability, and improved biocompatibility. 4-Chlorobenzene-1,3-diamine presents an intriguing, yet underexplored, starting material for the synthesis of novel dyes. Its aromatic diamine structure provides a versatile platform for the construction of various heterocyclic and azo-based chromophores.
This guide aims to provide a performance benchmark for dyes that could theoretically be derived from this compound by comparing them against well-established classes of fluorescent dyes. Due to a lack of specific published data on the photophysical properties of dyes directly synthesized from this precursor, this comparison focuses on common alternative fluorophores, namely Coumarins and BODIPY dyes . These classes were chosen for their widespread use in biological imaging and their distinct, high-performance characteristics.
This guide will summarize their key performance metrics, provide detailed experimental protocols for their characterization, and visualize relevant experimental workflows, offering a valuable resource for researchers interested in developing and evaluating new fluorescent probes.
Potential Dye Classes from this compound
This compound, with its two reactive amine groups, is a suitable precursor for the synthesis of several classes of dyes. The most probable derivatives would fall into the categories of quinoxaline dyes and azo dyes.
-
Quinoxaline Dyes: The condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound is a common method for synthesizing quinoxaline derivatives.[1] These compounds are known for their planar, conjugated structures which can give rise to fluorescence.[1][2] The specific photophysical properties of quinoxaline dyes can be tuned by introducing different substituents.[1]
-
Azo Dyes: Azo dyes, characterized by the -N=N- functional group, are another major class of colorants that can be synthesized from aromatic amines. The process involves diazotization of an aromatic amine followed by coupling with a suitable coupling component. While primarily known as colorants, some azo dyes also exhibit fluorescence.
A comprehensive literature search did not yield specific studies detailing the synthesis and photophysical characterization of fluorescent dyes derived directly from this compound. This represents a potential area for future research and development in the field of fluorescent probes.
Performance Comparison of Alternative Fluorescent Dyes
To provide a useful benchmark, this section details the performance of two popular classes of fluorescent dyes: Coumarins and BODIPY dyes.
Data Presentation
The following tables summarize the key photophysical properties of representative Coumarin and BODIPY dyes.
| Dye Class | Example Dye | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Photostability | Key Features |
| Coumarin | Coumarin 1 | 375 | 456 | Not readily available | High | Moderate | Large Stokes shift, sensitive to solvent polarity.[3][4] |
| Coumarin | Coumarin 30 | Varies with solvent | Varies with solvent | Not readily available | Varies with solvent | Moderate | Exhibits Twisted Intramolecular Charge Transfer (TICT) states.[5] |
| BODIPY | Unsubstituted BODIPY | ~503 | ~512 | ~80,000 | ~0.8 - 1.0 | High | Narrow emission spectra, high quantum yield, low solvent sensitivity.[][7] |
| BODIPY | BODIPY FL | 505 | 513 | ~80,000 | ~0.9 | High | Excellent for cellular imaging, high signal-to-noise ratio.[][] |
Experimental Protocols
Accurate benchmarking of fluorescent dyes requires standardized experimental procedures. The following sections detail the methodologies for determining key performance parameters.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a known mass of the dye and dissolve it in a precise volume of a suitable spectroscopic grade solvent to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with at least five different concentrations. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Measurement:
-
Record the absorption spectrum of one of the diluted solutions to determine the wavelength of maximum absorbance (λ_max).
-
Set the spectrophotometer to λ_max.
-
Measure the absorbance of the pure solvent (as a blank) and then the absorbance of each of the diluted dye solutions.
-
-
Data Analysis:
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a widely used technique.[11]
Methodology:
-
Standard Selection: Choose a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample dye.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample dye in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_F_sample) can be calculated using the following equation: Φ_F_sample = Φ_F_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where 'Slope' is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.
-
Evaluation of Photostability
Photostability refers to a dye's resistance to photodegradation upon exposure to light. A common metric for this is the photobleaching half-life (t_1/2).
Methodology:
-
Sample Preparation: Prepare a sample of the fluorescent dye, for example, immobilized on a microscope slide or in a solution.
-
Fluorescence Microscopy:
-
Place the sample on a fluorescence microscope equipped with a stable light source and a sensitive camera.
-
Select the appropriate filter set for the dye.
-
-
Image Acquisition:
-
Acquire an initial image at time t=0.
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity in a region of interest (ROI) for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the intensity values to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life.[11][12]
-
Mandatory Visualizations
Experimental Workflow for Dye Characterization
Caption: Workflow for the synthesis and photophysical characterization of a novel fluorescent dye.
Logical Relationship for Performance Benchmarking
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BODIPY - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
literature review of the properties of substituted phenylenediamines
An Objective Guide for Researchers and Drug Development Professionals
Phenylenediamines are a class of aromatic amines featuring two amino groups attached to a benzene ring. The positional isomerism of these amino groups (ortho, meta, and para) and the nature of further substitutions on the ring or nitrogen atoms give rise to a diverse range of chemical, physical, and biological properties. These compounds are critical intermediates and building blocks in numerous industrial applications, including the synthesis of high-performance polymers like Kevlar, azo dyes for textiles and hair coloring, and as antioxidants and antiozonants in the rubber industry.[1][2][3][4] This guide provides a comparative analysis of the key properties of substituted phenylenediamines, supported by experimental data, to assist researchers in evaluating their potential for various applications.
Physicochemical Properties: A Comparative Overview
The fundamental physical and chemical characteristics of the three primary phenylenediamine isomers are distinct, influencing their solubility, reactivity, and handling. These properties are foundational to their application-specific behaviors. For instance, p-phenylenediamine's linear structure is crucial for forming the rigid polymer chains of aramids.[4]
Table 1: Comparison of Physicochemical Properties of Phenylenediamine Isomers
| Property | o-Phenylenediamine (OPD) | m-Phenylenediamine (MPD) | p-Phenylenediamine (PPD) |
| CAS Number | 95-54-5[3] | 108-45-2 | 106-50-3[4] |
| Formula | C₆H₈N₂[3] | C₆H₈N₂ | C₆H₈N₂[4] |
| Molar Mass | 108.144 g·mol⁻¹[3] | 108.1 g·mol⁻¹ | 108.144 g·mol⁻¹[4] |
| Appearance | White to brownish solid, darkens in air.[2][3] | Colorless solid, turns red/purple in air. | White solid, darkens in air.[4] |
| Melting Point | 102 to 104 °C[3] | 64 to 66 °C | 145 to 147 °C[4] |
| Boiling Point | 252 to 258 °C[3] | 282 to 284 °C | 267 °C[4] |
| Water Solubility | Soluble in hot water.[3] | 42.9 g/100 ml (20 °C) | 10% at 40°C[4] |
| pKa (conjugate acid) | 4.57 (20 °C, H₂O)[3] | 5.11 (20 °C, H₂O) | 6.31 (20 °C, H₂O)[4] |
Antioxidant Properties and Mechanism
Substituted p-phenylenediamines (PPDs) are highly effective antioxidants, widely used to protect rubber and polymers from degradation caused by ozone and oxidation.[5] Their antioxidant function stems from their ability to act as chain-breaking antioxidants by donating a hydrogen atom from one of their N-H groups to a reactive radical (e.g., a peroxy radical, ROO•).[6][7] This process neutralizes the damaging radical and produces a more stable aminyl radical (PPD•).[6] The PPD radical can then be further oxidized to form species like benzoquinonediimines (BQDI), which can also trap radicals, contributing to the overall antioxidant efficiency.[6] The effectiveness of different PPDs is influenced by the substituents on the nitrogen atoms.[6]
Figure 1. Antioxidant mechanism of p-phenylenediamines.
Electrochemical Properties
The electrochemical behavior of phenylenediamines is characterized by their ability to undergo oxidation, often in reversible or quasi-reversible steps.[8][9] This property is central to their applications in electrochromism and as precursors for conductive polymers.[10] Cyclic voltammetry is a common technique used to study these properties.[8][9] The oxidation potentials are highly sensitive to the molecular structure, including the isomer type and the presence of electron-donating or electron-withdrawing substituents on the aromatic ring or nitrogen atoms.[8] For example, amino-substituted p-phenylenediamine is easier to oxidize than nitro- or cyano-substituted versions.[8]
Table 2: Comparative Electrochemical Data for Substituted Phenylenediamines
| Compound | Abbreviation | First Oxidation Potential (V vs. Ag/AgCl) | Medium | Reference |
| p-Phenylenediamine | PPD | +0.10 | 0.1 M PBS, pH 7.0 | [9] |
| N,N'-bis(4-nitrophenyl)-N,N'-diphenyl-1,4-phenylenediamine | NPD | +1.00 | Dichloromethane | [8] |
| Amino-substituted p-phenylenediamine | APD | +0.40 | Dichloromethane | [8] |
| N,N'-diphenyl-1,4-phenylenediamine | DPPD | Not specified | Acetonitrile | [7] |
| N-phenyl-N′-isopropyl-p-phenylenediamine | IPPD | Not specified | Acetonitrile | [7] |
Comparative Toxicity
While essential for many industrial processes, phenylenediamines and their derivatives can exhibit significant toxicity.[5] This is a major concern for human health, particularly in occupational settings and through the use of hair dyes, as well as for environmental ecosystems.[5] The oxidation products of PPDs, known as PPD-quinones (PPD-Qs), have emerged as significant environmental pollutants.[5] Notably, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q), an oxidation product of the rubber antioxidant 6PPD, has been identified as extremely toxic to certain aquatic species like coho salmon, with a lethal concentration (LC50) as low as 95 ng/L.[5]
Table 3: Comparative Acute Toxicity Data for Phenylenediamines and Derivatives
| Compound | Organism | Duration | Endpoint | Value | Reference |
| 6PPD-Quinone (6PPD-Q) | Coho salmon (Oncorhynchus kisutch) | 24 h | LC50 | 41.5 ng/L | [11] |
| 6PPD-Quinone (6PPD-Q) | Coho salmon (Oncorhynchus kisutch) | - | LC50 | 95 ng/L | [5] |
| 7PPD-Quinone (7PPD-Q) | Coho salmon (Oncorhynchus kisutch) | 24 h | LC50 | 5.39 µg/L | [11] |
| o-Phenylenediamine (OPD) | in water | - | LD50 | 44 mg/L | [3] |
| p-Phenylenediamine (PPD) | Rainbow trout (Oncorhynchus mykiss) | 96 h | LC50 | 3.9 mg/L | [12] |
Experimental Protocols
The data presented in this guide are derived from standardized experimental methodologies. Below are summaries of key protocols used to characterize the properties of phenylenediamines.
Chemical Oxidative Polymerization of p-Phenylenediamine
This protocol describes a common method for synthesizing poly(p-phenylenediamine) (P(pPD)).
-
Monomer Solution Preparation : A defined amount of p-phenylenediamine monomer (e.g., 1.7 g) is dissolved in an acidic medium (e.g., 150 mL 1M HCl) or water in a round-bottomed flask and stirred magnetically.[10]
-
Oxidant Solution Preparation : An oxidant, typically ammonium persulfate ((NH₄)₂S₂O₈, e.g., 4.0 g), is dissolved in a small volume of water (e.g., 20 mL).[10][13] A co-catalyst like aluminium triflate (Al(OTf)₃) may also be added to improve the reaction yield.[10][13]
-
Polymerization : The flask containing the monomer solution is placed in a temperature-controlled bath. The oxidant solution is added dropwise to the stirred monomer solution over a period of approximately 30 minutes to initiate polymerization.[10][14]
-
Reaction : The mixture is stirred continuously for several hours (e.g., 6-24 hours) at a specific temperature to allow for comprehensive polymerization.[1][14]
-
Product Isolation : The resulting polymer precipitate is collected by filtration, washed thoroughly with distilled water and/or methanol to remove unreacted monomer and oligomers, and then dried at room temperature or in a vacuum oven.[1]
Cyclic Voltammetry (CV) for Electrochemical Analysis
CV is used to investigate the redox properties of phenylenediamines.
-
Electrochemical Cell Setup : A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon electrode or carbon paste electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]
-
Electrolyte Preparation : The test compound (e.g., 1 mM of p-phenylenediamine) is dissolved in a supporting electrolyte solution, such as 0.1 M phosphate-buffered saline (PBS) at a specific pH (e.g., pH 7.0).[9] The solution is often purged with an inert gas (e.g., nitrogen) to remove dissolved oxygen.
-
Measurement : The working electrode is immersed in the test solution. A potential is swept linearly from an initial value to a final value and then back again at a defined scan rate (e.g., 50 mV/s).[9]
-
Data Analysis : The resulting plot of current versus potential (a voltammogram) is analyzed. The peak potentials (Epa for anodic/oxidation, Epc for cathodic/reduction) provide information about the redox potentials of the analyte.[9]
DPPH Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger.[15][16]
-
Reagent Preparation : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent like methanol or ethanol.[15][16] This stock is diluted to a working concentration (e.g., 0.1 mM) that yields an absorbance of approximately 1.0 at 517 nm.[17] The solution is protected from light.[15]
-
Sample Preparation : The test compound (phenylenediamine derivative) is dissolved in the same solvent and prepared at various concentrations. A known antioxidant, such as ascorbic acid, is used as a positive control.[15]
-
Reaction : A small volume of the sample solution (e.g., 20 µL) is mixed with a larger volume of the DPPH working solution (e.g., 200 µL). A blank containing only the solvent is also prepared.[17]
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[15][17]
-
Measurement : The absorbance of each solution is measured at 517 nm using a spectrophotometer.[15][17] The reduction in absorbance of the purple DPPH solution (due to scavenging) is proportional to the antioxidant activity of the sample.[16] The percentage of scavenging activity is calculated from the absorbance values.
Acute Toxicity Assessment using Aliivibrio fischeri
This bioluminescence inhibition assay is a rapid method to determine the acute toxicity of chemical substances.[18][19]
-
Principle : The marine bacterium Aliivibrio fischeri naturally emits light as a byproduct of its metabolic activity.[18] Toxic substances disrupt these metabolic processes, causing a measurable decrease in bioluminescence.[18][19]
-
Test Preparation : A suspension of freeze-dried A. fischeri is rehydrated.[18] A dilution series of the test substance (e.g., a substituted phenylenediamine) is prepared in a suitable diluent (e.g., saline water).[18]
-
Exposure : The bacterial suspension is added to each concentration of the test substance in a microplate or cuvettes.[20] A negative control (diluent only) is also included.[18]
-
Incubation : The mixtures are incubated at a controlled temperature (e.g., 15°C) for a defined period, typically ranging from 5 to 30 minutes.[18]
-
Measurement : The light output from each sample is measured using a luminometer.[18] The percentage inhibition of luminescence relative to the negative control is calculated for each concentration.
-
Data Analysis : The results are used to calculate the EC50 (Effective Concentration), which is the concentration of the substance that causes a 50% reduction in light emission.[18]
References
- 1. ijasrm.com [ijasrm.com]
- 2. o-Phenylenediamine | 95-54-5 [chemicalbook.com]
- 3. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 5. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. tandfonline.com [tandfonline.com]
- 11. Acute Toxicities of Three Para-Phenylenediamine Quinones to Coho Salmon (Oncorhynchus kisutch) Juveniles and Embryonic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. biotoxicity.com [biotoxicity.com]
- 19. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]
- 20. Bioluminescent Vibrio fischeri Assays in the Assessment of Seasonal and Spatial Patterns in Toxicity of Contaminated River Sediments - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide: Analysis of 4-Chlorobenzene-1,3-diamine
Introduction
This guide provides a comprehensive overview of the analytical methodologies and performance evaluation criteria relevant to the inter-laboratory analysis of 4-Chlorobenzene-1,3-diamine (also known as 4-Chloro-1,3-phenylenediamine). While specific round-robin or proficiency test data for this individual compound are not broadly published, this document outlines a standardized framework based on established protocols for the wider class of primary aromatic amines (PAAs). PAAs are a group of compounds, some of which are classified as carcinogenic or possibly carcinogenic, making their accurate quantification in consumer products and environmental samples crucial.[1]
Inter-laboratory comparisons are essential for ensuring the quality, reliability, and comparability of data generated by different analytical laboratories.[2] Organizations like the European Union Reference Laboratory for Food Contact Materials (EURL-FCM) regularly conduct proficiency tests for PAAs to help laboratories evaluate and demonstrate the performance of their analytical methods.[3] This guide is intended for researchers, analytical scientists, and quality assurance professionals involved in the detection and quantification of aromatic amines.
Hypothetical Inter-laboratory Comparison Data
To illustrate the principles of a proficiency test, the following table presents hypothetical results from a simulated inter-laboratory comparison for the analysis of this compound in a food simulant (3% acetic acid). The performance of each laboratory is evaluated using a Z-score, a standardized statistical measure.[4][5]
Assigned Value (x_pt): 8.50 µg/kg Standard Deviation for Proficiency Assessment (σ_pt): 1.28 µg/kg (representing a relative standard deviation of ~15%)
| Laboratory ID | Reported Concentration (µg/kg) | Bias (%) | Z-Score | Performance Evaluation |
| LAB-001 | 8.95 | +5.29% | 0.35 | Satisfactory |
| LAB-002 | 7.90 | -7.06% | -0.47 | Satisfactory |
| LAB-003 | 10.80 | +27.06% | 1.80 | Satisfactory |
| LAB-004 | 6.50 | -23.53% | -1.56 | Satisfactory |
| LAB-005 | 11.50 | +35.29% | 2.34 | Questionable |
| LAB-006 | 8.62 | +1.41% | 0.09 | Satisfactory |
| LAB-007 | 4.20 | -50.59% | -3.36 | Unsatisfactory |
| LAB-008 | 9.25 | +8.82% | 0.59 | Satisfactory |
Performance Evaluation Criteria (based on ISO 13528): [4]
-
Satisfactory: |Z-Score| ≤ 2.0
-
Questionable: 2.0 < |Z-Score| < 3.0
-
Unsatisfactory: |Z-Score| ≥ 3.0
An unsatisfactory result indicates the presence of significant systematic errors or methodological bias that requires investigation and corrective action.[4]
Experimental Protocols
The following protocol describes a typical validated method for the determination of primary aromatic amines, including this compound, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is a widely adopted and sensitive technique for this analysis.[6][7]
Sample Preparation: Migration Test
This step simulates the transfer of the analyte from a material (e.g., kitchen utensil, food packaging) into food.[8]
-
Food Simulant: 3% (w/v) acetic acid in ultrapure water is commonly used as it represents a worst-case scenario for many materials.[6]
-
Migration Conditions: Submerge a defined surface area of the test material in the food simulant. The specific conditions of time and temperature depend on the intended use of the material. For cooking utensils, a typical condition is 2 hours at 100°C.[6]
-
Sample Collection: After the migration period, allow the simulant to cool to room temperature.
-
Internal Standard Spiking: Transfer a known volume (e.g., 5 mL) of the simulant extract into a volumetric flask. Add an appropriate internal standard (e.g., aniline-d5) to a final concentration of 20 µg/kg to correct for matrix effects and variations in instrument response.[6]
-
Filtration: Filter the final extract through a 0.2 µm syringe filter (e.g., PTFE) into an autosampler vial for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[8]
-
Chromatographic Column: A column suitable for separating polar aromatic compounds, such as a Phenyl-Hexyl or a Polar-Embedded C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol
-
-
Gradient Elution: A typical gradient would start with a high aqueous percentage, ramping up the organic phase to elute the analytes.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure confident identification.
-
Quality Control and Calibration
-
Calibration: Prepare a series of calibration standards in the food simulant, ranging from below the limit of quantification (LOQ) to a concentration that brackets the expected sample concentrations (e.g., 0.5 to 100 µg/kg).
-
Linearity: The calibration curve for this compound should have a correlation coefficient (r²) of >0.99.[8]
-
LOD/LOQ: The method's limit of detection (LOD) and limit of quantification (LOQ) must be determined. For PAAs in food contact materials, the legislation often requires a detection limit of no more than 0.01 mg/kg (10 µg/kg) for the sum of all PAAs, and some methods can achieve LODs significantly lower than this.[7]
-
Recovery: Method accuracy should be assessed by analyzing spiked control samples at different concentrations. Recoveries should typically fall within the 80-120% range.
Visualizations
The following diagrams illustrate the key workflows and logical processes described in this guide.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical diagram for laboratory performance evaluation using Z-scores.
References
- 1. Analytical Methods & Open Spectra [amos.sciencedataexperts.com]
- 2. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eurachem.org [eurachem.org]
- 4. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 5. ISO 13528 ZSCORE [itl.nist.gov]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. sciex.com [sciex.com]
Safety Operating Guide
Proper Disposal Procedures for 4-Chlorobenzene-1,3-diamine
Disclaimer: This document provides guidance on the proper disposal of 4-Chlorobenzene-1,3-diamine. It is intended to supplement, not replace, the safety data sheet (SDS) provided by the manufacturer and the established protocols of your institution. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
The following guide provides essential safety and logistical information for the proper disposal of this compound, a chemical that requires careful handling due to its hazardous properties. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Identification
This compound is a hazardous substance. Understanding its primary hazards is the first step in ensuring its safe handling and disposal.
-
Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: It causes skin irritation and serious eye irritation.[1][2]
-
Sensitization: It may cause an allergic skin reaction.
-
Environmental Hazards: The substance is very toxic to aquatic life with long-lasting effects.
Due to these hazards, it is imperative to use appropriate Personal Protective Equipment (PPE) at all times when handling this chemical. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or protective clothing
-
Use of a chemical fume hood to avoid inhalation of dust or vapors.
Hazard and Precautionary Data
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides standardized hazard statements (H-statements) and precautionary statements (P-statements). This information is crucial for safe handling and disposal.
| Classification | Code | Statement | Reference |
| Hazard Statements | H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled | |
| H315 | Causes skin irritation | [1][2] | |
| H317 | May cause an allergic skin reaction | ||
| H319 | Causes serious eye irritation | [1] | |
| H351 | Suspected of causing cancer | [1][2] | |
| H410 | Very toxic to aquatic life with long lasting effects | ||
| Precautionary Statements | P203 | Obtain, read and follow all safety instructions before use. | [1] |
| P261 | Avoid breathing dust. | [1] | |
| P273 | Avoid release to the environment. | ||
| P280 | Wear protective gloves/protective clothing/eye protection. | [1] | |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [3] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. | [1][3] | |
| P391 | Collect spillage. | ||
| P405 | Store locked up. | [1] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [1][2][3][4] |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is through an approved hazardous waste management service. In-lab neutralization or treatment is not recommended due to the chemical's hazardous properties.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect solid this compound waste, including any contaminated items like weighing paper or disposable spatulas, in a designated, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless specifically permitted by your institution's hazardous waste guidelines. Chlorinated organic compounds often require specific disposal routes.[5][6]
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or acid anhydrides.[2][7]
Step 2: Container Selection and Labeling
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.
-
Ensure the lid is securely fastened when not in use.[1]
Step 3: Storage of Chemical Waste
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be a well-ventilated, cool, and dry place, away from heat or ignition sources.
-
The container should be kept locked up or in an area accessible only to authorized personnel.[7]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[8] This is illegal and poses a significant environmental risk.
-
The final disposal must be carried out by a licensed waste disposal company at an approved facility.[3][7][9]
Step 5: Decontamination of Empty Containers and Glassware
-
Triple-rinse the empty container or contaminated glassware with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Collect the rinsate as hazardous waste and add it to your liquid waste container for this compound.
-
After thorough decontamination, the container or glassware may be disposed of according to your facility's procedures for clean labware. Deface the original label on the container before disposal.[10]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Remove all sources of ignition.[11]
-
Assess the Spill: Determine the extent of the spill and whether you have the appropriate training and materials to handle it. For large spills, contact your EHS department immediately.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.
-
Containment and Cleanup:
-
For solid spills: Dampen the spilled material with 60-70% ethanol to prevent dust formation.[11] Carefully sweep or scoop the material into a designated hazardous waste container.
-
For liquid spills: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][4] Do not use combustible materials like paper towels.
-
-
Final Decontamination: Once the bulk of the spill is collected, decontaminate the area. Wipe the surface with a cloth dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[11] Collect all cleanup materials as hazardous waste.
-
Waste Disposal: Seal all contaminated materials (absorbent, gloves, clothing) in a vapor-tight plastic bag or other suitable container, label it as hazardous waste, and arrange for its disposal.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. keene.edu [keene.edu]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
- 9. fishersci.com [fishersci.com]
- 10. my.ahu.edu [my.ahu.edu]
- 11. 4-CHLORO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Logistics for Handling 4-Chlorobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of 4-Chlorobenzene-1,3-diamine.
This document provides critical procedural guidance for minimizing risk and ensuring safety in the laboratory when working with this compound. Adherence to these protocols is essential for the protection of all personnel and the environment.
Hazard Summary
This compound is a chemical compound that presents several health hazards. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is suspected to be a human carcinogen.[1] Therefore, handling this compound requires stringent safety measures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Category | Recommended PPE | Standards and Specifications |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield is recommended when there is a risk of splashing. | Must conform to EN 166 (EU) or be NIOSH (US) approved. |
| Skin and Body Protection | - Gloves: Chemical-resistant gloves are mandatory. Butyl rubber or nitrile gloves are recommended. Always inspect gloves for integrity before use. - Protective Clothing: A disposable, Tyvek-type suit or sleeves and a lab coat should be worn to prevent skin contact.[1][3] | Select gloves based on the specific breakthrough time for chlorinated aromatic amines. Clothing should be flame-resistant if working with flammable solvents. |
| Respiratory Protection | For weighing and handling of the neat compound, a NIOSH-approved half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) is recommended.[1][3] | Ensure proper fit and regular maintenance of respiratory equipment. |
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step protocol for the safe handling of this compound in a laboratory setting.
Pre-Handling and Preparation
-
Training: All personnel handling this compound must be thoroughly trained on its hazards, handling procedures, and emergency protocols.
-
Safety Data Sheet (SDS): Review the SDS for this compound before commencing any work.
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and have been recently tested.
Handling Procedures
-
Weighing:
-
Whenever possible, weigh the compound directly within the fume hood.
-
If a balance is not available inside the hood, use a tared and sealed container. Add the powder to the container inside the fume hood, seal it, and then move it to the balance for weighing.
-
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Handling:
-
Avoid creating dust.
-
Use compatible tools (e.g., spatulas) for transfers.
-
Keep containers tightly closed when not in use.
-
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container.[4] Use absorbent paper dampened with ethanol to clean up any remaining material.[4]
-
Decontamination: Wash the spill area with a soap and water solution.[4]
-
Large Spills: For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.
Decontamination
-
Equipment: All equipment that has come into contact with this compound should be decontaminated. This can be done by rinsing with a suitable solvent (e.g., ethanol) followed by washing with soap and water.
-
Work Surfaces: At the end of each work session, thoroughly decontaminate the work area.
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All materials contaminated with this chemical, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Seal any contaminated absorbent paper and disposable clothing in a vapor-tight plastic bag before placing it in the solid waste container.[4]
-
-
Final Disposal: The disposal of this chemical waste must be conducted through a licensed and approved hazardous waste disposal facility.[5] Always adhere to all local, state, and federal regulations governing hazardous waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 142.59 g/mol | [6] |
| Melting Point | 70-73 °C | [6] |
| Occupational Exposure Limit (OEL) | No specific OEL has been established for this compound by major regulatory bodies such as OSHA or ACGIH. In the absence of a specific OEL, it is crucial to handle this compound with the highest level of precaution, treating it as a highly toxic substance. For the related compound, 4-chloro-o-phenylenediamine, a limit of 0.2 mg/m³ (8-hour time-weighted average) has been noted in the Netherlands.[2] For Chlorobenzene, the OSHA PEL is 75 ppm as an 8-hour TWA, and the ACGIH TLV is 10 ppm as an 8-hour TWA.[7][8] | [2][7][8] |
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for safely handling this compound.
References
- 1. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-CHLORO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-Chloro-o-phenylenediamine 97 95-83-0 [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
